13,14-dihydro-15-keto Prostaglandin J2
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 |
InChI-Schlüssel |
GCYWVCQBMLYQGZ-BFVRRIQPSA-N |
Isomerische SMILES |
CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O |
Synonyme |
11,15-dioxo-prosta-5Z,9-en-1-oic acid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 13,14-dihydro-15-keto Prostaglandin J2 and Its Congeners
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the biological activity of 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2) is limited. Several sources explicitly state a lack of published studies on its specific pharmacological properties and in vivo formation[1][2]. This guide, therefore, provides a comprehensive overview based on its metabolic context, the known activities of its direct precursor, and structurally related prostaglandin analogs.
Introduction and Metabolic Context
13,14-dihydro-15-keto PGJ2 is a metabolite within the complex cascade of eicosanoid signaling molecules derived from prostaglandin D2 (PGD2). Its formation is understood through two key metabolic transformations:
-
It is the dehydration product of 13,14-dihydro-15-keto PGD2[1][3].
-
It is the presumed metabolite of prostaglandin J2 (PGJ2) via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway[1][2].
The metabolic pathway situates 13,14-dihydro-15-keto PGJ2 downstream of PGD2, a major cyclooxygenase product involved in a variety of physiological and pathological processes[4]. The biological significance of many prostaglandin metabolites is an active area of research, with some previously considered "inactive" now understood to possess unique biological functions.
Caption: Metabolic formation of 13,14-dihydro-15-keto PGJ2.
Inferred Biological Activity from Precursor: 13,14-dihydro-15-keto PGD2
The immediate precursor, 13,14-dihydro-15-keto PGD2, is a recognized bioactive molecule. Its primary established role is as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[5][6][7][8].
2.1. CRTH2/DP2 Receptor Agonism
The CRTH2/DP2 receptor is a G-protein coupled receptor predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils[6]. Activation of this receptor is strongly associated with type 2 inflammatory responses, characteristic of allergic diseases and asthma[9][10].
Key effects of CRTH2/DP2 activation include:
-
Chemotaxis: Induction of migration of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation[6][7].
-
Cell Activation: Stimulation of these immune cells, leading to the release of pro-inflammatory mediators and cytokines[10].
-
Calcium Mobilization: In human mast cells, selective DP2 agonists like 13,14-dihydro-15-keto PGD2 induce dose-dependent intracellular calcium mobilization[11].
Given that 13,14-dihydro-15-keto PGJ2 is a direct dehydration product of this selective CRTH2/DP2 agonist, it is plausible that it may retain some activity at this receptor. However, without direct experimental evidence, this remains speculative.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thomassci.com [thomassci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of DP2 (CRTh2), a prostaglandin D₂ receptor, in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 13,14-dihydro-15-keto Prostaglandin J2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the prostaglandin D2 (PGD2) pathway. While research on its direct signaling pathways is still emerging, this guide provides a comprehensive overview of its biosynthesis, the established signaling of its immediate precursor, and potential downstream effects based on the activity of structurally related prostaglandins (B1171923). This document details hypothesized signaling cascades, quantitative data from related compounds, and robust experimental protocols for investigating the biological activity of dhk-PGJ2.
Introduction
Prostaglandins are a class of lipid autacoids derived from arachidonic acid that are pivotal in a vast array of physiological and pathological processes.[1] They are key mediators of inflammation, contributing to redness, swelling, pain, and heat.[1] Prostaglandin synthesis is markedly increased in inflamed tissues, and their effects are mediated by a family of specific G-protein coupled receptors (GPCRs).[1] The complexity of prostaglandin signaling arises from the existence of multiple prostaglandin types, each interacting with one or more distinct receptor subtypes that can trigger varied and sometimes opposing downstream effects.[1] This duality allows prostaglandins to be both initiators of acute inflammation and participants in its resolution.[1]
13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2) is a less-studied cyclopentenone prostaglandin. It is the dehydration product of 13,14-dihydro-15-keto PGD2.[2][3] While direct evidence for the signaling mechanism of dhk-PGJ2 is limited, its structure suggests potential interactions with nuclear receptors and transcription factors, similar to other J-series prostaglandins. This guide will explore these potential pathways, drawing on data from its precursor and other related molecules to provide a framework for future research.
Biosynthesis of this compound
The formation of dhk-PGJ2 is a multi-step process originating from PGD2.
-
PGD2 Metabolism: Prostaglandin D2 is metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGD2.
-
Reduction: 15-keto-PGD2 is then reduced by 15-oxo-prostaglandin Δ13-reductase to form 13,14-dihydro-15-keto PGD2.[4]
-
Dehydration: 13,14-dihydro-15-keto PGD2 subsequently undergoes dehydration to yield 13,14-dihydro-15-keto PGJ2.[2]
Biosynthesis of 13,14-dihydro-15-keto PGJ2.
Signaling Pathways
Direct signaling pathways for dhk-PGJ2 have not been fully elucidated. However, based on its precursor and structurally similar prostaglandins, two main pathways can be hypothesized: a receptor-mediated pathway via CRTH2 and receptor-independent intracellular signaling.
CRTH2 Receptor-Mediated Signaling (via Precursor)
The immediate precursor of dhk-PGJ2, 13,14-dihydro-15-keto PGD2, is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] This G-protein coupled receptor is primarily coupled to the inhibitory G-protein, Gαi.[4]
Activation of CRTH2 by its ligand leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Calcium Mobilization: Activation of phospholipase C (PLC) leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.
-
Activation of MAPK Pathways: Downstream signaling can also involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.
CRTH2-mediated signaling by 13,14-dihydro-15-keto PGD2.
Hypothesized Intracellular Signaling (PPARγ and NF-κB)
Many cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), possess an electrophilic α,β-unsaturated carbonyl group in their cyclopentenone ring. This reactive center allows them to form covalent adducts with nucleophilic groups in cellular proteins, leading to signaling events that are independent of cell surface receptors. Given that dhk-PGJ2 is a J-series prostaglandin, it is plausible that it shares this property.
15d-PGJ2 is a well-known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolism.[7] Activation of PPARγ by 15d-PGJ2 leads to the transcription of target genes involved in anti-inflammatory responses and cell cycle control.[7] It is hypothesized that dhk-PGJ2 may also act as a PPARγ agonist.
Hypothesized PPARγ activation by dhk-PGJ2.
The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. 15d-PGJ2 has been shown to inhibit the NF-κB pathway through covalent modification of critical cysteine residues in upstream kinases like IκB kinase (IKK) or directly on NF-κB subunits, preventing their translocation to the nucleus.[8] A similar mechanism of action could be employed by dhk-PGJ2.
Hypothesized inhibition of the NF-κB pathway by dhk-PGJ2.
Quantitative Data (from Related Compounds)
Table 1: Receptor Binding and Functional Activity of 15-keto-PGE2
| Parameter | Cell Line | Receptor | Value | Reference |
| Ki | CHO | EP2 | 2.6 µM | [9] |
| Ki | CHO | EP4 | 15 µM | [9] |
| IC50 | HEK | EP2 | 0.117 µM | [9] |
| IC50 | HEK | EP4 | 2.82 µM | [9] |
| EC50 (cAMP) | CHO | EP2 | 1.8 µM | [9] |
| EC50 (cAMP) | CHO | EP4 | >33 µM | [9] |
| EC50 (cAMP) | HEK | EP2 | 0.137 µM | [9] |
| EC50 (cAMP) | HEK | EP4 | 0.426 µM | [9] |
Table 2: Biological Activity of 13,14-dihydro-15-keto-PGE2
| Activity | Model System | Concentration/Dose | Effect | Reference |
| CGA/5-HT Secretion | PC-12 cells | 30 ng/mL | Stimulates secretion | [3] |
| Alleviation of OIC | In vivo (animal model) | 20 mg/kg | Improves opioid-induced constipation | [3] |
Experimental Protocols
To investigate the signaling pathways of dhk-PGJ2, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.
PPARγ Ligand Binding Assay
This protocol is adapted from commercially available PPARγ ligand screening kits and is designed to identify and characterize compounds that bind to the PPARγ ligand-binding domain.[10]
Workflow for a PPARγ ligand binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of dhk-PGJ2 in DMSO. Create a serial dilution of dhk-PGJ2 to test a range of concentrations.
-
Reconstitute recombinant human PPARγ protein and a fluorescent probe with high affinity for the PPARγ ligand-binding domain in assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 1 µL of the dhk-PGJ2 dilutions (test compound), 1 µL of a known PPARγ agonist (positive control, e.g., Rosiglitazone), and 1 µL of DMSO (solvent control).
-
Add the diluted PPARγ protein to all wells except for a blank control.
-
Incubate the plate at room temperature for 5-10 minutes to allow for compound binding.
-
Add the fluorescent probe to all wells.
-
Incubate for an additional 5 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
The displacement of the fluorescent probe by dhk-PGJ2 will result in a decrease in fluorescence.
-
Calculate the percentage of probe displacement for each concentration of dhk-PGJ2.
-
Plot the percentage of displacement against the log of the dhk-PGJ2 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NF-κB Reporter Gene Assay
This protocol utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the transcriptional activity of NF-κB in cells.[2][7]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
Allow the cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of dhk-PGJ2 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours. Include unstimulated and stimulated control wells.
-
-
Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the data as a fold change relative to the stimulated, untreated control.
-
Determine the IC50 of dhk-PGJ2 for NF-κB inhibition by plotting the normalized luciferase activity against the log of the dhk-PGJ2 concentration.
-
Conclusion
This compound is a metabolite of PGD2 with a largely uncharacterized signaling pathway. Based on its biosynthesis from a known CRTH2 agonist and its structural similarity to other J-series prostaglandins, it holds the potential to interact with both cell surface and intracellular signaling components. The hypothesized pathways involving CRTH2, PPARγ, and NF-κB provide a solid foundation for future research. The experimental protocols detailed in this guide offer robust methods for elucidating the precise molecular mechanisms of dhk-PGJ2, which may reveal novel therapeutic targets for inflammatory and proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB-dependent IL-8 induction by prostaglandin E2 receptors EP1 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
The Synthesis and Metabolism of 13,14-dihydro-15-keto Prostaglandin J2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the J-series prostaglandins, which are known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. While the broader pathways of prostaglandin synthesis and metabolism are well-documented, the specific details regarding dhk-PGJ2 remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the synthesis and metabolism of dhk-PGJ2, drawing upon established prostaglandin pathways. It includes detailed descriptions of the key enzymatic steps, potential metabolic transformations, and relevant experimental methodologies for its analysis. This document aims to serve as a valuable resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.
Introduction to Prostaglandin J2 and its Metabolites
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. Among them, the J-series prostaglandins, including Prostaglandin J2 (PGJ2), are characterized by a cyclopentenone ring structure. These molecules and their metabolites are of significant interest due to their potent biological effects, which are often mediated through the activation of the peroxisome proliferator-activated receptor γ (PPARγ). 13,14-dihydro-15-keto-PGJ2 is a presumed metabolite of PGJ2, formed through the established 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Understanding the synthesis and metabolism of dhk-PGJ2 is crucial for elucidating its physiological roles and therapeutic potential.
Synthesis of 13,14-dihydro-15-keto Prostaglandin J2
The synthesis of dhk-PGJ2 is believed to occur through a multi-step process involving both enzymatic and non-enzymatic reactions, originating from Prostaglandin D2 (PGD2).
Formation of the Precursor: 13,14-dihydro-15-keto Prostaglandin D2
The immediate precursor to dhk-PGJ2 is 13,14-dihydro-15-keto Prostaglandin D2 (dhk-PGD2).[3] The formation of dhk-PGD2 from PGD2 is a two-step enzymatic process central to the catabolism of PGD2.[4][5]
-
Oxidation of the C-15 Hydroxyl Group: The synthesis is initiated by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position of PGD2 to a ketone, forming 15-keto-PGD2.[4]
-
Reduction of the C-13/C-14 Double Bond: Subsequently, the enzyme 15-oxo-prostaglandin Δ13-reductase catalyzes the reduction of the double bond between carbons 13 and 14 of 15-keto-PGD2 to yield dhk-PGD2.[4][6]
Dehydration to this compound
dhk-PGJ2 is the dehydration product of dhk-PGD2.[1][2][3][7] This dehydration reaction involves the elimination of a water molecule from the cyclopentane (B165970) ring of dhk-PGD2, leading to the formation of the characteristic α,β-unsaturated ketone of the J-series prostaglandins. While this process is known to occur, the specific in vivo conditions and potential enzymatic catalysis for this dehydration step are not well-documented in published literature.[1][2][7] It is plausible that this conversion can occur non-enzymatically under physiological conditions, similar to the dehydration of PGD2 to PGJ2.[8]
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. This compound - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
The Enigmatic Role of 13,14-dihydro-15-keto PGJ2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins (B1171923) (PGs) are pivotal lipid mediators in the complex tapestry of the inflammatory response. Within this family, the J-series prostaglandins, characterized by a cyclopentenone ring, have garnered significant attention for their potent and often opposing roles in inflammation. While 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a well-studied anti-inflammatory agent, its related metabolite, 13,14-dihydro-15-keto PGJ₂ (dhk-PGJ₂), remains largely uncharacterized. This technical guide provides an in-depth exploration of the current understanding of dhk-PGJ₂, primarily through the lens of its metabolic precursor, 13,14-dihydro-15-keto PGD₂ (dhk-PGD₂), and the extensively researched 15d-PGJ₂. This document will delve into the known pro-inflammatory signaling of dhk-PGD₂, the established anti-inflammatory mechanisms of 15d-PGJ₂, and present detailed experimental protocols and quantitative data to inform future research and drug development strategies targeting this nascent area of prostaglandin (B15479496) biology.
Introduction: The Prostaglandin J₂ Family and the Unknown Player
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are critical regulators of inflammation. Prostaglandin D₂ (PGD₂) is a major product of this pathway in mast cells and other immune cells. PGD₂ can be metabolized through two primary routes: enzymatic conversion to pro-inflammatory metabolites or dehydration to form the J-series prostaglandins (PGJ₂).
13,14-dihydro-15-keto PGJ₂ (dhk-PGJ₂) is a dehydration product of 13,14-dihydro-15-keto PGD₂ (dhk-PGD₂) and is also considered a metabolite of PGJ₂. Despite its place in the prostaglandin metabolic cascade, there is a notable absence of published studies on the specific pharmacological properties or in vivo formation of dhk-PGJ₂.[1] This guide aims to bridge this knowledge gap by providing a comprehensive overview of its immediate precursor and a well-studied structural analog.
Metabolic pathway leading to dhk-PGJ₂.
The Pro-Inflammatory Nature of the Precursor: 13,14-dihydro-15-keto PGD₂ (dhk-PGD₂)
Understanding the biological activity of dhk-PGJ₂ necessitates an examination of its direct precursor, dhk-PGD₂. Research has established dhk-PGD₂ as a selective and potent agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] The activation of CRTH2 is strongly associated with pro-inflammatory, particularly type 2, allergic responses.
The binding of dhk-PGD₂ to CRTH2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils triggers a signaling cascade that promotes their chemotaxis and activation.[4] This leads to the release of pro-inflammatory cytokines and the exacerbation of inflammatory conditions like asthma.[5]
Pro-inflammatory signaling of dhk-PGD₂ via CRTH2.
A Potential Anti-Inflammatory Role for dhk-PGJ₂? Insights from 15d-PGJ₂
While its precursor is pro-inflammatory, the structural characteristics of dhk-PGJ₂, specifically the cyclopentenone ring, suggest a potential for anti-inflammatory activity, akin to the well-documented effects of 15d-PGJ₂. 15d-PGJ₂ is a potent anti-inflammatory mediator that acts through both Peroxisome Proliferator-Activated Receptor γ (PPARγ)-dependent and -independent mechanisms.
PPARγ-Dependent Anti-Inflammatory Effects
15d-PGJ₂ is a natural ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation.[6] Activation of PPARγ by 15d-PGJ₂ leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
PPARγ-Independent Anti-Inflammatory Effects
15d-PGJ₂ can also exert anti-inflammatory effects independently of PPARγ. The electrophilic carbon atom in its cyclopentenone ring can form covalent adducts with cellular proteins, including key components of the NF-κB signaling pathway. 15d-PGJ₂ has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5]
Potential anti-inflammatory mechanisms of dhk-PGJ₂.
Quantitative Data Summary
The following tables summarize quantitative data on the anti-inflammatory effects of 15d-PGJ₂, which may serve as a reference for investigating dhk-PGJ₂.
Table 1: Inhibition of NF-κB Activity by 15d-PGJ₂
| Cell Line | Assay | Stimulus | 15d-PGJ₂ Concentration | Inhibition (%) | Reference |
| RAW 264.7 | NF-κB Luciferase Reporter | LPS (1 µg/mL) | 10 µM | ~70% | [5] |
| HUVEC | NF-κB EMSA | TNF-α (10 ng/mL) | 28 µM | ~50% | [7] |
Table 2: Activation of PPARγ by 15d-PGJ₂
| Assay | Cell Line | EC₅₀ | Reference |
| PPARγ Transactivation | CV-1 | ~5 µM | [8] |
Table 3: Effect of 15d-PGJ₂ on Cytokine Production
| Cell Line | Cytokine | Stimulus | 15d-PGJ₂ Concentration | Inhibition (%) | Reference |
| RAW 264.7 | TNF-α | LPS (100 ng/mL) | 10 µM | ~80% | [9] |
| Human Monocytes | IL-6 | LPS (10 ng/mL) | 10 µM | ~60% | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of 15d-PGJ₂ are provided below as a template for studying dhk-PGJ₂.
Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
Workflow for in vitro inflammation studies.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well or 24-well plates at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[10]
-
Treatment: Pre-treat the cells with various concentrations of dhk-PGJ₂ (or 15d-PGJ₂ as a positive control) or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100-200 ng/mL to induce an inflammatory response.[10]
-
Incubation: Incubate the cells for an appropriate time depending on the endpoint (e.g., 24 hours for cytokine analysis).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
NF-κB Reporter Assay
Protocol:
-
Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[11]
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with dhk-PGJ₂ followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
PPARγ Transactivation Assay
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a GAL4-PPARγ ligand-binding domain (LBD) expression vector, a GAL4-responsive luciferase reporter plasmid, and a Renilla luciferase control plasmid.[13]
-
Treatment: Treat the transfected cells with various concentrations of dhk-PGJ₂ (or a known PPARγ agonist like rosiglitazone (B1679542) as a positive control) for 24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay as described in section 5.2.
-
Data Analysis: An increase in the firefly/Renilla luciferase ratio indicates PPARγ activation.
Western Blot for IκBα Degradation
Protocol:
-
Cell Treatment: Treat cells as described in the LPS-induced inflammation protocol (5.1) for various short time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against IκBα, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band intensity indicates its degradation.
Quantitative PCR (qPCR) for Inflammatory Gene Expression
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.[14]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[14]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Future Directions and Conclusion
The role of 13,14-dihydro-15-keto PGJ₂ in inflammation remains a significant gap in our understanding of the prostaglandin network. The pro-inflammatory nature of its precursor, dhk-PGD₂, acting via the CRTH2 receptor, suggests a potential pro-inflammatory role for dhk-PGJ₂ itself. However, its structural similarity to the potent anti-inflammatory mediator 15d-PGJ₂ raises the intriguing possibility of a switch in function upon its formation.
Future research should focus on:
-
Confirming the in vivo synthesis of dhk-PGJ₂: Development of sensitive and specific analytical methods, such as LC-MS/MS, is crucial to detect and quantify dhk-PGJ₂ in biological samples from inflammatory models.
-
Elucidating its receptor targets: Investigating the binding affinity and functional activity of dhk-PGJ₂ at CRTH2, PPARγ, and other potential receptors is essential.
-
Characterizing its functional effects: Utilizing the experimental protocols outlined in this guide to directly assess the impact of dhk-PGJ₂ on inflammatory responses in various cell types and in vivo models.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 3. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pnas.org [pnas.org]
- 6. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
13,14-dihydro-15-keto Prostaglandin J2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) J2 (PGJ2) and its metabolites are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. While much of the research has focused on PGJ2 and its more studied metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), other metabolic derivatives remain less characterized. This technical guide focuses on 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2), a presumed metabolite of PGJ2.
This document provides a comprehensive overview of dhk-PGJ2, including its metabolic pathway, the enzymes involved in its synthesis, and its relationship to other prostaglandin metabolites. Due to the limited direct research on dhk-PGJ2, this guide also presents comparative data on related, well-studied prostaglandins (B1171923) to offer a predictive context for its potential biological activities. Detailed experimental protocols for the analysis of such compounds are also provided, alongside visualizations of key pathways to aid in research and development efforts.
The Metabolic Landscape of Prostaglandin J2
Prostaglandin J2 is a dehydration product of Prostaglandin D2 (PGD2). The metabolism of PGJ2 can proceed through several pathways, leading to a variety of bioactive molecules. One such putative pathway involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase, resulting in the formation of 13,14-dihydro-15-keto-PGJ2.[1][2][3]
Biosynthesis of 13,14-dihydro-15-keto-PGJ2
The formation of dhk-PGJ2 is a two-step enzymatic process:
-
Oxidation: The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGJ2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This reaction converts PGJ2 into the intermediate 15-keto-PGJ2. 15-PGDH is a key enzyme in the catabolism of various prostaglandins, effectively reducing their biological activity.[4]
-
Reduction: Subsequently, the double bond at the C13-C14 position of 15-keto-PGJ2 is reduced by the enzyme 15-oxoprostaglandin 13-reductase. This enzymatic reaction yields 13,14-dihydro-15-keto-PGJ2.[5][6]
Figure 1: Proposed metabolic pathway of PGJ2 to dhk-PGJ2.
Biological Activity and Significance
Currently, there are no published studies detailing the specific pharmacological properties or in vivo formation of 13,14-dihydro-15-keto PGJ2.[1][2][3] However, insights into its potential roles can be inferred from the activities of its precursor, PGJ2, and the structurally similar metabolite of PGD2, 13,14-dihydro-15-keto-PGD2 (dhk-PGD2).
Prostaglandins of the J2 series are known to possess antitumor, antiviral, and anti-inflammatory properties.[1] They are notable for their cyclopentenone ring structure, which contains a reactive α,β-unsaturated carbonyl group. This feature allows them to form covalent adducts with nucleophilic cellular targets, such as cysteine residues in proteins, thereby modulating various signaling pathways.
The enzymatic conversion of prostaglandins by 15-PGDH generally leads to their inactivation. For instance, 13,14-dihydro-15-keto-PGE2, a metabolite of PGE2, does not effectively bind to PGE2 receptors.[7] It is therefore plausible that dhk-PGJ2 may have attenuated biological activity compared to PGJ2.
Conversely, dhk-PGD2, the analogous metabolite of PGD2, is a selective agonist for the CRTH2/DP2 receptor, a G-protein coupled receptor involved in type 2 inflammatory responses.[8][9][10] This suggests that dhk-PGJ2 could potentially interact with specific cellular targets, and its biological role warrants further investigation.
Comparative Quantitative Data of PGD2 Metabolites
To provide a framework for future studies on dhk-PGJ2, the following table summarizes the binding affinities and functional potencies of PGD2 and its various metabolites on the CRTH2 receptor and their effects on eosinophils and ILC2 cells.
| Compound | Binding Affinity (Ki, nM) for CRTH2 | Eosinophil Shape Change (EC50, nM) | ILC2 Migration (EC50, nM) | ILC2 IL-5 Secretion (EC50, nM) | ILC2 IL-13 Secretion (EC50, nM) |
| PGD2 | 2.4[8] | 0.7[11] | 17.4[11] | 108.1[11] | 125.2[11] |
| 13,14-dihydro-15-keto-PGD2 | 2.91[8] | 2.7[11] | 14.2[11] | - | - |
| PGJ2 | - | 1.6[11] | 66.3[11] | - | - |
| Δ12-PGJ2 | - | 5.6[11] | 91.7[11] | - | - |
| 15-deoxy-Δ12,14-PGJ2 | - | 12.0[11] | 38.1[11] | - | - |
Data presented as mean values. "-" indicates data not available.
Experimental Protocols
The analysis of prostaglandins and their metabolites is challenging due to their low concentrations in biological matrices and their chemical instability. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for their sensitive and specific quantification.[12][13][14][15]
General Workflow for Prostaglandin Analysis
Figure 2: General experimental workflow for prostaglandin analysis.
Detailed Methodology for LC-MS/MS Analysis
1. Sample Preparation:
-
Internal Standard Spiking: To account for analyte loss during sample preparation and for variations in instrument response, a deuterated internal standard (e.g., d4-PGJ2) should be added to the biological sample prior to extraction.
-
Extraction:
-
Solid Phase Extraction (SPE): This is a common method for extracting and concentrating prostaglandins from complex matrices. A C18 SPE cartridge is typically used. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and the prostaglandins are then eluted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727).
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves extracting the prostaglandins from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
-
Evaporation and Reconstitution: The organic solvent containing the extracted prostaglandins is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for the separation of prostaglandins.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate deprotonated molecules [M-H]-.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.[16]
-
3. Data Analysis:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the authentic standard.
Potential Signaling Pathways
While the signaling pathways of dhk-PGJ2 are unknown, we can speculate based on the known actions of other J-series prostaglandins, particularly their ability to interact with the transcription factor peroxisome proliferator-activated receptor-gamma (PPARγ).
Figure 3: Hypothetical PPARγ-dependent signaling pathway for dhk-PGJ2.
Future Directions and Conclusion
The study of this compound is in its infancy. While its existence is presumed based on established metabolic pathways for other prostaglandins, its formation in vivo, its biological activities, and its potential role in health and disease remain to be elucidated.
Future research should focus on:
-
Chemical synthesis and characterization of dhk-PGJ2 to enable biological testing.
-
In vitro studies to determine its binding affinity for various receptors, including PPARγ and prostanoid receptors.
-
Cell-based assays to investigate its effects on inflammatory responses, cell proliferation, and apoptosis.
-
Development of specific antibodies and analytical standards to enable its detection and quantification in biological samples.
-
In vivo studies in animal models to understand its physiological and pathological roles.
This technical guide serves as a foundational resource for researchers interested in exploring the biology of dhk-PGJ2. By leveraging the knowledge of related prostaglandin metabolites and employing advanced analytical techniques, the scientific community can begin to unravel the functions of this understudied molecule and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. reference.md [reference.md]
- 7. LIPID MAPS [lipidmaps.org]
- 8. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Formation of 13,14-dihydro-15-keto Prostaglandin J2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the J-series prostaglandins (B1171923), which are themselves downstream products of Prostaglandin D2 (PGD2). While research has extensively focused on its precursors like 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2), the endogenous formation and biological significance of dhk-PGJ2 are areas of growing interest. This technical guide provides a comprehensive overview of the core principles underlying the endogenous formation of dhk-PGJ2, detailing the biosynthetic pathways, key enzymes, and relevant experimental methodologies.
Biosynthetic Pathway of 13,14-dihydro-15-keto Prostaglandin J2
The formation of dhk-PGJ2 is intrinsically linked to the metabolism of PGD2. The primary proposed pathway involves the enzymatic conversion of PGD2 to 13,14-dihydro-15-keto-PGD2, which then undergoes dehydration to form dhk-PGJ2. An alternative, though less substantiated, pathway may involve the direct enzymatic modification of PGJ2.
Primary Biosynthetic Pathway
The principal route to dhk-PGJ2 begins with the metabolism of PGD2, a major product of the cyclooxygenase (COX) pathway.[1][2] This multi-step process is outlined below:
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This reaction yields the unstable intermediate, 15-keto-PGD2.
-
Reduction by 15-oxoprostaglandin Δ¹³-reductase: Subsequently, the double bond at carbon 13 of 15-keto-PGD2 is reduced by the NADPH-dependent enzyme 15-oxoprostaglandin Δ¹³-reductase (also known as Δ¹³-15-ketoprostaglandin reductase).[3] This enzymatic action results in the formation of the more stable metabolite, 13,14-dihydro-15-keto-PGD2.
-
Dehydration: The final step is the non-enzymatic dehydration of 13,14-dihydro-15-keto-PGD2 to form 13,14-dihydro-15-keto-PGJ2.[4] This spontaneous reaction is influenced by factors such as pH and the presence of albumin.[5]
Primary biosynthetic pathway of dhk-PGJ2.
Alternative Biosynthetic Pathway
It is also presumed that dhk-PGJ2 can be formed directly from PGJ2 via the action of 15-PGDH and subsequent reductases.[6] This pathway would involve the initial dehydration of PGD2 to PGJ2, followed by the enzymatic modifications. However, direct evidence for PGJ2 as a primary substrate for 15-PGDH is not as well-established as it is for other primary prostaglandins like PGD2 and PGE2.
Alternative biosynthetic pathway of dhk-PGJ2.
Key Enzymes in dhk-PGJ2 Formation
The enzymatic machinery responsible for the synthesis of dhk-PGJ2's immediate precursor is critical to its endogenous production.
| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |
| 15-hydroxyprostaglandin dehydrogenase | 1.1.1.141 | Prostaglandins (PGD2, PGE2, PGF2α) | 15-keto-Prostaglandins | NAD+ | Cytosol |
| 15-oxoprostaglandin Δ¹³-reductase | 1.3.1.48 | 15-keto-Prostaglandins | 13,14-dihydro-15-keto-Prostaglandins | NADPH, NADH | Cytosol |
Experimental Protocols
The quantification of dhk-PGJ2 and its precursors in biological matrices requires sensitive and specific analytical methods. Below are generalized protocols for the analysis of these compounds.
Sample Preparation for Mass Spectrometry
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) and immediately add a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice and spike with a known amount of a deuterated internal standard for the analyte of interest (e.g., 13,14-dihydro-15-keto-PGD2-d4) to correct for extraction losses and matrix effects.[7]
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3-4 volumes of cold methanol (B129727). Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (Mobile Phase B) is employed.[8]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for prostaglandins.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 13,14-dihydro-15-keto-PGD2 | 351.2 | 333.2 |
| 13,14-dihydro-15-keto-PGE2 | 351.2 | 271.2 |
| 13,14-dihydro-15-keto-PGF2α | 353.2 | 193.1 |
| 15d-PGJ2 | 315.2 | 271.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions. The transitions for dhk-PGJ2 are not well-documented and would need to be empirically determined, but would be expected to be similar to its precursors.
General workflow for LC-MS/MS analysis.
Quantitative Data
Quantitative data on the endogenous levels of dhk-PGJ2 are currently limited in the scientific literature. However, data for its closely related precursors and metabolites can provide a valuable reference.
| Metabolite | Biological Matrix | Concentration Range | Reference |
| 13,14-dihydro-15-keto-PGE2 | Human Plasma | 33 ± 10 pg/mL | [10] |
| 13,14-dihydro-15-keto-PGF2α | Human Plasma | 40 ± 16 pg/mL | [10] |
| 15d-PGJ2 | Human Plasma (Diabetic Patients) | ~2.5 - 500 pg/mL | [9] |
| dihomo-15d-PGJ2 | Senescent Cells (intracellular) | ~1.8 - 5.8 µM | [11] |
Signaling Pathways
The direct signaling pathways of dhk-PGJ2 have not been extensively characterized. However, the biological activities of its precursors suggest potential targets. 13,14-dihydro-15-keto-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[12][13] Given that dhk-PGJ2 is a dehydration product of 13,14-dihydro-15-keto-PGD2, it is plausible that it may also interact with CRTH2.
The J-series prostaglandins, including the precursor 15d-PGJ2, are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[14] It is possible that dhk-PGJ2 could also modulate PPARγ activity.
Potential signaling pathways of dhk-PGJ2.
Conclusion
The endogenous formation of this compound is a multi-step process initiated from PGD2 and involving the key enzymes 15-PGDH and 15-oxoprostaglandin Δ¹³-reductase, followed by a non-enzymatic dehydration. While the precise biological roles and signaling pathways of dhk-PGJ2 are still under investigation, its relationship to bioactive precursors suggests its potential involvement in inflammatory and metabolic processes. Further research, aided by sensitive analytical techniques such as LC-MS/MS, is needed to fully elucidate the significance of this prostaglandin metabolite in health and disease.
References
- 1. JCI - 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? [jci.org]
- 2. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 3. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. thomassci.com [thomassci.com]
- 14. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor and Target Interactions of 15-Deoxy-Δ12,14-Prostaglandin J2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular interactions of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a key cyclopentenone prostaglandin (B15479496), with its cellular receptors and targets. While the user requested information on 13,14-dihydro-15-keto Prostaglandin J2, the vast body of scientific literature focuses on 15d-PGJ2 as the primary biologically active molecule in this class. This document will therefore focus on 15d-PGJ2, a potent anti-inflammatory and anti-proliferative agent, while noting its relationship to other metabolites.
Introduction to 15d-PGJ2 and its Biological Significance
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a terminal metabolite of the prostaglandin D2 (PGD2) pathway.[1] Unlike many other prostaglandins (B1171923) that signal through specific cell surface receptors, 15d-PGJ2 exerts its diverse biological effects through a multi-target mechanism. This involves both interactions with nuclear receptors and direct, covalent modification of key signaling proteins.[2][3] Its α,β-unsaturated carbonyl group in the cyclopentenone ring allows it to react with nucleophilic cysteine residues in target proteins, a mechanism central to much of its activity.[2][3] This unique mode of action has positioned 15d-PGJ2 as a significant molecule in studies of inflammation, cancer, and metabolic diseases.[2][3][4]
Key Receptors and Cellular Targets
15d-PGJ2 does not have a single dedicated receptor but interacts with a range of proteins that mediate its effects. These can be broadly categorized as nuclear receptors, cell surface receptors, and intracellular signaling proteins.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ)
PPARγ is a nuclear receptor that acts as a transcription factor to regulate gene expression, particularly in adipogenesis and inflammation. 15d-PGJ2 is recognized as a potent endogenous ligand for PPARγ.[1][4]
-
Interaction Mechanism: 15d-PGJ2 binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to the recruitment of coactivator proteins and subsequent regulation of target gene transcription.
-
Biological Effects: This interaction is responsible for many of the anti-inflammatory properties of 15d-PGJ2.[1] For instance, PPARγ activation can suppress the expression of pro-inflammatory genes by transrepressing transcription factors like NF-κB.
| Ligand | Receptor | Interaction Type | Reported Effect |
| 15d-PGJ2 | PPARγ | Endogenous Agonist | Activation of receptor, leading to anti-inflammatory and metabolic effects.[1][4] |
Prostaglandin D2 Receptor 2 (DP2/CRTH2)
15d-PGJ2 and its metabolites can interact with receptors for its precursor, PGD2. The metabolite 13,14-dihydro-15-keto PGD2 has been identified as a selective agonist for the CRTH2/DP2 receptor, a G-protein coupled receptor involved in allergic inflammation.[5][6][7]
-
Interaction Mechanism: Binding of the ligand to the CRTH2 receptor, which is coupled to an inhibitory G protein (Gαi), leads to a decrease in intracellular cAMP levels.[8]
-
Biological Effects: Activation of CRTH2 is associated with the chemotaxis of T helper type 2 cells, eosinophils, and basophils, contributing to pro-inflammatory responses in allergic conditions.[5]
| Ligand | Receptor | Interaction Type | Reported Effect |
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Selective Agonist | Induces chemotaxis of inflammatory cells.[5][7] |
| 15d-PGJ2 | CRTH2/DP2 | Agonist | Activates the receptor, potentially contributing to pro-inflammatory signaling.[2][6] |
Covalent Modification of Intracellular Proteins
A significant portion of 15d-PGJ2's activity is independent of specific receptor binding and occurs through direct covalent adduction to proteins.
-
Nuclear Factor-κB (NF-κB): 15d-PGJ2 can directly inhibit the NF-κB signaling pathway, a central mediator of inflammation.[2] It can covalently modify critical cysteine residues on components of the NF-κB complex (such as p50 and IKK), preventing its activation and translocation to the nucleus. This leads to the downregulation of inflammatory genes like VCAM-1 and ICAM-1.[9]
-
Androgen Receptor (AR): In prostate cancer cells, 15d-PGJ2 acts as a potent AR inhibitor.[3] It can blunt the androgen-dependent interaction between the AR's amino and carboxy termini and inhibit the binding of AR to the regulatory regions of its target genes.[3]
-
Other Targets: Other proteins reported to be covalently modified and functionally altered by 15d-PGJ2 include Keap1 (leading to Nrf2 activation), STAT3, and estrogen receptor-α.[3][10]
| Molecule | Target | Interaction Type | Reported Effect |
| 15d-PGJ2 | NF-κB Pathway | Covalent Adduction | Inhibition of NF-κB activation and downstream inflammatory gene expression.[2][9] |
| 15d-PGJ2 | Androgen Receptor | Direct Inhibition | Repression of AR target genes.[3] |
| 15d-PGJ2 | STAT3 | Covalent Adduction | Suppression of STAT3 phosphorylation, dimerization, and nuclear translocation.[10] |
Other Receptor Systems
-
Retinoic Acid Receptor-Related Orphan Receptor-α (RORα): 15d-PGJ2 can induce the expression of RORα, which in turn suppresses pro-inflammatory gene expression. This provides a PPARγ-independent pathway for its anti-inflammatory effects.[9]
-
Opioid Receptors: The pain-relieving (anti-hyperalgesic) effects of 15d-PGJ2 in models of muscle hyperalgesia are dependent on both PPARγ and opioid receptors, suggesting a functional interaction between these pathways.[4]
Signaling Pathways
The diverse interactions of 15d-PGJ2 lead to the modulation of several key signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols based on the types of experiments cited in the literature.
Protocol: PPARγ Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., 15d-PGJ2) to displace a radiolabeled PPARγ ligand.
-
Reagents: Recombinant human PPARγ protein, radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone), test compound (15d-PGJ2), scintillation fluid, assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound (15d-PGJ2).
-
In a multi-well plate, incubate a fixed concentration of recombinant PPARγ protein with a fixed concentration of the radiolabeled ligand.
-
Add the different concentrations of 15d-PGJ2 to the wells. Include controls for non-specific binding (excess cold ligand) and total binding (no competitor).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand (e.g., using a filter-based method).
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 15d-PGJ2. Calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
References
- 1. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Prostaglandin 15d-PGJ2 Inhibits Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin 15d-PGJ2 targets PPARγ and opioid receptors to prevent muscle hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. JCI - 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? [jci.org]
- 7. thomassci.com [thomassci.com]
- 8. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of 13,14-dihydro-15-keto Prostaglandin J2
Abstract
13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2) is a metabolite within the complex cascade of prostaglandin metabolism. As the dehydration product of 13,14-dihydro-15-keto PGD2 and a presumed metabolite of Prostaglandin J2 (PGJ2), its specific pharmacological profile is an area of emerging interest. Prostaglandins of the J-series, characterized by an α,β-unsaturated carbonyl group in the cyclopentenone ring, are known to possess potent biological activities, including anti-inflammatory, anti-neoplastic, and antiviral effects.[1] This guide provides a comprehensive overview of the known and inferred pharmacological properties of 13,14-dihydro-15-keto PGJ2, its metabolic context, and the experimental methodologies required for its characterization.
Introduction
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid, which play crucial roles in various biological processes. The J-series of prostaglandins, including PGJ2 and its derivatives, are distinguished by a cyclopentenone ring structure. This structural feature confers the ability to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, leading to receptor-independent signaling events. 13,14-dihydro-15-keto PGJ2 is a specific metabolite in this family, though published studies on its unique pharmacological properties and in vivo formation are notably scarce.[1] Its biological activities are often extrapolated from its parent compounds and related metabolites.
Biosynthesis and Metabolism
The formation of 13,14-dihydro-15-keto PGJ2 is positioned at the intersection of several metabolic pathways originating from Prostaglandin D2 (PGD2). PGD2 can be enzymatically metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway to form 13,14-dihydro-15-keto PGD2.[2] This metabolite can then undergo dehydration to yield 13,14-dihydro-15-keto PGJ2.[1] Alternatively, PGD2 can undergo spontaneous dehydration to form the PGJ series, which can then be metabolized to their 13,14-dihydro-15-keto forms.
References
13,14-dihydro-15-keto Prostaglandin J2 in immune response
d-PGJ2)** serves as a powerful brake on the immune response.
15d-PGJ2 is a pleiotropic molecule that promotes the resolution of inflammation through multiple mechanisms. Its ability to activate PPARγ and simultaneously inhibit key pro-inflammatory pathways like NF-κB and MAPK makes it a critical endogenous regulator. By shifting macrophage polarization towards an M2 phenotype and suppressing T-cell activation, 15d-PGJ2 helps to terminate the acute inflammatory response and facilitate tissue repair.
For researchers and drug developers, understanding this functional divergence is crucial. While CRTH2 antagonists are being explored to treat allergic inflammation, agonists of the pathways mediated by 15d-PGJ2, such as novel PPARγ modulators, hold significant therapeutic potential for a wide range of chronic inflammatory and autoimmune diseases. Future research should focus on further elucidating the in vivo bioavailability and specific protein targets of 15d-PGJ2 to develop more targeted and effective anti-inflammatory therapies.
Unveiling 13,14-dihydro-15-keto Prostaglandin J2: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for the scientific community on the enigmatic prostaglandin (B15479496), 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2). While direct research on this specific molecule is nascent, this document consolidates the current understanding of its presumed origins, potential biological significance, and methodologies for its investigation. By drawing parallels with its well-characterized parent compounds and metabolites, particularly 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂), this guide provides a foundational framework for researchers poised to explore the therapeutic potential of dhk-PGJ2. Detailed experimental protocols, hypothesized signaling pathways, and comparative quantitative data from related molecules are presented to catalyze future research and drug development efforts in this promising area.
Introduction
Prostaglandins of the J-series, characterized by a cyclopentenone ring, are critical lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer. This compound (dhk-PGJ2) is a presumed metabolite of Prostaglandin J2 (PGJ2) and the dehydration product of 13,14-dihydro-15-keto Prostaglandin D2. Despite its structural relationship to potent signaling molecules, dhk-PGJ2 remains largely uncharacterized, with no published studies to date detailing its specific pharmacological properties or in vivo formation.
This guide aims to bridge this knowledge gap by providing a thorough overview of the necessary tools and conceptual frameworks to investigate dhk-PGJ2. The content herein is a synthesis of established methodologies for prostaglandin analysis and knowledge extrapolated from closely related, well-studied prostaglandins.
Presumed Biosynthesis and Metabolism
The formation of dhk-PGJ2 is thought to occur through the enzymatic metabolism of PGJ2. The primary pathway likely involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which would catalyze the oxidation of the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond.
An In-depth Technical Guide to the Structural Analogs of 13,14-dihydro-15-keto Prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (13,14-dihydro-15-keto-PGJ2) is a metabolite of the J-series of prostaglandins (B1171923), which are known for their diverse biological activities, including anti-inflammatory and anti-neoplastic effects. However, the direct study of 13,14-dihydro-15-keto-PGJ2 and its structural analogs is limited in publicly available research. In contrast, the structurally similar metabolite of Prostaglandin D2 (PGD2), 13,14-dihydro-15-keto-PGD2 (DK-PGD2), is well-characterized as a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.
This technical guide will focus on the structural analogs of prostaglandins that target the CRTH2 receptor, using 13,14-dihydro-15-keto-PGD2 as a primary exemplar due to the wealth of available data. The information presented here on the synthesis, biological activity, and signaling pathways of these analogs can be extrapolated to inform the potential development and investigation of novel 13,14-dihydro-15-keto-PGJ2 analogs.
Structural Analogs and Biological Activity
The development of structural analogs of D-series prostaglandins has been a significant area of research to understand the structure-activity relationships (SAR) for the CRTH2 receptor. These studies are crucial for designing selective agonists and antagonists with therapeutic potential.
Quantitative Data on CRTH2 Receptor Binding and Activation
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various prostaglandins and their analogs for the human CRTH2 receptor. This data provides a quantitative basis for comparing the activity of different structural modifications.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - cAMP Inhibition | Functional Activity (EC50, nM) - Calcium Mobilization | Reference |
| PGD2 | 2.4 - 11 | 1.8 | ~10 | [1][2] |
| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | 2.91 | - | - | [1] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 | - | - | [1] |
| PGJ2 | - | 10.2 | - | [1] |
| Δ12-PGJ2 | - | 22.8 | - | [1] |
| 15(S)-15-methyl-PGD2 | - | 34.0 | - | [1] |
| Indomethacin | - | 3.2 | - | [1] |
| Ramatroban | - | Antagonist | Antagonist | [1] |
| CAY10471 | - | Antagonist | Antagonist | [1] |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency in functional assays. "-" indicates data not available in the cited sources.
Signaling Pathways
The CRTH2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, CRTH2 activation stimulates the Gβγ subunits to activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This signaling cascade is central to the pro-inflammatory effects mediated by CRTH2, such as chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[1]
Experimental Protocols
Synthesis of Prostaglandin Analogs
The total synthesis of prostaglandins and their analogs is a complex multi-step process. A cornerstone in this field is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone. This approach allows for the stereocontrolled introduction of the two side chains characteristic of prostaglandins.
General Workflow for Prostaglandin Analog Synthesis via Corey Lactone:
-
Synthesis of the Corey Lactone: This can be achieved through various routes, often starting from cyclopentadiene. The Corey method involves a Diels-Alder reaction followed by a Baeyer-Villiger oxidation to form the lactone ring with the correct stereochemistry.
-
Introduction of the Omega (ω) Side Chain: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction with an appropriate phosphonium (B103445) ylide to install the lower side chain.
-
Introduction of the Alpha (α) Side Chain: The hydroxyl group on the cyclopentane (B165970) ring is oxidized to a ketone, and subsequent reduction can establish the desired stereochemistry. The upper side chain is then introduced, often through another Wittig reaction or other carbon-carbon bond-forming reactions.
-
Functional Group Manipulations: Modifications to the side chains and the cyclopentane ring can be performed to generate a library of analogs. This may include saturation of double bonds (e.g., to create the 13,14-dihydro moiety), oxidation of hydroxyl groups (to form the 15-keto group), and other transformations.
Radioligand Binding Assay for CRTH2
This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor. It involves competing a radiolabeled ligand with the unlabeled test compound.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human CRTH2 receptor (e.g., HEK293-CRTH2 cells) are isolated by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a test compound to activate the CRTH2 receptor and trigger an intracellular calcium signal.
Methodology:
-
Cell Preparation: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.
-
Compound Addition: The test compound is added to the cells.
-
Signal Detection: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The data is analyzed to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
References
An In-depth Technical Guide to Cyclopentenone Prostaglandins and Their Metabolites in Disease Models
Executive Summary: Research into the biological role of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is currently limited, with a notable absence of published pharmacological or in vivo studies. This guide addresses this knowledge gap by providing a comprehensive overview of its immediate metabolic precursor, 13,14-dihydro-15-keto-Prostaglandin D2 (dhk-PGD2) , which offers the most relevant insight into its likely biological function. Furthermore, this document details the extensive research on 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) , a closely related and well-characterized cyclopentenone prostaglandin, to provide a thorough context for researchers in the field. A methodological framework from a study on 13,14-dihydro-15-keto-Prostaglandin E2 (dhk-PGE2) is also included to serve as a practical example of experimental design and data presentation for this class of molecules.
Section 1: 13,14-dihydro-15-keto-Prostaglandin D2 (dhk-PGD2): The Precursor
dhk-PGD2 is a major metabolite of Prostaglandin D2 (PGD2) formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. It is the direct precursor to dhk-PGJ2, which is formed through a dehydration reaction. The biological activities of dhk-PGD2 are primarily mediated through its potent and selective agonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.
Mechanism of Action and Signaling Pathway
dhk-PGD2 is a selective agonist for the CRTH2 receptor, a G protein-coupled receptor (GPCR) primarily expressed on immune cells central to type 2 inflammatory responses, such as T helper type 2 (Th2) cells, eosinophils, and basophils.[1][2] Unlike the PGD2 DP1 receptor which couples to Gαs to increase cyclic AMP (cAMP), the CRTH2 receptor couples to an inhibitory Gαi protein.[1]
Activation of CRTH2 by dhk-PGD2 initiates the following signaling cascade:
-
The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
-
The dissociated Gβγ complex activates Phospholipase Cβ (PLCβ).
-
PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of Ca²⁺ from endoplasmic reticulum stores, increasing intracellular calcium concentrations.[1]
-
This rise in intracellular Ca²⁺ is associated with immune cell activation, chemotaxis, degranulation, and changes in cell morphology.[1]
Quantitative Data: Receptor Binding Affinity
The binding affinity of dhk-PGD2 for the human CRTH2 receptor is comparable to that of PGD2, highlighting its potency.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| 13,14-dihydro-15-keto PGD2 (dhk-PGD2) | Human CRTH2 | 2.91 ± 0.29 nM | [3] |
| Prostaglandin D2 (PGD2) | Human CRTH2 | 2.4 ± 0.2 nM | [3] |
| 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2) | Human CRTH2 | 3.15 ± 0.32 nM | [3] |
Experimental Protocols
Receptor Binding Assays:
-
Objective: To determine the binding affinity of ligands to the CRTH2 receptor.
-
Methodology: Equilibrium competition binding assays are performed using membranes from HEK293 cells stably expressing the recombinant human CRTH2 receptor. A radiolabeled ligand, typically [³H]PGD₂, is used at a fixed concentration. The ability of unlabeled competitor ligands (like dhk-PGD2) across a range of concentrations to displace the radiolabeled ligand is measured. Non-specific binding is determined in the presence of a large excess of unlabeled PGD₂. Radioactivity is quantified by liquid scintillation counting. The concentration of the competitor that inhibits 50% of specific binding (IC₅₀) is calculated and converted to an inhibition constant (Ki).[3]
Chemotaxis Assays:
-
Objective: To measure the ability of CRTH2 agonists to induce migration of target cells.
-
Methodology: A multi-well chamber with a porous membrane (e.g., Transwell) is used. The lower chamber contains the chemoattractant (e.g., dhk-PGD2) at various concentrations in assay buffer. The upper chamber contains a suspension of CRTH2-expressing cells (e.g., eosinophils, basophils, or transfected cell lines). The chamber is incubated for a period (e.g., 1-3 hours) at 37°C in a 5% CO₂ incubator. Migrated cells in the lower chamber are then collected and quantified using a cell counter or a viability assay (e.g., CellTiter-Glo). Results are expressed as the percentage of total input cells that migrated.[4]
Section 2: 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2): A Well-Characterized Analog
15d-PGJ2 is a terminal dehydration product of PGD2 and is one of the most extensively studied cyclopentenone prostaglandins. It exerts potent anti-inflammatory, anti-proliferative, and pro-resolving effects in a wide array of disease models. Its actions are mediated through both receptor-dependent and receptor-independent mechanisms, most notably through activation of the nuclear receptor PPARγ and covalent modification of key signaling proteins like NF-κB.[5][6]
Role in Disease Models
Inflammatory Bowel Disease (Colitis): In murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, 15d-PGJ2 promotes the resolution of inflammation.[7][8] Administration of 15d-PGJ2 reduces weight loss, decreases the disease activity index, and lessens pathological damage to the colon.[7] Mechanistically, it reduces the infiltration of neutrophils and M1 macrophages while increasing the proportion of pro-resolving M2 macrophages in the colonic mucosa.[7][8]
Cancer: 15d-PGJ2 exhibits anti-tumor activity in various cancer cell lines, including gastric, endometrial, and osteosarcoma.[9][10][11] It inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner.[12] The pro-apoptotic effects are often mediated by the generation of reactive oxygen species (ROS), activation of MAPK pathways (JNK, p38), and subsequent activation of caspases.[5][10]
Neurodegenerative Diseases: The role of 15d-PGJ2 in the central nervous system is complex and concentration-dependent. At low concentrations (≤ 8 µM), it can be neuroprotective against oxidative stress and ischemia-reperfusion injury.[13][14][15] This protection is often mediated by the activation of the Nrf2 antioxidant pathway in astrocytes or by inhibiting autophagy.[14][16] However, at higher concentrations (> 8 µM), 15d-PGJ2 can be neurotoxic, inducing neuronal apoptosis.[13][17]
Signaling Pathways and Mechanisms of Action
15d-PGJ2's diverse effects stem from its ability to interact with multiple intracellular targets.
1. PPARγ-Dependent Pathway: 15d-PGJ2 is a natural ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ). Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to regulate their expression. This pathway is central to many of its anti-inflammatory and metabolic effects.[5][18]
2. PPARγ-Independent Pathway (NF-κB Inhibition): A critical anti-inflammatory mechanism of 15d-PGJ2 involves the direct inhibition of the NF-κB signaling pathway. The α,β-unsaturated carbonyl group in its cyclopentenone ring allows it to form covalent adducts with critical cysteine residues on IκB kinase (IKK) and the p65 subunit of NF-κB. This modification prevents the phosphorylation and degradation of IκBα and inhibits the nuclear translocation and DNA binding of NF-κB, thereby suppressing the expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[19]
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of 15d-PGJ2 used in various disease models.
Table 1: In Vivo Disease Models
| Disease Model | Species | Administration | Dosage | Outcome | Reference |
| DSS-Induced Colitis | Mouse | Intraperitoneal | 2 mg/kg/day | Promoted resolution of inflammation, reduced DAI score | [7] |
| DSS-Induced Colitis | Mouse | Rectal Enema | 1 µM in 0.2 mL (66.9 ng) daily | Ameliorated colitis, induced HO-1 expression | [20] |
| Bone Defect | Rat | Local Application | 100 µg/mL (in nanocapsules) | Decreased inflammatory cytokines (IL-6, TNF-α), enhanced bone regeneration | [21] |
| Ischemia-Reperfusion | Rat | Intraventricular Infusion | Not specified | Reduced infarct volume | [15] |
Table 2: In Vitro Disease Models
| Cell Type / Model | Disease Context | Concentration | Duration | Outcome | Reference |
| MCG-803 Gastric Cancer Cells | Cancer | 1 - 30 µM | 24 h | Dose-dependent inhibition of proliferation and induction of apoptosis | [9] |
| Leukemic & Colorectal Cancer Cells | Cancer | 5 - 20 µmol/L | 24 h | Dose-dependent inhibition of cell viability and induction of apoptosis | [12] |
| U2-OS & Saos-2 Osteosarcoma Cells | Cancer | 20 µM | 24 h | Decreased cell viability, induced apoptosis via ROS and MAPK activation | [10] |
| Primary Cortical Neurons (OGD/R) | Ischemic Stroke | 0.5 - 1.0 µM | 24 h | Neuroprotective, increased cell viability, inhibited autophagy | [14] |
| N18D3 Neuronal Cells | Neurodegeneration | > 8 µM | Not specified | Neurotoxic, decreased viability | [13] |
| Caco-2 Intestinal Cells (IL-1β stimulated) | Inflammation | EC₅₀ = 12 µM | 24 h | Inhibited IL-8 and MCP-1 expression | [22] |
| Human Endothelial Cells (TNF-α stimulated) | Inflammation | 1 - 10 µM | 18 h | Inhibited VCAM-1, ICAM-1, and E-selectin gene expression | [23] |
Detailed Experimental Protocols
DSS-Induced Colitis and Resolution Model:
-
Objective: To induce colitis in mice and assess the pro-resolving effects of 15d-PGJ2.
-
Induction Phase: Male C57BL/6 mice are given drinking water containing 2.5% (w/v) dextran sulfate sodium (DSS, MW 36-50 kDa) ad libitum for 7 consecutive days. Control mice receive normal drinking water.[7]
-
Resolution Phase: After 7 days, the DSS water is replaced with normal drinking water for an additional period (e.g., 4-6 days).
-
Treatment: During the resolution phase, mice are administered 15d-PGJ2 (e.g., 2 mg/kg) or vehicle (e.g., 10% DMSO in PBS) via intraperitoneal injection daily.[7]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue sections are collected for histological analysis (H&E staining) and molecular analysis (e.g., RT-qPCR for cytokine expression, Western blot for protein analysis).[7][20]
Inhibition of NF-κB Activation (Western Blot):
-
Objective: To determine if 15d-PGJ2 prevents the degradation of IκBα.
-
Cell Culture: Macrophages (e.g., RAW264.7) or other relevant cells are seeded and grown to ~80% confluency.
-
Treatment: Cells are pre-treated with various concentrations of 15d-PGJ2 (e.g., 10-30 µM) or vehicle for a specified time (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with an inflammatory agent like Lipopolysaccharide (LPS, 1 µg/mL) or TNF-α (10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Lysate Preparation: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used. The membrane is then washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the degradation of IκBα in 15d-PGJ2-treated samples compared to the stimulated control indicates inhibition of the NF-κB pathway.[19]
Section 3: Methodological Framework from a dhk-Prostaglandin Study
While data on dhk-PGJ2 is scarce, a study on the related metabolite 13,14-dihydro-15-keto-PGE2 (dhk-PGE2) in a model of opioid-induced constipation (OIC) provides an excellent template for experimental design, data presentation, and protocol detail.[24]
Disease Model: Opioid-Induced Constipation (OIC)
This study found that dhk-PGE2, a metabolite associated with the probiotic Bifidobacterium animalis F1-7, could alleviate OIC. At a dose of 20 mg/kg, it showed a potential improvement effect in vivo. In vitro, at a concentration of 30 ng/mL, it stimulated the secretion of 5-hydroxytryptamine (5-HT), a key neurotransmitter in gut motility, from PC-12 cells.[24]
Quantitative Data Summary: dhk-PGE2
| Model | Administration / Treatment | Dosage / Concentration | Outcome | Reference |
| OIC Model (in vivo) | Not specified | 20 mg/kg BW | Potential improvement of OIC | [24] |
| PC-12 Cells (in vitro) | Cell Culture Medium | 30 ng/mL | Stimulated secretion of 5-HT (408.95 ± 1.18 ng/mL) | [24] |
Detailed Experimental Protocols
In Vivo OIC Model:
-
Objective: To assess the effect of dhk-PGE2 on constipation in a living animal model.
-
Model Induction: A model of opioid-induced constipation is established (e.g., by repeated administration of loperamide (B1203769) or morphine to rodents).
-
Treatment: Animals in the treatment group receive dhk-PGE2 at a dose of 20 mg/kg body weight. Control groups receive vehicle.
-
Endpoint Analysis: Key parameters of constipation are measured, such as fecal pellet count, water content of feces, and gastrointestinal transit time (e.g., using a charcoal meal).[24]
In Vitro 5-HT Secretion Model:
-
Objective: To determine if dhk-PGE2 can directly stimulate neurotransmitter release from enterochromaffin-like cells.
-
Cell Culture: PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are used as a model system. They are cultured under standard conditions.
-
Treatment: Cultured PC-12 cells are treated with dhk-PGE2 at a concentration of 30 ng/mL.
-
Endpoint Analysis: After a set incubation period, the cell culture supernatant is collected. The concentration of 5-HT in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). An increase in 5-HT in the supernatant of treated cells compared to controls indicates stimulated secretion.[24]
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15d-PGJ2 inhibits cell growth and induces apoptosis of MCG-803 human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 15-Deoxy-Δ(12,14)-prostaglandin J(2) induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 15-Deoxy-delta12,14-prostaglandin J2, a neuroprotectant or a neurotoxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15d-Prostaglandin J2 Protects Cortical Neurons Against Oxygen–Glucose Deprivation/Reoxygenation Injury: Involvement of Inhibiting Autophagy Through Upregulation of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 15d-prostaglandin J2 protects brain from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) protects neurons from oxidative death via an Nrf2 astrocyte-specific mechanism independent of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 15-deoxy-Δ12,14-prostaglandin J2 in neurodegenerative diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. 15-Deoxy-Δ12,14-prostaglandin J2 ameliorates dextran sulfate sodium-induced colitis in mice through heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of 15-Deoxy-∆12,14-prostaglandin J2 Nanocapsules on Inflammation and Bone Regeneration in a Rat Bone Defect Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel therapy for colitis utilizing PPAR-γ ligands to inhibit the epithelial inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]
- 24. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring 13,14-dihydro-15-keto Prostaglandin J2: A Guide for Researchers
Application Notes and Protocols for the Quantification of a Key Prostaglandin (B15479496) Metabolite
Introduction
13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2) is a metabolite of the prostaglandin D2 (PGD2) pathway. It is formed via the dehydration of 13,14-dihydro-15-keto PGD2. While the biological roles of many prostaglandins (B1171923) are well-documented, the specific functions and signaling pathways of dhk-PGJ2 are still emerging areas of research. Accurate measurement of dhk-PGJ2 levels in biological samples is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the quantification of dhk-PGJ2, aimed at researchers, scientists, and drug development professionals.
The primary methods for quantifying dhk-PGJ2 and related prostaglandin metabolites are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
Biosynthesis and Signaling Pathway of the Precursor 13,14-dihydro-15-keto PGD2
13,14-dihydro-15-keto PGJ2 is a dehydration product of 13,14-dihydro-15-keto PGD2. The biosynthesis of this precursor begins with arachidonic acid and involves several enzymatic steps. 13,14-dihydro-15-keto PGD2 is a known selective agonist for the CRTH2/DP2 receptor, initiating downstream signaling cascades.[1][2]
Caption: Biosynthesis of dhk-PGJ2 and signaling of its precursor.
Methods for Quantification
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for quantifying prostaglandin metabolites. Commercially available ELISA kits for related compounds like 13,14-dihydro-15-keto-PGF2α can provide a framework for developing or validating an assay for dhk-PGJ2.[3] These are typically competitive assays.
General Principle of Competitive ELISA:
In a competitive ELISA, the target antigen in the sample competes with a fixed amount of enzyme-labeled antigen for binding to a limited number of antibodies coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample.
Experimental Workflow for ELISA:
Caption: A generalized workflow for a competitive ELISA.
Detailed Protocol (Adapted from a 13,14-dihydro-15-keto-PGF2α ELISA Kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the specific kit manufacturer. It is crucial to use high-purity water.
-
Standard Curve Preparation: Perform serial dilutions of the provided standard to create a standard curve.
-
Sample Incubation: Add standards and samples to the wells of the antibody-coated microplate.
-
Addition of Tracer and Antibody: Add the enzyme-conjugated prostaglandin (tracer) and the specific primary antibody to each well.
-
Incubation: Incubate the plate, typically for 18 hours at 4°C or as specified.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate and incubate for a specified time (e.g., 90-120 minutes) to allow for color development.[4]
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 405-420 nm).
-
Calculation: Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
Quantitative Data for Related Metabolite ELISA Kits:
| Parameter | 13,14-dihydro-15-keto-PGF2α ELISA Kit |
| Assay Range | 2.3 - 5,000 pg/mL[5][4] |
| Sensitivity (80% B/B0) | ~15 pg/mL[5][4] |
| Sample Types | Plasma, Serum, Urine, Fecal Samples, Tissue Culture Media[5][3] |
| Incubation Time | 18 hours[4] |
| Development Time | 90-120 minutes[4] |
Note: These values are for a related compound and should be used as a general guideline. A specific ELISA for dhk-PGJ2 would require its own validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, including prostaglandins and their metabolites. This technique is considered the gold standard for accurate quantification.[1]
General Principle of LC-MS/MS:
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The sample is first injected into an LC system where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Experimental Workflow for LC-MS/MS:
Caption: A typical workflow for LC-MS/MS analysis of prostaglandins.
Detailed Protocol (General method for prostaglandins):
-
Sample Preparation and Extraction:
-
Thaw frozen biological samples (e.g., plasma, urine, tissue homogenates) on ice.
-
To prevent artificial prostaglandin formation, add an antioxidant like butylated hydroxytoluene (BHT).
-
Spike the sample with a deuterated internal standard (e.g., dhk-PGJ2-d4) to correct for extraction loss and matrix effects.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the prostaglandins.[6]
-
For SPE, C18 columns are commonly used. After sample loading, wash the column with a low percentage of organic solvent and then elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Dry the eluate under a stream of nitrogen and reconstitute in the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
The mobile phase typically consists of an aqueous component with a weak acid (e.g., 0.1% formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[4]
-
A gradient elution is usually employed to achieve optimal separation of the various prostaglandin isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for dhk-PGJ2 and monitoring for a specific product ion after collision-induced dissociation.
-
The specific mass transitions (precursor ion -> product ion) for dhk-PGJ2 and its deuterated internal standard need to be determined by direct infusion of the analytical standards.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of dhk-PGJ2 with a fixed concentration of the internal standard.
-
Quantify the amount of dhk-PGJ2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantitative Data for LC-MS/MS of Prostaglandins:
| Parameter | Typical Values for Prostaglandin Analysis |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL[4] |
| Linear Dynamic Range | Up to 500 ng/mL[4] |
| Sample Volume | 100 - 500 µL |
| Run Time | ~25 minutes per sample[4] |
| Recovery | Typically >80% with the use of internal standards |
Note: Method validation, including assessment of linearity, accuracy, precision, and stability, is essential for reliable quantification of dhk-PGJ2 using LC-MS/MS.
Sample Handling and Storage
Proper sample handling and storage are critical to prevent the degradation of prostaglandins and the artificial generation of related compounds.
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Process to plasma or serum as quickly as possible.
-
Storage: Immediately freeze samples at -80°C after collection and processing.
-
Thawing: Thaw samples on ice immediately before analysis.
-
Additives: Consider adding an antioxidant such as BHT during sample processing to prevent auto-oxidation.
Conclusion
The quantification of this compound in biological matrices presents an analytical challenge due to its low endogenous concentrations and the presence of isomeric compounds. Both ELISA and LC-MS/MS can be employed for its measurement. While ELISA offers a higher throughput, LC-MS/MS provides superior specificity and is considered the reference method. The protocols and data presented here, largely based on methods for structurally similar prostaglandin metabolites, offer a robust starting point for researchers. However, it is imperative to perform thorough method development and validation specifically for dhk-PGJ2 to ensure accurate and reliable results, which will be instrumental in elucidating its biological significance.
References
- 1. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: 13,14-dihydro-15-keto Prostaglandin J2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the quantification of 13,14-dihydro-15-keto Prostaglandin J2 (13,14-dihydro-15-keto-PGJ2) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document outlines the principles of the assay, step-by-step experimental procedures, and the biological context of this important lipid mediator.
Introduction
13,14-dihydro-15-keto-PGJ2 is a metabolite of Prostaglandin J2 (PGJ2). PGJ2 and its metabolites are naturally occurring derivatives of Prostaglandin D2 (PGD2) that are involved in a variety of biological processes, including inflammation and apoptosis.[1][2] The quantification of 13,14-dihydro-15-keto-PGJ2 can serve as a valuable tool in studying the roles of J2 prostaglandins (B1171923) in both physiological and pathological conditions. This ELISA kit provides a sensitive and specific method for measuring this analyte in various sample types.
Biological Significance
Prostaglandin J2 and its metabolites, including 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] This inhibition can occur through both peroxisome proliferator-activated receptor γ (PPARγ)-dependent and -independent mechanisms.[1][2][3] 15d-PGJ2 can directly modify and inhibit key components of the NF-κB pathway, such as IκB kinase (IKK) and NF-κB subunits themselves.[1][2] This leads to the suppression of pro-inflammatory gene expression, including that of cyclooxygenase-2 (COX-2).[1] The PGD2/PTGDR2 signaling pathway, which is upstream of PGJ2 formation, has been implicated in the regulation of cancer cell growth, proliferation, and migration.[4]
Assay Principle
This ELISA is a competitive immunoassay. The basis of the assay is the competition between 13,14-dihydro-15-keto-PGJ2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 13,14-dihydro-15-keto-PGJ2 for a limited number of binding sites on a specific antibody coated on the microplate. As the concentration of 13,14-dihydro-15-keto-PGJ2 in the sample increases, the amount of HRP-labeled conjugate that can bind to the antibody decreases. The enzymatic activity of the bound HRP is then measured by the addition of a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGJ2 in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Range | 2.3 - 5,000 pg/mL | [5][6][7] |
| Sensitivity (80% B/B0) | ~16.3 pg/mL | [5][6] |
| Sample Types | Plasma, Serum, Urine, Fecal Extracts, Tissue Culture Media | [7][8] |
| Incubation Time | 18 hours | [6] |
| Development Time | 90-120 minutes | [6] |
| Readout | Colorimetric at 405-420 nm | [5][6] |
Note: The values in this table are based on data from ELISA kits for the related compound 13,14-dihydro-15-keto Prostaglandin F2α and should be considered as representative. Please refer to the specific kit manual for precise values.
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): Dilute the concentrated Wash Buffer (10X or 20X) with distilled or deionized water to the final volume specified in the kit manual.
-
Standard Series: Prepare a serial dilution of the 13,14-dihydro-15-keto-PGJ2 standard. A typical standard curve might range from 5,000 pg/mL down to approximately 2.3 pg/mL.
-
HRP Conjugate: Reconstitute or dilute the HRP-labeled 13,14-dihydro-15-keto-PGJ2 as instructed in the kit manual.
-
Antibody Solution: Reconstitute or dilute the specific antibody as instructed in the kit manual.
-
Substrate Solution: Prepare the substrate solution just before use.
-
Stop Solution: The stop solution is typically ready to use.
Sample Preparation
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot and store the plasma at -80°C.
-
Serum: Collect blood in tubes without anticoagulant. Allow to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot and store the serum at -80°C.
-
Urine: Collect urine and centrifuge to remove particulate matter. Aliquot and store at -80°C.
-
Tissue Culture Media: Collect media and centrifuge to remove cells. Aliquot and store at -80°C.
-
Fecal Extracts: The extraction protocol will vary. A common method involves lyophilization, followed by extraction with a suitable organic solvent and subsequent purification.
Assay Procedure
-
Add Standards and Samples: Pipette 50 µL of standards and samples (in duplicate or triplicate) into the appropriate wells of the antibody-coated microplate.
-
Add HRP Conjugate: Add 50 µL of the diluted HRP conjugate to each well.
-
Add Antibody: Add 50 µL of the diluted antibody solution to each well.
-
Incubate: Seal the plate and incubate for 18 hours at 4°C.
-
Wash: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it dry on a clean paper towel.
-
Add Substrate: Add 200 µL of the substrate solution to each well.
-
Develop: Incubate the plate at room temperature for 90-120 minutes in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance of each well at 405-420 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Create a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding concentration on the x-axis. A log-logit transformation is often used for linearization.
-
Determine the concentration of 13,14-dihydro-15-keto-PGJ2 in your samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
Caption: A flowchart illustrating the key steps of the 13,14-dihydro-15-keto-PGJ2 ELISA protocol.
Caption: The metabolic pathway leading to the formation of 13,14-dihydro-15-keto-PGJ2 from PGH2.
Caption: A diagram showing the inhibitory effects of 15d-PGJ2 on the NF-κB signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin J2: a potential target for halting inflammation-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bjbms.org [bjbms.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. arborassays.com [arborassays.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 13,14-dihydro-15-keto Prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin J2 (dhk-PGJ2) is a metabolite of the J-series of prostaglandins (B1171923), which are known to possess a range of biological activities, including anti-inflammatory and anti-neoplastic effects. As a downstream product of prostaglandin (B15479496) D2 (PGD2) metabolism, dhk-PGJ2 is formed via the dehydration of 13,14-dihydro-15-keto-PGD2.[1] The analysis of dhk-PGJ2 in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting prostaglandin signaling pathways. This document provides detailed protocols for the extraction, and subsequent analysis of dhk-PGJ2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance
Prostaglandin J2 (PGJ2) and its metabolites are known to exhibit various biological activities, including the inhibition of platelet aggregation, and demonstrating antitumor and antiviral properties.[2] Endogenous PGJ2 has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which mediates the antileukemic effect of selenium in murine leukemia.[1] While the specific signaling pathways of dhk-PGJ2 are still under investigation, it is understood to be involved in complex cellular processes. One study has indicated the involvement of a related metabolite, 13,14-dihydro-15-keto-PGE2, in alleviating opioid-induced constipation through the 5-HT pathway.[3]
Experimental Protocols
The following protocols are adapted from established methods for the analysis of related prostaglandins and should be optimized for your specific experimental conditions.
Protocol 1: Extraction of dhk-PGJ2 from Biological Fluids (e.g., Plasma, Cell Culture Supernatant)
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for the recovery of prostaglandins from aqueous matrices.
Materials:
-
Biological sample (e.g., 500 µL plasma or cell culture supernatant)
-
Internal Standard (IS): Deuterated 15d-PGJ2 (d4-15d-PGJ2) or a structurally similar prostaglandin analog.
-
1 M Citric Acid
-
10% Butylated hydroxytoluene (BHT) in ethanol (B145695) (to prevent oxidation)
-
Hexane
-
Ethyl Acetate (B1210297)
-
Nitrogen gas source for evaporation
-
Reconstitution solvent: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid
Procedure:
-
Thaw biological samples on ice.
-
To a 2 mL microcentrifuge tube, add 500 µL of the sample.
-
Spike the sample with an appropriate amount of the internal standard (e.g., 20 µL of 100 ng/mL d4-PGD2).[4]
-
Add 40 µL of 1 M citric acid to acidify the sample to approximately pH 3-4.[4]
-
Add 5 µL of 10% BHT to prevent auto-oxidation.[4]
-
Add 1 mL of a hexane/ethyl acetate (1:1, v/v) mixture.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 6-9) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of dhk-PGJ2
This protocol provides an alternative extraction method using a C18 reverse-phase SPE cartridge, which can offer cleaner extracts.
Materials:
-
Biological sample (e.g., 1 mL plasma or urine)
-
Internal Standard (IS)
-
2 N HCl
-
Ethanol
-
Deionized Water
-
15% Ethanol in water
-
Hexane
-
Ethyl Acetate
-
C18 Reverse Phase SPE Column (e.g., 200 mg)[5]
-
Nitrogen gas source for evaporation
-
Reconstitution solvent: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid
Procedure:
-
Acidify the sample to pH 3.5 with 2 N HCl.[5]
-
Spike the sample with the internal standard.
-
Condition the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.[5]
-
Load the acidified sample onto the column.
-
Wash the column with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[5]
-
Elute the prostaglandins from the column with 10 mL of ethyl acetate.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the analysis of dhk-PGJ2. Optimization of these parameters is highly recommended.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for the separation of prostaglandins.
-
Mobile Phase A: 0.1% Acetic Acid in Water[6]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)[6]
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Gradient: A gradient elution should be optimized to ensure separation from isomeric compounds. A suggested starting gradient is:
-
0-3 min: 20% B
-
3-16 min: Increase to 65% B
-
16-19 min: Increase to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: Return to 20% B
-
23.2-25 min: Re-equilibration at 20% B[6]
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandin analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for dhk-PGJ2 and its internal standard must be determined by direct infusion of analytical standards. As a starting point, the transitions for related prostaglandins can be considered. For example, for 15d-PGJ2, a transition of m/z 315.2 -> 271.2 is often used. The transitions for dhk-PGJ2 will need to be empirically determined.
-
Instrument Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the manufacturer's guidelines for the specific instrument being used.
Data Presentation
Quantitative data for prostaglandins can vary significantly depending on the biological matrix, the physiological or pathological state, and the analytical method used. The following table summarizes reported concentrations of related prostaglandins to provide a general reference. It is important to note that specific quantitative data for 13,14-dihydro-15-keto PGJ2 is not yet well-established in the literature.
| Prostaglandin Metabolite | Matrix | Concentration Range | Reference |
| 15-keto-13,14-dihydro-PGE2 | Human Plasma | 33 ± 10 pg/mL | [7] |
| 15-keto-13,14-dihydro-PGF2α | Human Plasma | 40 ± 16 pg/mL | [7] |
| 15-deoxy-Δ12,14-PGJ2 | Human Plasma | 2.5 - 500 pg/mL (Linear Range) | [8] |
| PGD2 | Human Serum | ~0.4 ng/mL | [6] |
| PGE2 | Human Serum | ~0.4 ng/mL | [6] |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the formation of 13,14-dihydro-15-keto PGJ2 and the known action of PGJ2 metabolites on the PPARγ receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 3. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 13,14-dihydro-15-keto Prostaglandin J2 in Biological Matrices using LC-MS/MS
Abstract
This application note describes a detailed protocol for the sensitive and selective quantification of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) in biological samples, such as plasma and cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 13,14-dihydro-15-keto PGJ2 is a presumed metabolite of Prostaglandin J2 (PGJ2) and the dehydration product of 13,14-dihydro-15-keto PGD2.[1] While specific pharmacological studies on dhk-PGJ2 are limited, the analysis of related prostaglandins (B1171923) is crucial for understanding inflammatory processes and lipid signaling pathways. This method employs a robust sample preparation procedure, optimized chromatographic separation, and highly selective triple quadrupole mass spectrometry detection.
Introduction
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play key roles in various physiological and pathological processes, including inflammation, pain, and fever. 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2) is a metabolite within the complex prostaglandin cascade. Accurate quantification of such metabolites is essential for elucidating their biological functions and for the development of novel therapeutics. LC-MS/MS offers high sensitivity and specificity for the analysis of prostaglandins, which are often present at low concentrations in complex biological matrices.[2][3][4] This document provides a comprehensive protocol for the extraction and quantification of dhk-PGJ2.
Experimental
-
This compound standard (Cayman Chemical or equivalent)
-
13,14-dihydro-15-keto Prostaglandin D2-d4 (Cayman Chemical or equivalent) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Ethyl acetate (B1210297)
-
Hexane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
A robust sample preparation is critical for removing interferences and concentrating the analyte.
-
Sample Collection: Collect plasma in EDTA-containing tubes and centrifuge immediately at 2000 x g for 15 minutes at 4°C. Collect the supernatant. Store samples at -80°C until analysis.
-
Internal Standard Spiking: To 500 µL of plasma or cell culture supernatant, add 10 µL of the internal standard solution (13,14-dihydro-15-keto Prostaglandin D2-d4, 100 ng/mL in ethanol).
-
Acidification: Acidify the sample to pH 3-4 with 1 M citric acid or dilute formic acid. This step is crucial for the efficient extraction of acidic prostaglandins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Chromatographic separation is performed using a reversed-phase C18 column to resolve dhk-PGJ2 from other isomers and matrix components.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 3.0 | 20 |
| 16.0 | 65 |
| 19.0 | 95 |
| 23.0 | 95 |
| 23.2 | 20 |
| 25.0 | 20 |
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13,14-dihydro-15-keto PGJ2 | 333.2 | To be determined empirically | To be determined empirically |
| 13,14-dihydro-15-keto PGD2-d4 (IS) | 356.5 | To be determined empirically | To be determined empirically |
Note: The exact MRM transitions and collision energies for 13,14-dihydro-15-keto PGJ2 and the proposed internal standard need to be optimized by infusing a standard solution into the mass spectrometer. A plausible precursor ion for dhk-PGJ2 would be [M-H]⁻ at m/z 333.2, derived from its molecular formula C₂₀H₃₀O₄ (MW: 334.5).[1]
Results and Discussion
This method provides a framework for the reliable quantification of dhk-PGJ2. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. The limit of quantification (LOQ) for similar prostaglandin assays is typically in the low pg/mL range.
Visualization of Protocols and Pathways
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
References
Application Notes and Protocols for the Use of Prostaglandin Metabolites in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cancer. Among the numerous prostaglandin (B15479496) metabolites, those with a cyclopentenone ring structure, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have garnered significant attention for their potent biological activities. While the user specified 13,14-dihydro-15-keto Prostaglandin J2, the vast body of research in cell culture applications focuses on 15d-PGJ2. This document will primarily detail the applications and protocols for 15d-PGJ2, a key terminal metabolite of the prostaglandin D2 (PGD2) pathway, and will also touch upon the related metabolite, 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2).
15d-PGJ2 is a naturally occurring ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and metabolism.[1][2] However, many of the cellular effects of 15d-PGJ2 are independent of PPARγ and are attributed to its reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[1][3] This electrophilic center allows 15d-PGJ2 to covalently adduct to and modulate the function of key signaling proteins, including components of the NF-κB and MAPK pathways.[1][4]
These application notes provide an overview of the cellular effects of 15d-PGJ2, quantitative data on its use in various cell lines, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Quantitative Effects of 15d-PGJ2 in Cell Culture
The following table summarizes the effective concentrations and observed effects of 15d-PGJ2 across different cell types and experimental contexts. This data is intended to serve as a starting point for experimental design.
| Cell Line | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| MES-SA, MES-SA/DX5, SKN | Uterine Sarcoma | 10 µmol/l | 24 h | Significant reduction in cell growth. | [5] |
| MES-SA, MES-SA/DX5, SKN | Uterine Sarcoma | IC50: 27.41, 10.46, 17.38 µmol/l | Not Specified | Inhibition of cell proliferation. | [5] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 1-20 µM | 16 h | Induction of apoptosis. | [4] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 1-20 µM | 4-8 h | Peak phosphorylation of JNK1/2 and p38 MAPK. | [4] |
| HL-1 | Murine Atrial Cardiomyocyte | 15 µM | 8 h | 35% reduction in cell viability. | [3] |
| U2-OS, Saos-2 | Human Osteosarcoma | 20 µM | Not Specified | Decreased cell viability, colony formation, and wound closure. | [6] |
| A172 | Human Glioma | Not Specified | Not Specified | Induction of ROS generation and mitochondrial dysfunction. | [7] |
| Myocytes, VECs, AECs | Human Myometrial, Vaginal Epithelial, Amnion Epithelial | 32 µM | 2 h (pre-incubation) | Inhibition of IL-1β-induced NF-κB and AP-1 activation. | [8] |
Signaling Pathways Modulated by 15d-PGJ2
15d-PGJ2 exerts its pleiotropic effects by modulating several key intracellular signaling pathways. These can be broadly categorized into PPARγ-dependent and PPARγ-independent mechanisms.
PPARγ-Dependent Signaling
As a high-affinity ligand for PPARγ, 15d-PGJ2 can activate this nuclear receptor, leading to the transcription of target genes.[1][2] This pathway is often associated with the anti-inflammatory and metabolic effects of 15d-PGJ2.
Caption: PPARγ-dependent signaling pathway of 15d-PGJ2.
PPARγ-Independent Signaling
A significant portion of 15d-PGJ2's biological activity, particularly its pro-apoptotic and anti-proliferative effects in cancer cells, occurs independently of PPARγ.[3][9] These effects are primarily mediated by the covalent modification of key signaling proteins through a Michael addition reaction.[1]
NF-κB Inhibition: 15d-PGJ2 can directly inhibit the NF-κB signaling pathway by targeting critical cysteine residues in IκB kinase (IKK) and the p65 subunit of NF-κB.[1][10] This prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB pathway by 15d-PGJ2.
MAPK Pathway Activation: 15d-PGJ2 is known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38 MAPK.[4][5] This activation is often linked to the induction of apoptosis and cellular stress responses.
Reactive Oxygen Species (ROS) Generation: The pro-apoptotic effects of 15d-PGJ2 in many cancer cell types are mediated by the induction of reactive oxygen species (ROS).[6][9] Increased ROS levels can lead to oxidative stress, DNA damage, and the activation of apoptotic signaling cascades.
Caption: ROS-mediated apoptosis induced by 15d-PGJ2.
Experimental Protocols
The following are generalized protocols for common assays used to assess the effects of 15d-PGJ2 in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Preparation and Handling of 15d-PGJ2
-
Reconstitution: 15d-PGJ2 is typically supplied as a solid or in a solvent. Reconstitute the compound in an appropriate solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of 15d-PGJ2.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of 15d-PGJ2 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for an MTT cell viability assay.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to analyze changes in protein levels and the activation of signaling pathways.[4]
-
Cell Lysis: After treatment with 15d-PGJ2, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.[4]
-
Cell Treatment: Treat cells with 15d-PGJ2 or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
A Note on 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)
While the majority of cell culture research focuses on 15d-PGJ2, it is important to note that 13,14-dihydro-15-keto PGD2 (DK-PGD2) is also a biologically active metabolite of PGD2.[11][12] DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[11][12] Activation of CRTH2/DP2 by DK-PGD2 is involved in the chemotaxis of Th2 cells, eosinophils, and basophils, playing a role in allergic inflammation.[12] Researchers interested in studying the CRTH2/DP2 signaling pathway and its role in immune responses may find DK-PGD2 to be a valuable tool.
Conclusion
15-deoxy-Δ12,14-prostaglandin J2 is a versatile and potent signaling molecule with diverse effects on cellular processes, making it a valuable tool for research in cancer biology, inflammation, and immunology. Its ability to modulate multiple signaling pathways, both through PPARγ-dependent and independent mechanisms, offers a wide range of experimental possibilities. The protocols and data provided in these application notes are intended to guide researchers in designing and executing experiments to explore the multifaceted roles of 15d-PGJ2 in cell culture systems. Careful consideration of the specific cell type, experimental context, and appropriate controls will be critical for obtaining robust and reproducible results.
References
- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 15-deoxy-Δ12,14-prostaglandin J2 alone and in combination with dasatinib against uterine sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 15-Deoxy-Delta-12,14-prostaglandin J2 modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells [frontiersin.org]
- 9. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of Prostaglandin Metabolites
Important Note: As of the latest available scientific literature, there are no published studies on the pharmacological properties or the in vivo administration of 13,14-dihydro-15-keto PGJ2 (dhk-PGJ2) .[1][2] It is recognized as a presumed metabolite of Prostaglandin (B15479496) J2 (PGJ2) and a dehydration product of 13,14-dihydro-15-keto PGD2.[1][2][3]
Given the absence of direct in vivo data for dhk-PGJ2, this document provides detailed application notes and protocols for a closely related and structurally similar prostaglandin metabolite, 13,14-dihydro-15-keto-PGE2 , for which in vivo experimental data is available. This information may serve as a valuable reference for researchers designing studies on related compounds.
Application Note: In Vivo Administration of 13,14-dihydro-15-keto-PGE2
Introduction:
13,14-dihydro-15-keto-PGE2 is a stable metabolite of Prostaglandin E2 (PGE2).[4] While initially considered an inactive catabolite, recent studies have indicated its biological activity.[5][6] One notable in vivo application involves its role in alleviating opioid-induced constipation (OIC) by modulating the 5-hydroxytryptamine (5-HT) pathway.[6] This suggests its potential as a therapeutic agent for gastrointestinal motility disorders.
Mechanism of Action:
In the context of OIC, 13,14-dihydro-15-keto-PGE2 has been shown to stimulate the secretion of chromogranin A (CGA) and 5-HT.[6] It is suggested to act by upregulating the free fatty acid receptor-4 protein (FFAR4).[6] This signaling cascade ultimately influences intestinal motility.
Quantitative Data Summary
The following table summarizes the quantitative data from an in vivo study investigating the effects of 13,14-dihydro-15-keto-PGE2 in a mouse model of opioid-induced constipation.
| Parameter | Value | Animal Model | Source |
| Dosage | 20 mg/kg body weight | Mouse | [6] |
| Administration Route | Not explicitly stated, likely oral gavage based on similar studies | Mouse | [6] |
| Frequency | Daily | Mouse | [6] |
| Key Outcome | Alleviation of opioid-induced constipation | Mouse | [6] |
| Biochemical Effect | Increased expression of CGA and 5-HT | Mouse | [6] |
| Molecular Target | Upregulation of FFAR4/β-actin (0.81 ± 0.02) | Mouse | [6] |
Experimental Protocol: Alleviation of Opioid-Induced Constipation in Mice
This protocol is based on the methodology implied in the study by Li et al. (2023).
1. Animal Model:
-
Species: Kunming mice
-
Sex: Male
-
Weight: 18-22 g
-
Acclimation: Acclimate mice for one week under standard laboratory conditions (25°C, 12h light/dark cycle) with free access to food and water.
2. Induction of Opioid-Induced Constipation (OIC):
-
Administer loperamide (B1203769) (a μ-opioid receptor agonist) to induce constipation. The exact dosage and frequency should be optimized based on preliminary studies to achieve a consistent constipated state.
3. Preparation of 13,14-dihydro-15-keto-PGE2:
-
Dissolve 13,14-dihydro-15-keto-PGE2 in a suitable vehicle. The choice of vehicle should be tested for any intrinsic effects on gastrointestinal motility. Common vehicles include saline, PBS, or a small percentage of a non-toxic solvent like DMSO, further diluted in saline.
4. In Vivo Administration:
-
Divide the mice into at least two groups: a control group receiving the vehicle and a treatment group receiving 13,14-dihydro-15-keto-PGE2.
-
Administer 13,14-dihydro-15-keto-PGE2 at a dosage of 20 mg/kg body weight once daily.[6] The route of administration is likely oral gavage, but this should be confirmed and optimized.
-
Continue the administration for a predefined experimental period, during which OIC is maintained in the control group.
5. Assessment of Gastrointestinal Motility:
-
Charcoal Meal Test: On the final day of the experiment, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) to the mice. After a set time (e.g., 30 minutes), euthanize the mice and measure the distance traveled by the charcoal meal in the small intestine relative to the total length of the small intestine.
-
Fecal Pellet Output: Monitor and quantify the number and weight of fecal pellets produced by each mouse over a specific time period (e.g., 6 hours).
6. Biochemical and Molecular Analysis:
-
Collect colon tissue samples for further analysis.
-
ELISA: Measure the levels of CGA and 5-HT in tissue homogenates using commercially available ELISA kits.
-
Western Blot: Analyze the protein expression levels of FFAR4 in colon tissue lysates.
Visualizations
Caption: Signaling pathway of 13,14-dihydro-15-keto-PGE2 in alleviating OIC.
Caption: Experimental workflow for in vivo study of 13,14-dihydro-15-keto-PGE2.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for 13,14-Dihydro-15-keto-PGE2 (HMDB0002776) [hmdb.ca]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 13,14-dihydro-15-keto-PGJ2 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin J2 (13,14-dihydro-15-keto-PGJ2) is a metabolite of the prostaglandin (B15479496) D2 (PGD2) pathway. PGD2 undergoes a series of transformations to form various J-series prostaglandins (B1171923), which are implicated in a range of physiological and pathological processes, including inflammation and cellular differentiation. The quantification of 13,14-dihydro-15-keto-PGJ2 in plasma can serve as a valuable biomarker for monitoring disease activity and the efficacy of therapeutic interventions. This document provides detailed protocols for the detection of this metabolite in plasma samples using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific quantitative data for 13,14-dihydro-15-keto-PGJ2 in plasma is not widely available, data from structurally similar prostaglandin metabolites, such as 13,14-dihydro-15-keto-PGE2 and 13,14-dihydro-15-keto-PGF2α, can provide an expected range for this analyte.
Data Presentation: Quantitative Insights
The following table summarizes the expected concentration ranges and detection limits for 13,14-dihydro-15-keto prostaglandin metabolites in human plasma, which can be used as a reference for studies on 13,14-dihydro-15-keto-PGJ2.
| Analyte | Method | Typical Endogenous Levels (Normal) | Pathological Levels | Lower Limit of Quantification (LLOQ) | Reference |
| 13,14-dihydro-15-keto-PGE2 | GC-MS | 33 ± 10 pg/mL | Elevated in diabetic ketoacidosis | Not Specified | [1] |
| 13,14-dihydro-15-keto-PGF2α | GC-MS | 40 ± 16 pg/mL | Not Specified | Not Specified | [1] |
| 15-deoxy-Δ12,14-PGJ2 | LC-MS/MS | 2.5 - 349.6 pg/mL | Increased in patients with poorly controlled diabetes | 2.5 pg/mL | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of PGD2 leading to the formation of J2-series prostaglandins and the general experimental workflow for the detection of 13,14-dihydro-15-keto-PGJ2 in plasma.
Experimental Protocols
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from commercially available ELISA kits for related prostaglandin metabolites and provides a general guideline. It is crucial to follow the specific instructions provided with the chosen ELISA kit.
Materials:
-
ELISA kit for a related 13,14-dihydro-15-keto prostaglandin (e.g., PGF2α)
-
Human plasma samples
-
2N HCl
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Ethanol (B145695), deionized water, hexane, ethyl acetate
-
Nitrogen gas supply
-
Microplate reader
Methodology:
-
Sample Preparation (Extraction):
-
Acidify 1 mL of plasma to pH 3.5 with approximately 50 µL of 2N HCl.
-
Equilibrate the sample at 4°C for 15 minutes.
-
Centrifuge to remove any precipitate.
-
Condition a C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.
-
Apply the acidified plasma to the column.
-
Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane.
-
Elute the analyte with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
-
-
ELISA Procedure:
-
Prepare standards and samples according to the kit instructions.
-
Add standards, samples, and controls to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin tracer to each well.
-
Add the specific antibody to each well.
-
Incubate the plate as per the kit's instructions (typically 18 hours at 4°C or 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for the recommended time (e.g., 90-120 minutes).
-
Stop the reaction with the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 405-420 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 13,14-dihydro-15-keto-PGJ2 in the samples by interpolating their absorbance values on the standard curve.
-
Correct for the initial sample volume and any dilution factors to obtain the final concentration in the plasma sample.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for the quantification of other prostaglandins in plasma and should be optimized for 13,14-dihydro-15-keto-PGJ2.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Human plasma samples
-
Internal standard (e.g., a deuterated analog of 13,14-dihydro-15-keto-PGJ2)
-
Methanol (B129727), ethyl acetate, formic acid
-
Centrifuge
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an appropriate amount of the internal standard.
-
Acidify the sample with a small volume of formic acid to pH 2-3.
-
Add methanol to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add ethyl acetate.
-
Vortex vigorously to extract the analyte into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 column suitable for lipid analysis.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte from other plasma components.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for 13,14-dihydro-15-keto-PGJ2 and its internal standard must be determined through infusion and optimization experiments.
-
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 13,14-dihydro-15-keto-PGJ2 in the plasma samples by comparing their peak area ratios to the calibration curve.
-
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the detection and quantification of 13,14-dihydro-15-keto-PGJ2 in plasma. Given the limited availability of specific reagents and data for this particular analyte, adaptation and optimization of the described methods will be crucial for achieving accurate and reliable results. Researchers are encouraged to validate their assays thoroughly, including assessments of specificity, sensitivity, accuracy, and precision, to ensure the quality of their findings. The presented information will aid in the investigation of the role of 13,14-dihydro-15-keto-PGJ2 in various physiological and pathological contexts.
References
- 1. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for 13,14-dihydro-15-keto Prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (PGJ2) is a presumed metabolite of Prostaglandin J2. While it is commercially available, a comprehensive review of scientific literature reveals a significant gap: there are no published studies detailing its specific pharmacological properties, biological activities, or mechanisms of action in vivo. This document provides an overview of the known commercial sources and chemical properties of 13,14-dihydro-15-keto PGJ2. Crucially, where experimental data for this specific molecule is absent, we provide hypothetical application notes and generalized protocols based on the known functions of its parent compound, Prostaglandin J2, and its precursor, 13,14-dihydro-15-keto Prostaglandin D2. Researchers should treat the suggested applications and protocols as speculative starting points for investigation, not as established facts.
Commercial Availability and Properties
13,14-dihydro-15-keto Prostaglandin J2 is available from a limited number of specialized chemical suppliers. The primary source appears to be Cayman Chemical, with other vendors acting as distributors.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | Formulation | Solubility | Storage |
| Cayman Chemical | 10008840 | ≥97% | A solution in methyl acetate (B1210297) | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol (B145695): 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] | -20°C[1] |
| MedChemExpress | HY-N15483 | ≥97% (Product from Cayman) | A solution in methyl acetate | Not specified, likely same as Cayman | Room temperature for shipping, long-term at -20°C[2] |
| 欣博盛生物 (Xinbosheng Bio) | 10008840 | ≥97% (Product from Cayman) | A solution in methyl acetate | Not specified, likely same as Cayman | -20°C |
Note: Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific information.
Metabolic Pathway
13,14-dihydro-15-keto PGJ2 is described as the dehydration product of 13,14-dihydro-15-keto PGD2 and a presumed metabolite of PGJ2 through the 15-hydroxy prostaglandin dehydrogenase pathway[1].
Caption: Presumed metabolic pathway of 13,14-dihydro-15-keto PGJ2.
Application Notes (Hypothetical)
Disclaimer: The following potential applications are inferred from the activities of related prostaglandins (B1171923), particularly the cyclopentenone prostaglandins like PGJ2 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). These have not been experimentally verified for 13,14-dihydro-15-keto PGJ2.
Potential Anti-inflammatory and Pro-resolution Activity
Cyclopentenone prostaglandins are known for their roles in the resolution of inflammation[3]. 15d-PGJ2, for example, is a potent anti-inflammatory agent that can inhibit pro-inflammatory signaling pathways.
-
Hypothesis: 13,14-dihydro-15-keto PGJ2 may possess anti-inflammatory properties. It could potentially be investigated for its ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells such as macrophages.
-
Suggested Research:
-
Treating lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or primary peritoneal macrophages with varying concentrations of 13,14-dihydro-15-keto PGJ2.
-
Measuring cytokine levels in the supernatant by ELISA.
-
Assessing the activation of key inflammatory transcription factors like NF-κB via western blot for phosphorylated subunits or reporter assays.
-
Potential PPARγ Agonism
A primary mechanism of action for PGJ2 and its metabolites is the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
-
Hypothesis: The structural similarity to other J-series prostaglandins suggests that 13,14-dihydro-15-keto PGJ2 could be a ligand for PPARγ.
-
Suggested Research:
-
Performing a PPARγ reporter gene assay in a suitable cell line (e.g., HEK293T) transfected with a PPARγ expression vector and a reporter plasmid.
-
Investigating its effect on the differentiation of pre-adipocytes (e.g., 3T3-L1 cells), a classic PPARγ-mediated process.
-
Experimental Protocols (Generalized)
The following are generalized protocols for handling and using lipid compounds like prostaglandins. These should be adapted based on the specific experimental design.
Reconstitution and Storage of 13,14-dihydro-15-keto PGJ2
-
Product Format: The compound is supplied in a solution of methyl acetate.
-
Evaporation: Before use, the methyl acetate should be evaporated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution. For example, to make a 10 mM stock solution from 100 µg of the compound (Molecular Weight: 334.5), add 29.9 µL of DMSO.
-
Aqueous Solutions: For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium. Note that the solubility in aqueous buffers like PBS is significantly lower (around 1 mg/ml)[1]. Avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C. The supplier states a stability of at least 2 years at this temperature[1].
General Cell Treatment Protocol
This protocol provides a basic workflow for treating adherent cells in culture.
Caption: General workflow for cell-based assays with 13,14-dihydro-15-keto PGJ2.
Hypothetical Signaling Pathway
Based on the known actions of related cyclopentenone prostaglandins, a potential signaling pathway for 13,14-dihydro-15-keto PGJ2 could involve the inhibition of the NF-κB pathway through PPARγ activation.
Caption: Hypothetical anti-inflammatory signaling pathway for 13,14-dihydro-15-keto PGJ2.
Conclusion
This compound is a commercially available but virtually unstudied metabolite of the prostaglandin J2 pathway. The lack of published research presents a significant opportunity for novel investigations. The application notes and protocols provided herein are based on the established biology of structurally related molecules and are intended to serve as a foundational guide for researchers venturing into the study of this compound. All hypotheses regarding its biological function require rigorous experimental validation.
References
Application Notes and Protocols for the Experimental Use of 13,14-dihydro-15-keto-PGJ2 in Animal Models
Disclaimer: As of late 2025, there are no published studies on the pharmacological properties or in vivo formation of 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (dhk-PGJ2).[1][2] The following application notes and protocols are therefore based on the extensive research conducted on its closely related and structurally similar metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). These guidelines are intended to provide a foundational framework for researchers initiating studies on dhk-PGJ2, with the explicit understanding that the biological activities and optimal experimental parameters for dhk-PGJ2 may differ.
Introduction
13,14-dihydro-15-keto-PGJ2 (dhk-PGJ2) is a presumed metabolite of prostaglandin J2 (PGJ2) and the dehydration product of 13,14-dihydro-15-keto PGD2.[1][2][3] It belongs to the cyclopentenone prostaglandin (cyPG) family, which is characterized by a reactive α,β-unsaturated carbonyl group in the cyclopentane (B165970) ring. This feature allows cyPGs to react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, leading to the modulation of various signaling pathways.
The most extensively studied cyPG is 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a terminal dehydration product of PGD2.[4][5] 15d-PGJ2 is a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ) and exhibits potent anti-inflammatory, pro-resolving, and anti-proliferative effects in a variety of animal models.[6][7][8] Given the structural similarities, it is hypothesized that dhk-PGJ2 may share some of the biological activities of 15d-PGJ2. These notes provide potential starting points for the in vivo investigation of dhk-PGJ2, leveraging the knowledge gained from 15d-PGJ2 research.
Metabolic Context of dhk-PGJ2
Prostaglandin D2 (PGD2) is a major cyclooxygenase product that can be metabolized through several pathways. One pathway involves enzymatic conversion to products like 13,14-dihydro-15-keto-PGD2.[9] Alternatively, PGD2 can undergo spontaneous, albumin-catalyzed dehydration to form the J-series of prostaglandins, ultimately leading to 15d-PGJ2.[9][10][11] dhk-PGJ2 is thought to arise from the dehydration of 13,14-dihydro-15-keto-PGD2 or via the 15-hydroxy PG dehydrogenase pathway from PGJ2.[1][2]
Potential Signaling Pathways (Inferred from 15d-PGJ2)
15d-PGJ2 exerts its effects through both PPARγ-dependent and -independent mechanisms.[7][12] It is plausible that dhk-PGJ2 could engage similar pathways.
PPARγ-Dependent Pathway
As a potent agonist of PPARγ, 15d-PGJ2 can influence the expression of genes involved in inflammation and metabolism.[10] Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB.
PPARγ-Independent Pathways
-
NF-κB Inhibition: 15d-PGJ2 can directly inhibit the NF-κB pathway by covalent modification of critical cysteine residues on IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[7]
-
MAPK Pathway Modulation: 15d-PGJ2 has been shown to activate mitogen-activated protein kinases (MAPKs) such as JNK and p38, which can lead to various cellular responses including apoptosis in some cell types.
-
STAT3 Inhibition: In models of colitis, 15d-PGJ2 has been shown to suppress the phosphorylation of STAT3, a key transcription factor in inflammatory signaling.[6][13]
Proposed Experimental Protocols
The following protocols are adapted from a study investigating the pro-resolving effects of 15d-PGJ2 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of colitis.[8][13]
DSS-Induced Colitis Model in Mice
This model mimics the inflammatory bowel disease (IBD) in humans and is suitable for evaluating the anti-inflammatory and pro-resolving effects of novel compounds.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
dhk-PGJ2 (vehicle to be determined based on solubility, e.g., DMSO, ethanol, then diluted in saline)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Tools for dissection and tissue collection
Protocol:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water ad libitum for 7 days. This induces the acute inflammation phase.
-
Resolution Phase: After 7 days, replace the DSS water with regular drinking water. The resolution phase begins.
-
dhk-PGJ2 Administration:
-
Based on 15d-PGJ2 studies, a starting dose could be in the range of 1-2 mg/kg body weight.[8]
-
Dissolve dhk-PGJ2 in a suitable vehicle and administer via intraperitoneal (i.p.) injection daily, starting from day 8 (the beginning of the resolution phase) until the end of the experiment (e.g., day 13).
-
A vehicle control group should be run in parallel.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).
-
-
Euthanasia and Sample Collection:
-
On the final day of the experiment, euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining), protein extraction (Western blot for p-STAT3, COX-2), and RNA extraction (qRT-PCR for pro-inflammatory cytokines like IL-6, TNF-α).
-
Data Presentation (Hypothetical Data Based on 15d-PGJ2 Studies)
Quantitative data should be summarized in tables for clarity and ease of comparison. The tables below are based on expected outcomes from 15d-PGJ2 studies in a colitis model.[8][13]
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Fecal Blood |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and fecal blood, divided by 3.
Table 2: Expected Quantitative Outcomes in DSS Colitis Model (Day 13)
| Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control (No DSS) | +5.0 ± 1.5 | 0 | 8.5 ± 0.5 |
| DSS + Vehicle | -15.0 ± 3.0 | 3.5 ± 0.4 | 5.0 ± 0.7 |
| DSS + dhk-PGJ2 | -5.0 ± 2.5 | 1.5 ± 0.5 | 7.0 ± 0.6* |
*Values represent hypothetical data indicating a significant improvement compared to the DSS + Vehicle group.
Conclusion and Future Directions
While the in vivo biological functions of 13,14-dihydro-15-keto-PGJ2 remain to be elucidated, the extensive research on the related compound 15d-PGJ2 provides a strong rationale and a clear roadmap for investigation. The proposed protocols and potential signaling pathways outlined in these application notes offer a starting point for researchers to explore the therapeutic potential of dhk-PGJ2 in animal models of inflammatory diseases.
Future studies should focus on:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of dhk-PGJ2 in vivo.
-
Dose-Response Studies: Establishing the optimal therapeutic dose range for dhk-PGJ2 in relevant disease models.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by dhk-PGJ2, including its interaction with PPARγ and its potential for PPARγ-independent effects.
-
Comparative Studies: Directly comparing the potency and efficacy of dhk-PGJ2 with 15d-PGJ2 and other PGD2 metabolites to understand the structure-activity relationships within this class of lipid mediators.
References
- 1. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 9. 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 15-deoxy-delta12,14-prostaglandin J2 inhibits the inflammatory response in primary rat astrocytes via down-regulating multiple steps in phosphatidylinositol 3-kinase-Akt-NF-kappaB-p300 pathway independent of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 13,14-dihydro-15-keto Prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the J-series of prostaglandins (B1171923), which are known to be endogenous ligands for the peroxisome proliferator-activated receptor gamma (PPARγ).[1] These prostaglandins are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. The accurate quantification of dhk-PGJ2 in biological matrices is crucial for understanding its role in these processes and for the development of novel therapeutics targeting its signaling pathways.
This document provides detailed protocols for the sample preparation and analysis of dhk-PGJ2 from various biological matrices, including plasma, urine, and cell culture media. The methodologies described are based on established techniques for prostaglandin analysis, primarily solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
dhk-PGJ2 is a metabolite of Prostaglandin D2 (PGD2). PGD2 can be metabolized to 13,14-dihydro-15-keto-PGD2, which is a known selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3][4] Activation of this Gαi-coupled receptor leads to a decrease in intracellular cAMP levels.[5] It is important to note that while PGD2 activates both DP1 and CRTH2 receptors, its metabolite, 13,14-dihydro-15-keto-PGD2, shows a strong preference for CRTH2.[5] Given the structural similarity, it is highly probable that dhk-PGJ2 also exerts its biological effects through the CRTH2 signaling pathway.
Figure 1: Predicted signaling pathway of this compound.
Sample Preparation Workflow
The general workflow for the preparation of biological samples for dhk-PGJ2 analysis involves extraction and purification steps to remove interfering substances and concentrate the analyte prior to instrumental analysis.
Figure 2: General workflow for dhk-PGJ2 sample preparation.
Experimental Protocols
Note: The following protocols are adapted from established methods for related prostaglandins. It is recommended to optimize these protocols for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from methods for the extraction of other prostaglandin metabolites.[6]
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Ethyl acetate (B1210297)
-
Formic acid
-
Water (HPLC-grade)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate internal standard (e.g., deuterated dhk-PGJ2). Acidify the sample to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.
-
-
Elution: Elute the dhk-PGJ2 from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general method for prostaglandin extraction from urine.
Materials:
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Water (HPLC-grade)
-
Saturated sodium chloride solution
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 5 mL of urine, add an internal standard. Acidify to pH 3-4 with formic acid.
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Washing: Wash the combined organic extract with 2 mL of saturated sodium chloride solution to remove residual water.
-
Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction from Cell Culture Media
Materials:
-
C18 SPE cartridges (as in Protocol 1)
-
Methanol
-
Ethyl acetate
-
Formic acid
-
Water (HPLC-grade)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect the cell culture media and centrifuge to remove any cells or debris.
-
Acidification: Add an internal standard and acidify the supernatant to pH 3-4 with formic acid.
-
SPE: Follow the Solid-Phase Extraction protocol for plasma (Protocol 1) starting from the cartridge conditioning step.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of dhk-PGJ2, based on methods for similar compounds.[7][8] Optimization will be required.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for dhk-PGJ2 and its internal standard need to be determined by direct infusion of standards. For the related 15d-PGJ2, a transition of m/z 315.2 -> 271.0 has been reported.[9]
-
Collision Energy and other MS parameters: Optimize for maximum sensitivity.
Data Presentation
Quantitative data for the analysis of dhk-PGJ2 is not widely available in the literature. The following table presents data for the closely related compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which can serve as a reference for expected performance.[7]
| Parameter | Value (for 15d-PGJ2 in human plasma) | Reference |
| Extraction Method | Liquid-Liquid Extraction (ethyl acetate) | [7] |
| Recovery | Not explicitly stated for 15d-PGJ2, but recoveries for PGE2 and PGD2 using a similar extraction were 92.0 ± 4.9% and 77.0 ± 3.0%, respectively. | [8] |
| Limit of Detection (LOD) | Not explicitly stated. | |
| Limit of Quantification (LOQ) | 2.5 pg/mL | [7] |
| Linearity Range | 2.5 - 500 pg/mL | [7] |
| Intra-day Precision (%CV) | < 11.8% | [7] |
| Inter-day Precision (%CV) | < 14.7% | [7] |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the sample preparation and analysis of this compound. While specific data for dhk-PGJ2 is limited, the adaptation of methods for related prostaglandins provides a robust starting point for researchers. Careful optimization and validation of these methods are essential for obtaining accurate and reliable quantitative results. The ability to measure dhk-PGJ2 will be instrumental in advancing our understanding of its biological roles and its potential as a therapeutic target.
References
- 1. 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 6. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Competitive ELISA for 13,14-dihydro-15-keto Prostaglandin J2
Application Note & Protocol
Introduction
Prostaglandins are lipid signaling molecules derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes, including inflammation, immunity, and cancer. 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (13,14-dihydro-15-keto-PGJ2) is a metabolite within the Prostaglandin D2 (PGD2) cascade.[1][2] PGD2 is enzymatically converted to 15-keto-PGD2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction of the C-13/C-14 double bond to form 13,14-dihydro-15-keto PGD2.[3] The target analyte, 13,14-dihydro-15-keto-PGJ2, is subsequently formed via dehydration of 13,14-dihydro-15-keto PGD2.[1][2] While its direct biological functions are not extensively characterized, measuring its levels can provide insights into the metabolic flux of the PGD2 pathway. This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 13,14-dihydro-15-keto-PGJ2 in biological samples.
Metabolic Pathway
The formation of 13,14-dihydro-15-keto-PGJ2 is a multi-step process originating from Arachidonic Acid. The pathway involves the action of cyclooxygenase (COX) enzymes and specific prostaglandin synthases and dehydrogenases.
Assay Principle
The proposed assay is a competitive ELISA. This method is ideal for quantifying small molecules like prostaglandins. The principle relies on the competition between the unlabeled 13,14-dihydro-15-keto-PGJ2 in the sample and a fixed amount of enzyme-labeled 13,14-dihydro-15-keto-PGJ2 (tracer) for a limited number of binding sites on a specific antibody coated onto a microplate. After incubation, unbound components are washed away. A substrate is then added, which is converted by the enzyme on the tracer into a colored product. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGJ2 in the sample.[4][5]
References
Application Notes and Protocols: 13,14-dihydro-15-keto Prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2), a presumed metabolite of Prostaglandin J2 (PGJ2). Due to the limited published data on the specific pharmacological properties of this compound, this document also provides general protocols and background information based on its chemical nature and the behavior of related prostaglandins (B1171923).
Chemical and Physical Properties
13,14-dihydro-15-keto PGJ2 is the dehydration product of 13,14-dihydro-15-keto PGD2.[1][2][3] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.5 g/mol | [1][3] |
| Formal Name | 11,15-dioxo-prosta-5Z,9-dien-1-oic acid | [1] |
| CAS Number | 2230717-14-1 | [1] |
| Purity | ≥97% | [1][3] |
| Formulation | A solution in methyl acetate (B1210297) | [1][3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of 13,14-dihydro-15-keto PGJ2.
Storage:
-
Stability: Stable for at least 2 years when stored at -20°C in the original packaging.[1][5]
-
Shipping: Typically shipped on wet or dry ice to maintain a low temperature.[1][5]
Handling:
-
This product is for research use only and is not for human or veterinary use.[1][5]
-
It is supplied in methyl acetate, which is a flammable liquid.[6] Handle with caution, away from open flames and sparks.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]
Solubility
The solubility of 13,14-dihydro-15-keto PGJ2 in various solvents is detailed below. It is important to note that the stability of related compounds, such as 13,14-dihydro-15-keto-PGE2, is dependent on pH, temperature, and the presence of albumin in aqueous solutions.[7][8][9]
| Solvent | Solubility | Reference |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of stock solutions from the supplied formulation in methyl acetate.
-
Warm to Room Temperature: Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Evaporate Solvent: Under a gentle stream of nitrogen, evaporate the methyl acetate solvent. This is crucial for quantitative applications.
-
Reconstitute: Add the desired solvent (e.g., DMSO, ethanol) to the dried residue to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the amount of compound in the vial.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
For cell-based assays, it is often necessary to prepare aqueous working solutions from the organic stock solution.
-
Dilute Stock Solution: Dilute the organic stock solution (e.g., in DMSO) with the aqueous buffer or cell culture medium of choice.
-
Avoid Precipitation: To avoid precipitation, do not exceed a final organic solvent concentration of 0.5% in the aqueous solution. It is recommended to add the stock solution to the aqueous buffer while vortexing.
-
Fresh Preparation: Prepare aqueous solutions fresh for each experiment due to the potential instability of similar prostaglandins in aqueous media.[9]
Biological Activity and Signaling Pathways
There are currently no published studies on the specific pharmacological properties or in vivo formation of 13,14-dihydro-15-keto PGJ2.[1][3][4][10] It is presumed to be a metabolite of PGJ2, which is formed via the 15-hydroxy prostaglandin dehydrogenase pathway.[1][3][10]
Presumed Metabolic Pathway
The following diagram illustrates the presumed metabolic pathway leading to the formation of 13,14-dihydro-15-keto PGJ2.
Caption: Presumed metabolic formation of 13,14-dihydro-15-keto PGJ2.
Hypothetical Signaling based on PGJ2
Given that 13,14-dihydro-15-keto PGJ2 is a metabolite of PGJ2, it may share some of its biological activities. PGJ2 is a known agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). The activation of PPARγ by endogenous PGJ2 has been implicated in various cellular processes.
The following diagram illustrates a hypothetical signaling pathway for 13,14-dihydro-15-keto PGJ2 based on the known actions of PGJ2. It is crucial to note that this pathway is speculative and requires experimental validation.
Caption: Hypothetical PPARγ signaling pathway for 13,14-dihydro-15-keto PGJ2.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the biological effects of 13,14-dihydro-15-keto PGJ2 in a cell-based assay.
Caption: General workflow for cell-based experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbs-bio.com [nbs-bio.com]
- 4. 13,14-dihydro-15-keto Prostaglandin J2 - Labchem Catalog [labchem.com.my]
- 5. caymanchem.com [caymanchem.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical instability of 15-keto-13,14-dihydro-PGE2: The reason for low assay reliability | Scilit [scilit.com]
- 9. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
Quantification of 13,14-dihydro-15-keto-prostaglandin J2 in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin J2 (13,14-dihydro-15-keto-PGJ2) is a metabolite of prostaglandin (B15479496) D2 (PGD2) formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. As a downstream product in the eicosanoid cascade, it is implicated in various physiological and pathological processes. Notably, PGD2 and its metabolites are known to be potent signaling molecules, and 13,14-dihydro-15-keto-PGD2, a closely related compound, is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is involved in inflammatory responses. Given that 13,14-dihydro-15-keto-PGJ2 is the dehydration product of 13,14-dihydro-15-keto-PGD2, understanding its tissue-specific concentrations is crucial for elucidating its biological role and its potential as a therapeutic target or biomarker.
Data Presentation
As of the latest literature review, specific quantitative data for 13,14-dihydro-15-keto-PGJ2 in various tissues is not extensively published. However, levels of the related metabolite, 13,14-dihydro-15-keto-PGE2, have been reported in plasma and tissue, providing a reference for expected concentration ranges of similar metabolites. For instance, endogenous levels of 15-keto-13,14-dihydro-PGE2 in human peripheral plasma have been measured at approximately 33 ± 10 pg/mL[1]. Levels of 13,14-dihydro-15-keto-PGE2 are noted to be decreased in tumor tissue compared to adjacent non-cancerous tissue in non-small cell lung cancer patients[2]. Researchers are encouraged to use the protocols outlined below to generate quantitative data for 13,14-dihydro-15-keto-PGJ2 in their specific tissues of interest.
Table 1: Quantitative Data for Related Prostaglandin Metabolites in Biological Samples
| Analyte | Matrix | Species | Concentration | Method | Reference |
| 15-keto-13,14-dihydro-PGE2 | Peripheral Plasma | Human | 33 ± 10 pg/mL | GC-MS | [1] |
| 15-keto-13,14-dihydro-PGF2α | Peripheral Plasma | Human | 40 ± 16 pg/mL | GC-MS | [1] |
| 15d-PGJ2 | Plasma | Human (Diabetic) | Elevated vs. Control | LC-MS/MS | |
| 15d-PGJ2 | Plasma | Human (Healthy) | 3.8 - 109 pg/mL | EIA |
Experimental Protocols
Protocol 1: Quantification of 13,14-dihydro-15-keto-PGJ2 in Tissues by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of 13,14-dihydro-15-keto-PGJ2 from tissue samples.
1. Tissue Homogenization and Extraction
-
Tissue Collection and Storage: Immediately snap-freeze collected tissues in liquid nitrogen and store at -80°C until analysis to prevent degradation of prostaglandins (B1171923).
-
Pulverization: While still frozen, pulverize the tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenization:
-
Weigh 10-50 mg of the pulverized tissue into a glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer (e.g., acetone:saline, 2:1, v/v) containing an antioxidant such as butylated hydroxytoluene (BHT) at 0.005% to prevent auto-oxidation.
-
Spike the sample with a known amount of a suitable internal standard, such as 13,14-dihydro-15-keto-PGD2-d4, for accurate quantification.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of hexane (B92381) to the homogenate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower aqueous/organic layer.
-
Acidify the collected layer to pH 3.5 with formic acid.
-
Perform a second extraction with 2 mL of ethyl acetate (B1210297). Vortex and centrifuge as before.
-
Collect the upper ethyl acetate layer containing the prostaglandins.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% Solvent A, 20% Solvent B).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the analyte from other matrix components. An example gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: linear gradient to 95% B
-
15-18 min: hold at 95% B
-
18.1-20 min: return to 20% B for re-equilibration.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor and product ion transitions for 13,14-dihydro-15-keto-PGJ2 and the internal standard. The exact m/z values will need to be determined by direct infusion of the analytical standard.
-
Hypothetical MRM transitions for 13,14-dihydro-15-keto-PGJ2 (Molecular Weight: 334.45):
-
Precursor ion [M-H]⁻: m/z 333.2
-
Product ions: To be determined experimentally.
-
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize signal intensity.
-
3. Data Analysis and Quantification
-
Generate a standard curve using a series of known concentrations of a 13,14-dihydro-15-keto-PGJ2 analytical standard spiked with the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 13,14-dihydro-15-keto-PGJ2 in the samples by interpolating their peak area ratios from the standard curve.
-
Normalize the concentration to the initial tissue weight (e.g., pg/mg of tissue).
Protocol 2: General Protocol for Quantification of 13,14-dihydro-15-keto-PGJ2 in Tissues by Competitive ELISA
This protocol provides a general workflow for a competitive ELISA. Specific details may vary depending on the commercial kit used.
1. Sample Preparation
-
Prepare tissue homogenates as described in the LC-MS/MS protocol (steps 1.1-1.3).
-
Perform a solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the tissue homogenate. C18 SPE cartridges are commonly used for this purpose.
-
Condition the C18 cartridge with methanol (B129727) followed by water.
-
Load the acidified tissue homogenate.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Dry the eluate and reconstitute in the ELISA assay buffer.
2. ELISA Procedure (Competitive Assay Principle)
-
Standard and Sample Addition: Add standards of known 13,14-dihydro-15-keto-PGJ2 concentrations and the prepared tissue samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Addition of Conjugate and Antibody: Add a fixed amount of 13,14-dihydro-15-keto-PGJ2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a specific primary antibody against 13,14-dihydro-15-keto-PGJ2 to each well.
-
Incubation: Incubate the plate to allow for competition between the 13,14-dihydro-15-keto-PGJ2 in the sample/standard and the enzyme-conjugated 13,14-dihydro-15-keto-PGJ2 for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme that produces a colorimetric signal.
-
Signal Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGJ2 in the sample.
-
Quantification: Calculate the concentration of 13,14-dihydro-15-keto-PGJ2 in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for the quantification of 13,14-dihydro-15-keto-PGJ2 in tissues.
Caption: Biosynthesis and signaling pathway of 13,14-dihydro-15-keto-PGJ2 via the CRTH2 receptor.
References
Troubleshooting & Optimization
Technical Support Center: 13,14-dihydro-15-keto Prostaglandin J2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 13,14-dihydro-15-keto Prostaglandin J2?
A1: For long-term storage, this compound is supplied in an organic solvent, typically methyl acetate (B1210297), and should be stored at -20°C. Under these conditions, it is stable for at least two years.
Q2: How should I prepare aqueous solutions of dhk-PGJ2 for my experiments?
A2: To prepare aqueous solutions, the organic solvent should first be evaporated under a gentle stream of nitrogen. The compound can then be dissolved in an aqueous buffer. For cell-based assays, it is common to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before further dilution in the culture medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Q3: What is the expected stability of dhk-PGJ2 in aqueous solutions?
A3: While specific quantitative stability data for dhk-PGJ2 in various aqueous solutions is limited, based on the behavior of structurally similar prostaglandins (B1171923) like 13,14-dihydro-15-keto-PGE2, its stability is expected to be influenced by pH, temperature, and the presence of proteins like albumin.[1] Generally, prostaglandins of this nature are susceptible to degradation in aqueous environments, especially at non-neutral pH and elevated temperatures.
Q4: What are the likely degradation pathways for dhk-PGJ2 in aqueous solutions?
A4: Based on studies of related 13,14-dihydro-15-keto prostaglandins, the primary degradation pathways are likely to be dehydration and cyclization.[1] The presence of a ketone group at C-15 and a cyclopentenone ring makes the molecule susceptible to chemical rearrangements.
Q5: How does the presence of albumin affect the stability of dhk-PGJ2?
A5: The presence of albumin has been shown to accelerate the decomposition of the related compound 13,14-dihydro-15-keto-PGE2.[1] It is plausible that albumin could have a similar effect on dhk-PGJ2, potentially by binding to the molecule and catalyzing its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of dhk-PGJ2 in the experimental solution. | Prepare fresh aqueous solutions of dhk-PGJ2 for each experiment. Avoid prolonged storage of aqueous solutions, even at 4°C. Minimize the time between solution preparation and use. Consider performing a stability test under your specific experimental conditions (see Experimental Protocols section). |
| Precipitation of dhk-PGJ2 when preparing aqueous solutions. | Low aqueous solubility of dhk-PGJ2. | Ensure the final concentration does not exceed the aqueous solubility limit. The use of a small amount of a co-solvent like DMSO or ethanol can aid in solubilization before dilution into the aqueous buffer. Gentle warming and vortexing may also help. |
| Variability in results between different batches of experiments. | Inconsistent preparation of dhk-PGJ2 solutions or degradation due to slight variations in experimental conditions (e.g., pH of the buffer, incubation time). | Standardize the protocol for preparing and handling dhk-PGJ2 solutions. Always use freshly prepared solutions. Verify the pH of your buffers before each experiment. |
| Difficulty in detecting dhk-PGJ2 or its metabolites by analytical methods (HPLC, LC-MS). | Low concentration or degradation of the analyte. Adsorption to container surfaces. | Optimize the extraction and detection methods for prostaglandins. Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize loss of the compound. Include an internal standard for accurate quantification. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Long-term Stability | ≥ 2 years | Methyl acetate at -20°C | Cayman Chemical |
| Solubility | 50 mg/mL | DMF | Cayman Chemical |
| 50 mg/mL | DMSO | Cayman Chemical | |
| 50 mg/mL | Ethanol | Cayman Chemical | |
| 1 mg/mL | PBS (pH 7.2) | Cayman Chemical |
Note: Stability in aqueous solutions at different pH values and temperatures has not been extensively reported. Researchers should determine the stability under their specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of dhk-PGJ2 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (dhk-PGJ2)
- HPLC-grade organic solvent for stock solution (e.g., methyl acetate or ethanol)
- Aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium)
- HPLC system with a UV or mass spectrometric detector
- C18 reverse-phase HPLC column
- HPLC-grade solvents for mobile phase (e.g., acetonitrile (B52724), water, formic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of dhk-PGJ2 in an appropriate organic solvent (e.g., 1 mg/mL in ethanol).
- Prepare the experimental solution by diluting the stock solution into the aqueous buffer of interest to the final desired concentration.
- Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the experimental solution, and either inject it directly into the HPLC system or store it at -80°C for later analysis.
- Incubation: Incubate the remaining experimental solution under the desired temperature condition.
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
- Sample Analysis: Analyze the T0 and time-point samples by HPLC.
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for prostaglandin analysis.
- Flow Rate: 1 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., ~220 nm) or by mass spectrometry for higher sensitivity and specificity.
- Data Analysis:
- Determine the peak area of dhk-PGJ2 at each time point.
- Calculate the percentage of dhk-PGJ2 remaining at each time point relative to the T0 sample.
- Plot the percentage of remaining dhk-PGJ2 against time to determine the degradation kinetics.
Signaling Pathways and Workflows
Presumed Biosynthetic Pathway of this compound
Caption: Biosynthesis of dhk-PGJ2.
Potential Signaling Pathway of this compound
Caption: Potential dhk-PGJ2 signaling.
Workflow for Investigating dhk-PGJ2 Stability
Caption: dhk-PGJ2 stability workflow.
References
Technical Support Center: Detection of 13,14-dihydro-15-keto Prostaglandin J2 (dk-PGJ2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dk-PGJ2).
FAQs: General Information
Q1: What is 13,14-dihydro-15-keto Prostaglandin J2 (dk-PGJ2)?
This compound (dk-PGJ2) is a metabolite of Prostaglandin D2 (PGD2). It is formed through the dehydration of 13,14-dihydro-15-keto PGD2. While its precise pharmacological properties are still under investigation, it is presumed to be a metabolite of PGJ2 via the 15-hydroxyprostaglandin dehydrogenase pathway.[1]
Q2: What are the main challenges in detecting dk-PGJ2?
The detection of dk-PGJ2 can be challenging due to several factors:
-
Chemical Instability: Like other keto-prostaglandins, dk-PGJ2 may be unstable in aqueous solutions, particularly at high or low pH and in the presence of albumin.[2][3] This can lead to degradation of the analyte during sample collection, storage, and processing.
-
Low Endogenous Concentrations: Prostaglandin metabolites are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Cross-reactivity: In immunoassays, antibodies may cross-react with other structurally related prostaglandins (B1171923), leading to inaccurate quantification.
-
Matrix Effects: Components of biological samples (e.g., lipids, proteins) can interfere with both immunoassays and mass spectrometry-based methods.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Ensure proper sample handling and storage. Collect samples on ice, add antioxidants (e.g., BHT), and store at -80°C. Avoid repeated freeze-thaw cycles. Consider the stability of dk-PGJ2 in your specific sample matrix.[2][3] |
| Incorrect Antibody | Verify that the ELISA kit is validated for the detection of dk-PGJ2. Check the cross-reactivity profile of the antibody with other prostaglandins. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures. Ensure all reagents are brought to room temperature before use. |
| Improper Plate Washing | Insufficient washing can lead to high background, while excessive washing can remove bound antibody or antigen. Follow the manufacturer's protocol carefully. |
Issue 2: High Background
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | Increase the concentration or change the type of blocking buffer. Add a detergent like Tween-20 to the wash buffer. |
| Cross-reactivity | Test for cross-reactivity of the antibody with related prostaglandins that may be present in your sample. |
| Contaminated Reagents | Use fresh, high-purity reagents and water. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding to the plate. |
| Edge Effects | Avoid using the outer wells of the plate, or ensure even temperature distribution during incubation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column type. A C18 column is commonly used for prostaglandin analysis. |
| Matrix Effects | Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. |
| Analyte Degradation in Ion Source | Optimize ion source parameters (e.g., temperature, gas flow rates). |
| Incorrect Mass Transitions | Confirm the precursor and product ion masses for dk-PGJ2. Based on its chemical formula (C20H30O4) and molecular weight (334.5), appropriate mass transitions need to be determined empirically.[1] |
Issue 2: Inconsistent Retention Time
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if necessary. |
| Fluctuations in Pump Pressure | Check the LC system for leaks and ensure proper pump performance. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. |
Experimental Protocols
Sample Preparation for Prostaglandin Analysis
Proper sample preparation is critical for accurate quantification. The following is a general protocol that can be adapted for dk-PGJ2 analysis.
1. Sample Collection and Storage:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent oxidation.
-
Store plasma samples at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Acidify the plasma sample to approximately pH 3.5 with formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the prostaglandins with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or in the assay buffer for ELISA.
Generic LC-MS/MS Method for Prostaglandin Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor and product ions for dk-PGJ2 need to be determined.
Signaling Pathways and Experimental Workflows
Biosynthesis of dk-PGJ2
The biosynthesis of dk-PGJ2 is initiated from Prostaglandin D2 (PGD2).
Caption: Biosynthesis pathway of this compound.
General Experimental Workflow for dk-PGJ2 Detection
This workflow outlines the key steps for both ELISA and LC-MS/MS based detection.
References
Technical Support Center: 13,14-dihydro-15-keto PGJ2 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during 13,14-dihydro-15-keto PGJ2 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a 13,14-dihydro-15-keto PGJ2 ELISA?
This assay is a competitive enzyme-linked immunosorbent assay. In this format, the 13,14-dihydro-15-keto PGJ2 in your sample competes with a fixed amount of enzyme-labeled 13,14-dihydro-15-keto PGJ2 for a limited number of binding sites on an antibody coated to the microplate. Therefore, the intensity of the signal is inversely proportional to the concentration of 13,14-dihydro-15-keto PGJ2 in the sample.[1][2][3]
Q2: What are the most common sources of error in this type of ELISA?
Common issues often stem from procedural errors such as inaccurate pipetting, improper reagent preparation, insufficient washing, and incorrect incubation times or temperatures.[4][5][6] The inherent stability of the analyte can also be a significant factor.
Q3: How should I store the ELISA kit components?
Most ELISA kits require storage at 2-8°C.[5][6] However, some components may need to be stored at -20°C.[1] Always refer to the kit's manual for specific storage instructions to ensure reagent stability.[4][5] Unused wells from strip plates should be stored with a desiccant in the provided sealed bag.[1]
Q4: My sample concentrations are outside the detection range of the kit. What should I do?
If the concentration of the target protein is too high, you will need to dilute your samples with the provided assay buffer.[1] It may be necessary to perform a few trial dilutions to find the optimal dilution factor that brings the concentration within the assay's detection range.[1][2] If the concentration is too low, you may need to concentrate your sample or use a more sensitive assay kit.
Q5: Can I use reagents from different ELISA kits?
No, it is not recommended to mix reagents from different kit lots or manufacturers. Kits are optimized with matched components, and mixing them can lead to inaccurate results.[5]
Troubleshooting Guides
Below are tables outlining common problems, their potential causes, and suggested solutions.
Table 1: Poor Standard Curve
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate and check your pipettes for accuracy. Use fresh pipette tips for each standard and sample to avoid cross-contamination.[4][5][6] |
| Improper Standard Dilution | Briefly centrifuge the standard vial before opening. Ensure the powdered standard is completely dissolved by gentle mixing.[4] Follow the kit's instructions for serial dilutions precisely. |
| Incorrect Incubation Time or Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol.[5] Avoid stacking plates during incubation to ensure uniform temperature distribution.[6] |
| Incomplete Washing | Ensure all wells are completely aspirated between each wash step.[4] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[5] |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 15-30 minutes before use.[5][6] |
| Expired Reagents | Check the expiration dates on all kit components and do not use expired reagents.[5][6] |
Table 2: Weak or No Signal
| Possible Cause | Solution |
| Incorrect Reagent Addition | Double-check that all reagents were added in the correct order and to all necessary wells.[5] |
| Insufficient Incubation Time | Ensure that all incubation steps are carried out for the full duration recommended in the protocol.[4] |
| Improper Storage of Kit | Verify that the kit has been stored at the recommended temperature.[4][5] Improper storage can lead to degradation of critical reagents. |
| Stop Solution Not Added | The stop solution is necessary to terminate the enzymatic reaction and stabilize the color. Ensure it is added to each well before reading the plate.[4] |
| Analyte Instability | Prostaglandins can be unstable, especially at non-neutral pH or in the presence of certain proteins like albumin. Handle samples appropriately and minimize freeze-thaw cycles. |
| Expired Kit | Do not use a kit that is past its expiration date.[4][5] |
Table 3: High Background
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of washes or the soaking time during each wash step.[5] Ensure that the wash buffer is prepared correctly and is not contaminated.[4] |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent.[6] Prepare fresh wash buffer for each experiment.[4] |
| Over-incubation | Adhere to the incubation times specified in the protocol. Over-incubation can lead to non-specific binding. |
| Substrate Exposed to Light | The TMB substrate is light-sensitive. Store it in the dark and protect the plate from light during the substrate incubation step.[1][5] |
| High Concentration of Detection Reagents | Ensure that the enzyme conjugates and antibodies are diluted according to the kit's instructions. |
Experimental Protocols
Note: The following is a generalized protocol for a competitive ELISA and should be used for illustrative purposes only. Always refer to the specific protocol provided with your 13,14-dihydro-15-keto PGJ2 ELISA kit.
Materials:
-
ELISA plate pre-coated with a capture antibody
-
Standard (13,14-dihydro-15-keto PGJ2)
-
Sample (e.g., plasma, cell culture supernatant)
-
Assay Buffer/Sample Diluent
-
Enzyme-conjugated 13,14-dihydro-15-keto PGJ2 (Tracer)
-
Antibody specific to 13,14-dihydro-15-keto PGJ2
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual. This includes diluting the wash buffer, reconstituting the standard, and preparing serial dilutions of the standard. Allow all reagents to reach room temperature before use.
-
Sample Preparation: Dilute samples as necessary with the provided sample diluent to ensure the concentration falls within the standard curve range.[1]
-
Standard and Sample Addition: Pipette the standards and samples into the appropriate wells of the microplate.
-
Competitive Reaction: Add the enzyme-conjugated 13,14-dihydro-15-keto PGJ2 and the specific antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or overnight at 4°C).[4][7]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with the diluted wash buffer. After the last wash, remove any remaining buffer by inverting the plate and blotting it on a clean paper towel.[1]
-
Substrate Addition: Add the TMB substrate to each well.
-
Development: Incubate the plate in the dark at room temperature for the recommended time (usually 15-30 minutes), allowing the color to develop.[1][4]
-
Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow.[2][3]
-
Reading the Plate: Immediately measure the absorbance of each well at 450 nm using a microplate reader.[1][4]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 13,14-dihydro-15-keto PGJ2 in your samples. The relationship will be inverse.[1]
Visualizations
References
Technical Support Center: 13,14-dihydro-15-keto Prostaglandin J2 (dk-PGJ2)
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 13,14-dihydro-15-keto Prostaglandin J2 (dk-PGJ2) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dk-PGJ2) and why is its stability a concern?
A1: this compound (dk-PGJ2) is a metabolite of Prostaglandin J2 (PGJ2).[1][2] Like many prostaglandins, it is an unstable molecule susceptible to degradation, which can lead to a loss of biological activity and the generation of confounding artifacts in experimental results.
Q2: What are the primary factors that cause dk-PGJ2 degradation?
A2: Based on studies of structurally similar prostaglandins, the primary factors influencing the stability of dk-PGJ2 are pH, temperature, and the presence of proteins like albumin in the solution.[3] Exposure to air and light can also contribute to degradation.
Q3: How should I store dk-PGJ2 to ensure its stability?
A3: For long-term storage, dk-PGJ2 should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] It is typically supplied in an organic solvent, such as methyl acetate, which should be evaporated under a gentle stream of nitrogen before reconstitution in the desired experimental solvent.
Q4: Can I store dk-PGJ2 in an aqueous solution?
A4: It is highly discouraged to store dk-PGJ2 in aqueous solutions for any significant length of time. Aqueous solutions should be prepared fresh for each experiment and used immediately. Prostaglandins are known to be unstable in aqueous media.[4]
Q5: What are the signs of dk-PGJ2 degradation?
A5: Degradation can be indicated by a loss of biological activity in your experiments, inconsistent results, or the appearance of unexpected peaks during analytical analysis (e.g., HPLC or mass spectrometry).
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of dk-PGJ2.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Biological Activity | Compound degradation due to improper storage or handling. | - Verify that the compound has been stored at -20°C or below in a tightly sealed, light-resistant container. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare fresh aqueous solutions for each experiment. - Confirm the purity of the compound using an appropriate analytical method if degradation is suspected. |
| Inconsistent Experimental Results | Variability in the concentration of active dk-PGJ2 due to degradation. | - Standardize the entire experimental protocol, from compound reconstitution to final application. - Ensure consistent timing between the preparation of the dk-PGJ2 solution and its use. - Minimize the time the compound spends in aqueous solutions, especially at non-neutral pH. |
| Poor Solubility in Aqueous Buffers | The hydrophobic nature of prostaglandins. | - First, dissolve the dk-PGJ2 in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695). - Then, slowly add the aqueous buffer to the organic solvent solution while vortexing. - Ensure the final concentration of the organic solvent is low enough to not affect the experimental system. |
| Unexpected Analytical Peaks (HPLC/MS) | Presence of degradation products. | - Based on related compounds, degradation products could include dehydrated or cyclized forms of dk-PGJ2.[3] - Review your handling and storage procedures to identify potential causes of degradation. - If possible, characterize the degradation products to better understand the degradation pathway in your specific experimental conditions. |
Experimental Protocols
Protocol 1: Reconstitution of dk-PGJ2 from Organic Solvent
-
Before opening, allow the vial of dk-PGJ2 to warm to room temperature to prevent condensation.
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the organic solvent (e.g., methyl acetate) until a dry film of the compound remains.
-
Immediately add the desired volume of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to dissolve the film. Ensure the concentration is high enough for your stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Store the organic stock solution at -20°C or -80°C in a tightly sealed, light-resistant vial.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw the organic stock solution of dk-PGJ2.
-
Just before use, dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).
-
To improve solubility, add the stock solution dropwise to the aqueous buffer while gently vortexing.
-
Use the freshly prepared aqueous solution immediately. Do not store for later use.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/ml |
| Dimethyl Sulfoxide (DMSO) | 50 mg/ml |
| Ethanol | 50 mg/ml |
| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/ml |
Data sourced from Cayman Chemical product information.[2]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| As supplied in organic solvent | -20°C | ≥ 2 years | Keep tightly sealed and protected from light. |
| Reconstituted in organic solvent | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas. |
| Diluted in aqueous buffer | Room Temperature or 4°C | < 1 day | Prepare fresh and use immediately. |
Visualizations
Diagram 1: Inferred Degradation Pathway of dk-PGJ2
Caption: Inferred degradation pathways of dk-PGJ2 based on related prostaglandins.
Diagram 2: Experimental Workflow for Minimizing Degradation
References
Prostaglandin Mass Spectrometry Technical Support Center
Welcome to the technical support center for the mass spectrometry analysis of prostaglandins (B1171923). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometry analysis of prostaglandins.
Issue 1: Poor or No Signal Intensity for Prostaglandin (B15479496) Analytes
Q: I am not seeing any peaks for my prostaglandin of interest, or the signal is very weak. What are the possible causes and solutions?
A: Poor signal intensity is a common problem in mass spectrometry and can stem from issues in sample preparation, chromatography, or the mass spectrometer itself.[1][2]
Troubleshooting Steps:
-
Sample Preparation:
-
Inefficient Extraction: Prostaglandins can be lost during sample preparation.[3] Solid-Phase Extraction (SPE) is a common and effective method for concentrating prostaglandins from biological matrices.[3] Ensure your SPE cartridge type (e.g., C18) and elution solvents are optimized for your specific analytes.[3][4] Liquid-Liquid Extraction (LLE) is another option, and the choice of organic solvent is critical for efficient extraction.[3]
-
Analyte Degradation: Prostaglandins are chemically unstable and susceptible to degradation.[3][4] It is crucial to minimize sample time at room temperature, work on ice when possible, and ensure proper storage conditions (e.g., -80°C) to prevent degradation.[4][5]
-
Improper Sample pH: The pH of your sample can affect extraction efficiency and analyte stability.[5]
-
-
Chromatography:
-
Mass Spectrometer Settings:
-
Suboptimal Ionization: For prostaglandins, negative ion mode electrospray ionization (ESI) is typically the most effective due to the presence of a carboxylic acid group.[3][4]
-
Incorrect MS Parameters: Optimize parameters such as collision energy and tube lens voltage for each specific prostaglandin to maximize signal intensity.[3] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1]
-
Incorrect MRM Transitions: Verify the precursor and product ions for your specific prostaglandin. Infusing the standard directly can help confirm the transitions.[5]
-
Issue 2: Difficulty in Separating Prostaglandin Isomers
Q: I am having trouble separating prostaglandin isomers like PGE2 and PGD2, which have the same molecular weight. How can I improve their resolution?
A: The separation of prostaglandin isomers is challenging due to their identical molecular weights and similar fragmentation patterns.[3][6] Effective chromatographic separation is key to their accurate quantification.[7]
Troubleshooting Steps:
-
Optimize HPLC/UHPLC Conditions:
-
Column Selection: Utilize a high-resolution column, such as a C18, and consider smaller particle sizes for better separation.[3] In some cases, specialized columns like a Lux Amylose-2 may be required to resolve specific isomers like PGE2 and ent-PGE2.[6]
-
Mobile Phase Gradient: Adjust the gradient of your mobile phase (e.g., acetonitrile/water with formic acid) to improve the separation of isomeric peaks.[3][6] Experiment with different gradient slopes and hold times.[3]
-
Flow Rate: Optimizing the flow rate can enhance peak resolution; a lower flow rate can sometimes improve separation.[3][6]
-
-
Consider Alternative Techniques: For extremely challenging separations, advanced techniques like differential mobility separation (DMS) can be employed after chromatography to resolve isomers.[3]
Issue 3: High Background Noise in the Mass Spectrum
Q: My mass spectra have a high background, which is interfering with the detection of my low-abundance prostaglandins. What can I do to reduce the noise?
A: High background noise can obscure signals from your analytes of interest and can originate from various sources, including contaminated solvents, leaky connections, or an unoptimized mass spectrometer.
Troubleshooting Steps:
-
Check for Contamination:
-
Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.[8] Contaminants in your mobile phase can be a significant source of background noise.[9]
-
System Contamination: Run blank injections to check for contamination within the LC-MS system.[9] If contamination is present, flushing the system may be necessary.
-
Sample Preparation: Contaminants can be introduced during sample preparation. Ensure all labware is clean.[1]
-
-
Optimize Mass Spectrometer Parameters:
-
Check for Leaks: Gas leaks in the system can introduce atmospheric components and increase background noise.[2] Use a leak detector to check all connections.[2]
Issue 4: High Variability Between Replicate Samples
Q: I am observing high variability in the results between my replicate samples. What could be causing this inconsistency?
A: High variability can be caused by inconsistent sample handling, extraction, or the presence of matrix effects.[3]
Troubleshooting Steps:
-
Standardize Protocols: Ensure every step of your experimental protocol, from sample collection to data analysis, is clearly defined and consistently followed.[3]
-
Use of Internal Standards: The use of stable isotope-labeled internal standards, such as deuterated versions of the prostaglandins being measured, is essential for accurate quantification.[3] These standards are added at the beginning of the sample preparation process and can correct for variability in extraction efficiency and matrix effects.[3]
-
Assess Matrix Effects: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, can lead to high variability.[4] A post-column infusion experiment can be used to identify regions of ion suppression.[4]
Quantitative Data Summary
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for common prostaglandins and their deuterated internal standards. Note that optimal collision energies will vary depending on the specific mass spectrometer used and should be empirically determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Prostaglandin E2 (PGE2) | 351.2 | 189.5 | [6] |
| Prostaglandin D2 (PGD2) | 351.2 | 189.5 | [6] |
| Prostaglandin E2-d4 (PGE2-d4) | 355.2 | 275.5 | [6] |
| 8-iso-Prostaglandin F2α | 353.2 | 193.1 | [12] |
| 8-iso-Prostaglandin F2α-d4 | 357.2 | 197.1 | [12] |
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Prostaglandins from Biological Fluids
This protocol provides a general framework for the extraction of prostaglandins from samples like plasma or cell culture supernatant.[3][4]
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[3][4]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[4]
-
-
Elution:
-
Elute the prostaglandins with 1 mL of a stronger organic solvent (e.g., ethyl acetate (B1210297) or methanol).[3][4]
-
-
Drying and Reconstitution:
Visualizations
The following diagrams illustrate key workflows and decision-making processes in prostaglandin mass spectrometry.
Caption: General experimental workflow for prostaglandin analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Technical Support Center: Optimizing Cell-Based Assays with 13,14-dihydro-15-keto-PGJ2
Welcome to the technical support center for the use of 13,14-dihydro-15-keto-prostaglandin J2 (13,14-dihydro-15-keto-PGJ2) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto-PGJ2 and what is its primary mechanism of action?
A1: 13,14-dihydro-15-keto-PGJ2 is a metabolite of prostaglandin (B15479496) D2 (PGD2). It is formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. While its biological activities are still under investigation, it is known to be a dehydration product of 13,14-dihydro-15-keto PGD2.[1][2] Like other cyclopentenone prostaglandins (B1171923), its activity is often associated with the modulation of inflammatory pathways. The related and more extensively studied compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is known to exert its effects through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms. These mechanisms include the modulation of the NF-κB and MAPK signaling pathways.[3]
Q2: What are the key signaling pathways modulated by cyclopentenone prostaglandins like 13,14-dihydro-15-keto-PGJ2?
A2: Cyclopentenone prostaglandins are known to influence several critical signaling pathways involved in inflammation and cell fate. The most well-documented pathways for the related compound 15d-PGJ2, which are likely relevant for 13,14-dihydro-15-keto-PGJ2, include:
-
NF-κB Signaling Pathway: These compounds can inhibit the NF-κB pathway at multiple levels, including preventing the phosphorylation of IκB kinase (IKK) and directly modifying NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent pro-inflammatory gene expression.[3][4][5]
-
MAPK Signaling Pathway: Activation of MAPKs such as ERK1/2, p38, and JNK is a common response to treatment with cyclopentenone prostaglandins. This activation can lead to various cellular outcomes, including apoptosis.
-
Heat Shock Response: These molecules can induce a heat shock response, leading to the expression of heat shock proteins (HSPs) that play a protective role against cellular stress.
Q3: How should I prepare and store 13,14-dihydro-15-keto-PGJ2 for use in cell-based assays?
A3: 13,14-dihydro-15-keto-PGJ2 is typically supplied as a solution in an organic solvent like methyl acetate. For experimental use, it should be dissolved in a suitable solvent such as DMSO or ethanol (B145695) at a high concentration to create a stock solution.[2] It is crucial to note that related prostaglandins, such as 13,14-dihydro-15-keto-PGE2, are known to be unstable in aqueous solutions, with their stability being dependent on pH, temperature, and the presence of albumin.[6] Therefore, it is recommended to prepare fresh dilutions in your cell culture medium immediately before use and to minimize the time the compound spends in aqueous solutions. For long-term storage, the stock solution in an organic solvent should be stored at -20°C or lower.[2]
Q4: What is a typical effective concentration range for 13,14-dihydro-15-keto-PGJ2 in cell-based assays?
A4: The optimal concentration of 13,14-dihydro-15-keto-PGJ2 will vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the EC50 for your specific experimental conditions. Based on data for related prostaglandins, a starting concentration range of 1-50 µM can be considered. For instance, the related metabolite 13,14-dihydro-15-keto-PGE2 has been shown to have effects in the nanomolar to micromolar range in certain assays.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the compound | Compound Degradation: 13,14-dihydro-15-keto-PGJ2 may be unstable in aqueous cell culture media, especially in the presence of serum (albumin).[6] | Prepare fresh dilutions of the compound from a stock solution in organic solvent immediately before each experiment. Minimize incubation times where possible. Consider using serum-free media for the duration of the treatment if compatible with your cells. |
| Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM). | |
| Cell Line Insensitivity: The target signaling pathways may not be active or responsive in your chosen cell line. | Use a positive control known to induce the expected effect in your cell line. Consider using a different cell line known to be responsive to prostaglandins. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Compound Precipitation: The compound may precipitate out of solution at higher concentrations in aqueous media. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solvent for the initial stock solution. | |
| Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture media is low (typically <0.1% for DMSO) and include a vehicle control (media with the same concentration of solvent) in your experiment. |
| Off-Target Effects: At high concentrations, the compound may have off-target effects leading to cytotoxicity. | Refer to your dose-response curve to use the lowest effective concentration. | |
| Inconsistent Western Blot Results | Protein Degradation: Key signaling proteins may be rapidly degraded or dephosphorylated after cell lysis. | Use appropriate protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice at all times and process them quickly. |
| Low Protein Expression: The target protein may be expressed at low levels in your cell line. | Use a positive control cell line or treatment known to express the protein of interest. Consider using a more sensitive detection method. |
Quantitative Data Summary
Table 1: Binding Affinities of PGD2 and its Metabolites to the CRTH2 Receptor
| Compound | Ki (nM) |
| PGD2 | 2.4 ± 0.2 |
| 13,14-dihydro-15-keto PGD2 | 2.91 ± 0.29 |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 |
Data from equilibrium competition binding assays in HEK293(EBNA) cells expressing the human CRTH2 receptor.[8]
Table 2: EC50 Values for a Related Prostaglandin Metabolite
| Compound | Cell Line | Assay | EC50 (nM) |
| 13,14-dihydro-15-keto-PGE2 | PC-12 | CGA/5-HT Secretion | ~30 ng/mL (~85 nM) |
This data is for a related compound and should be used as a general reference for potential effective concentrations.[7]
Experimental Protocols
Protocol 1: General Cell Treatment with 13,14-dihydro-15-keto-PGJ2
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 13,14-dihydro-15-keto-PGJ2 in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final solvent concentration is consistent across all treatments and controls (including a vehicle-only control).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle. Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, viability assays, or RNA extraction.
Protocol 2: Western Blot Analysis for NF-κB Pathway Activation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of 13,14-dihydro-15-keto Prostaglandin J2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2).
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15-keto Prostaglandin J2 and why is it measured?
13,14-dihydro-15-keto PGJ2 is a metabolite of Prostaglandin J2 (PGJ2), likely formed via the 15-hydroxy prostaglandin dehydrogenase pathway. Measuring dhk-PGJ2 and other stable metabolites can provide a more accurate indication of the in vivo production of the parent prostaglandin, which may have a very short half-life.
Q2: What are the main challenges in accurately measuring dhk-PGJ2?
The primary challenges in measuring dhk-PGJ2 are its inherent chemical instability and potential cross-reactivity of antibodies with other structurally similar prostaglandins (B1171923) in immunoassays. Like other 15-keto-dihydro prostaglandins, dhk-PGJ2 is susceptible to degradation, which can be influenced by pH, temperature, and the presence of proteins like albumin.[1][2]
Q3: How does the chemical instability of dhk-PGJ2 affect its measurement?
The instability of similar molecules like 13,14-dihydro-15-keto-PGE2 can lead to rapid degradation through dehydration and cyclization, especially at very high or low pH.[1] This degradation can result in artificially low measurements of the target analyte. The presence of albumin in samples can accelerate this decomposition.[1][2] Therefore, proper sample handling and storage are critical to minimize analyte loss.
Q4: What is antibody cross-reactivity and how can it interfere with dhk-PGJ2 measurement?
Antibody cross-reactivity occurs when the antibody used in an immunoassay binds to molecules other than the intended target analyte.[3] Since many prostaglandins share a similar core structure, an antibody designed for dhk-PGJ2 might also bind to other prostaglandins, leading to falsely elevated results. It is crucial to consult the assay kit's documentation for data on cross-reactivity with related compounds.
Troubleshooting Guides
Problem: High Variability Between Sample Replicates
Possible Cause 1: Inconsistent Sample Handling and Storage
-
Solution: Implement a standardized protocol for all samples. After collection, immediately add a prostaglandin synthetase inhibitor, such as indomethacin (B1671933) (approximately 10 µg/mL). If not analyzed immediately, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]
Possible Cause 2: Analyte Degradation
-
Solution: The stability of 15-keto-dihydro-prostaglandins is pH-dependent.[2] Ensure that the pH of the sample and all buffers is controlled and consistent throughout the experimental procedure. The presence of albumin can also accelerate degradation.[1][2] For samples with high protein content, such as plasma, prompt extraction is recommended.
Possible Cause 3: Inaccurate Pipetting or Reagent Preparation
-
Solution: Ensure pipettes are properly calibrated. When preparing reagents and samples, mix thoroughly and avoid cross-contamination by using fresh pipette tips for each sample and reagent.[5][6]
Problem: Low or No Signal
Possible Cause 1: Degradation of dhk-PGJ2 in Samples
-
Solution: Review your sample collection, storage, and preparation protocol. Ensure samples were kept at the appropriate temperature and that the pH was maintained to minimize degradation. Consider preparing fresh samples with optimized handling procedures.
Possible Cause 2: Incorrect Assay Procedure
-
Solution: Carefully review the entire assay protocol. Confirm that all reagents were added in the correct order and volumes, and that incubation times and temperatures were accurate.[5][6]
Possible Cause 3: Inactive Reagents
-
Solution: Check the expiration dates of all kit components. Ensure that reagents have been stored at the recommended temperatures. If possible, test the activity of the enzyme conjugate and substrate with a positive control.
Problem: High Background Signal
Possible Cause 1: Non-specific Binding of Antibodies
-
Solution: Ensure that the blocking step was performed correctly with the appropriate blocking buffer and for the recommended duration. Insufficient washing between steps can also lead to high background. Increase the number of wash cycles if necessary.[6]
Possible Cause 2: Cross-Reactivity with Other Molecules in the Sample
-
Solution: High concentrations of structurally similar prostaglandins or other lipids can cause cross-reactivity.[7] To mitigate this, sample purification using solid-phase extraction (SPE) is highly recommended.[4]
Possible Cause 3: Contaminated Reagents or Buffers
-
Solution: Prepare fresh buffers and reagents. Ensure that the water used is of high purity (e.g., ultrapure water).
Quantitative Data
Table 1: Example of Antibody Cross-Reactivity in a Prostaglandin Immunoassay
The following table shows the cross-reactivity profile for an ELISA kit designed to measure 13,14-dihydro-15-keto-PGF2α, a structurally similar prostaglandin. This illustrates the importance of evaluating the specificity of the antibody used in your assay.
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto Prostaglandin F2α | 100% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 2.7% |
| 15-keto Prostaglandin F2α | 1.8% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Prostaglandin F1α | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
Data is adapted from a commercially available 13,14-dihydro-15-keto PGF2α ELISA kit datasheet and is for illustrative purposes only.[8]
Experimental Protocols
Recommended Protocol for Sample Extraction and Purification
This protocol is a general guideline for the solid-phase extraction (SPE) of prostaglandins from biological fluids (e.g., plasma, cell culture supernatants) to minimize interference.
-
Sample Acidification:
-
Thaw your sample on ice.
-
Acidify the sample to a pH of approximately 3.5 using 2N HCl. A general starting point is 50 µL of HCl per 1 mL of sample.[4]
-
Incubate the acidified sample at 4°C for 15 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
-
C18 Solid-Phase Extraction Column Conditioning:
-
Wash a C18 SPE column with 10 mL of ethanol.
-
Equilibrate the column by washing with 10 mL of deionized water.
-
-
Sample Loading:
-
Load the acidified supernatant from step 1 onto the conditioned C18 column. Apply a slight positive pressure to achieve a slow, consistent flow rate (approximately 0.5 mL/minute).
-
-
Washing the Column to Remove Impurities:
-
Wash the column with 10 mL of deionized water.
-
Wash the column with 10 mL of 15% ethanol.
-
Wash the column with 10 mL of hexane (B92381) to remove neutral lipids.
-
-
Elution of Prostaglandins:
-
Elute the prostaglandins from the column with 10 mL of ethyl acetate (B1210297).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. It is critical to remove all organic solvent.[4]
-
Reconstitute the dried sample in an appropriate volume of the assay buffer provided with your ELISA kit. Vortex the sample thoroughly. The sample is now ready for analysis.
-
Visualizations
Caption: Workflow for dhk-PGJ2 measurement to minimize interference.
Caption: Potential degradation pathways for 15-keto-dihydro-prostaglandins.
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 13,14-dihydro-15-keto Prostaglandin J2
Welcome to the technical support center for the synthesis of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and increasing yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 13,14-dihydro-15-keto Prostaglandin J2?
A1: The most common and versatile approach to the synthesis of prostaglandins (B1171923), including dhk-PGJ2, is based on the Corey lactone intermediate. This strategy involves the initial construction of a bicyclic lactone containing the core stereochemistry of the prostaglandin. The two side chains are then introduced sequentially, followed by functional group manipulations to yield the final product. For dhk-PGJ2, this includes saturation of the 13,14-double bond, oxidation of the C-15 hydroxyl to a ketone, and dehydration of a PGE₂ or PGD₂ precursor to form the characteristic cyclopentenone ring of the J-series.
Q2: Why is the Corey lactone a crucial intermediate?
A2: The Corey lactone is a highly versatile intermediate because it provides a rigid framework where the stereocenters of the cyclopentane (B165970) ring are pre-established.[1] This allows for the controlled introduction of the α- and ω-side chains with the correct stereochemistry. Its synthesis has been extensively optimized, making it a reliable starting point for various prostaglandin analogues.[2]
Q3: What are the key challenges in the synthesis of dhk-PGJ2?
A3: Key challenges include:
-
Stereocontrol: Maintaining the correct stereochemistry at multiple chiral centers throughout the synthesis.
-
Protection/Deprotection: The use of appropriate protecting groups for hydroxyl and carboxyl functions is critical to prevent side reactions.[3][4] These groups must be stable to various reaction conditions and selectively removable.
-
Side Reactions: Potential side reactions such as epimerization, unwanted reductions, and rearrangements can significantly lower the yield.
-
Purification: The final product and intermediates are often oils and may require careful chromatographic purification, such as HPLC, to separate from closely related impurities.[5][6]
Q4: What is the role of protecting groups in this synthesis?
A4: Protecting groups are essential for masking reactive functional groups (hydroxyls and the carboxylic acid) to prevent them from interfering with reactions at other sites in the molecule.[4] For example, hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBDMS) or p-phenylbenzoyl (PPB) esters.[7][8] The carboxylic acid is typically masked as an ester (e.g., methyl ester) until the final steps of the synthesis. The choice of protecting group is crucial as it must withstand the reaction conditions for subsequent steps while being removable without affecting the rest of the molecule.[3]
Troubleshooting Guide
Section 1: Corey Lactone Synthesis and Initial Side Chain Introduction
| Problem | Possible Cause | Suggested Solution |
| Low yield in iodolactonization step | Incomplete reaction; decomposition of the intermediate. | Ensure the reaction is run in the dark to prevent radical side reactions. Use freshly prepared reagents. Optimize reaction time and temperature. |
| Epimerization at C-8 or C-12 | Use of harsh basic or acidic conditions. | Employ milder reagents for protection and deprotection steps. Keep reaction temperatures low. |
| Low yield in the Horner-Wadsworth-Emmons reaction for ω-chain introduction | Inactive phosphonate (B1237965) ylide; steric hindrance. | Use freshly prepared and dried ylide. Ensure anhydrous reaction conditions. Consider using a more reactive phosphonate reagent. |
| Formation of the cis-enone instead of the desired trans-enone | Non-optimal reaction conditions for the Horner-Wadsworth-Emmons reaction. | Use of specific HWE reagents known to favor E-alkene formation (e.g., Still-Gennari olefination conditions for Z-alkenes if needed, though trans is typical here). |
Section 2: Functional Group Manipulations and Final Product Formation
| Problem | Possible Cause | Suggested Solution |
| Incomplete reduction of the 13,14-double bond | Inactive catalyst; insufficient hydrogen pressure. | Use fresh palladium on carbon (Pd/C) catalyst. Ensure the system is properly flushed with hydrogen. Increase hydrogen pressure if necessary. |
| Over-reduction of other functional groups (e.g., cyclopentenone) | Catalyst poisoning; prolonged reaction time. | Use a selective catalyst or catalyst poison if needed. Carefully monitor the reaction progress by TLC or GC-MS to avoid over-reduction. |
| Low yield in the oxidation of the C-15 hydroxyl group | Incomplete oxidation; decomposition of the product. | Use mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Control the reaction temperature carefully. |
| Formation of byproducts during dehydration to the J-series prostaglandin | Use of strong acids or bases leading to rearrangement. | Employ milder dehydration conditions. Consider using a Lewis acid catalyst. |
| Difficulty in final purification | Presence of closely related stereoisomers or byproducts. | Utilize preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to achieve separation.[6] Chiral chromatography may be necessary to separate enantiomers.[9] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of the C-15 Ketone
This protocol is a general method for the stereoselective reduction of the C-15 ketone to the (S)-alcohol, a common step in prostaglandin synthesis.
-
Preparation: Dissolve the enone precursor in a suitable solvent (e.g., ethanol) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent: Add a solution of a bulky reducing agent, such as zinc borohydride, dropwise to the cooled solution. The bulky nature of the reagent, often directed by a nearby protecting group, favors the formation of the desired (S)-alcohol.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Catalytic Hydrogenation of the 13,14-Double Bond
This protocol describes a general method for the selective reduction of the 13,14-alkene.
-
Preparation: Dissolve the prostaglandin intermediate containing the 13,14-double bond in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or mass spectrometry until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography if necessary.
Visualizations
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US7268239B2 - Process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Navigating the Labyrinth of Prostaglandin Analysis: A Technical Support Center for Quantifying Endogenous 13,14-dihydro-15-keto PGJ2
For Immediate Release
Researchers, scientists, and drug development professionals grappling with the quantification of the elusive endogenous lipid mediator, 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2), now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data summaries to address the significant challenges in accurately measuring this unstable and low-abundance analyte.
The inherent instability of 13,14-dihydro-15-keto prostaglandins (B1171923) presents a major hurdle in their quantification. These molecules are highly susceptible to dehydration and cyclization, leading to inaccurate measurements and unreliable data. Furthermore, their low endogenous concentrations in complex biological matrices demand highly sensitive and specific analytical methods. This support center aims to equip researchers with the knowledge and tools to overcome these obstacles and obtain robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous 13,14-dihydro-15-keto PGJ2?
A1: The main difficulties stem from its:
-
Chemical Instability: Like its prostaglandin counterparts, it is prone to degradation through dehydration and cyclization, especially under non-optimal pH and temperature conditions.[1][2] The presence of albumin in plasma can also accelerate its decomposition.[1][2]
-
Low Endogenous Concentrations: This prostaglandin is typically present at very low levels (picogram to nanogram per milliliter) in biological samples, requiring highly sensitive analytical instrumentation.
-
Matrix Effects: Biological samples like plasma and tissue homogenates contain a multitude of other lipids and macromolecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.
Q2: Which analytical method is most suitable for quantifying 13,14-dihydro-15-keto PGJ2?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of prostaglandins and their metabolites.[3] Its high sensitivity and specificity allow for the detection of low-abundance analytes in complex matrices and can distinguish between structurally similar isomers. While older methods like gas chromatography-mass spectrometry (GC-MS) and radioimmunoassays (RIA) have been used for related compounds, they often suffer from lower specificity and more laborious sample preparation.[4][5][6]
Q3: How can I minimize the degradation of 13,14-dihydro-15-keto PGJ2 during sample collection and preparation?
A3: To ensure sample integrity, it is crucial to:
-
Rapidly Process Samples: Process blood or tissue samples as quickly as possible after collection.
-
Use Anticoagulants and Inhibitors: Collect blood in tubes containing anticoagulants (e.g., EDTA) and immediately add antioxidants (e.g., butylated hydroxytoluene - BHT) and enzyme inhibitors to prevent enzymatic degradation and autooxidation.
-
Maintain Low Temperatures: Keep samples on ice throughout the collection and preparation process and store them at -80°C for long-term storage.
-
Control pH: Acidifying the sample to a pH of around 3-4 can help to stabilize the molecule during extraction.
Q4: What are the key considerations for developing a robust LC-MS/MS method for this analyte?
A4: Key aspects include:
-
Selection of a suitable internal standard: A stable isotope-labeled internal standard of 13,14-dihydro-15-keto PGJ2 is ideal for accurate quantification, as it co-elutes and experiences similar matrix effects. If unavailable, a structurally similar prostaglandin analogue can be used.
-
Optimization of chromatographic separation: Achieving good chromatographic resolution is essential to separate the analyte from isomers and other interfering compounds.
-
Tuning of mass spectrometer parameters: Proper optimization of parameters such as collision energy and precursor/product ion selection is critical for achieving high sensitivity and specificity.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 13,14-dihydro-15-keto PGJ2 using LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | 1. Degradation of the analyte: The sample may have been improperly handled or stored. 2. Inefficient extraction: The chosen extraction protocol may not be suitable for this specific prostaglandin. 3. Instrumental issues: Problems with the LC or mass spectrometer, such as leaks or a dirty ion source.[7] 4. Low endogenous levels: The concentration in the sample may be below the limit of detection of the method. | 1. Review sample collection, handling, and storage procedures to ensure they minimize degradation. 2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Consider different sorbents or solvent systems. 3. Perform routine maintenance on the LC-MS/MS system, including checking for leaks and cleaning the ion source.[7] 4. Concentrate the sample or use a more sensitive instrument if possible. |
| Poor Peak Shape | 1. Column overload: Injecting too much sample onto the LC column. 2. Inappropriate mobile phase: The pH or organic composition of the mobile phase may not be optimal. 3. Column degradation: The analytical column may be nearing the end of its lifespan. | 1. Dilute the sample before injection. 2. Adjust the mobile phase composition and gradient. Ensure the pH is appropriate for the analyte's chemical properties. 3. Replace the analytical column. |
| High Background Noise | 1. Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix effects: Co-eluting compounds from the biological matrix are interfering with the signal. 3. Carryover from previous injections: Residual analyte from a previous, more concentrated sample. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Improve the sample cleanup procedure. This may involve using a more selective SPE sorbent or a multi-step extraction process. 3. Implement a rigorous wash cycle between sample injections. |
| Inconsistent Results (Poor Reproducibility) | 1. Variability in sample preparation: Inconsistent extraction efficiency or sample handling. 2. Instrument instability: Fluctuations in the LC pump pressure or mass spectrometer performance. 3. Degradation of standards: The calibration standards may have degraded over time. | 1. Standardize all steps of the sample preparation protocol and ensure consistent execution. The use of an automated extraction system can improve reproducibility. 2. Monitor the performance of the LC-MS/MS system and perform necessary maintenance. 3. Prepare fresh calibration standards regularly and store them appropriately. |
Quantitative Data Summary
Due to the significant challenges in its quantification, there is a scarcity of published data on the endogenous levels of 13,14-dihydro-15-keto PGJ2. However, data from closely related 13,14-dihydro-15-keto prostaglandins can provide a useful reference range.
Table 1: Reported Endogenous Levels of 13,14-dihydro-15-keto Prostaglandins in Human Plasma
| Prostaglandin Metabolite | Concentration (pg/mL) | Analytical Method | Reference |
| 13,14-dihydro-15-keto-PGE2 | 33 ± 10 | GC-MS | [4] |
| 13,14-dihydro-15-keto-PGF2α | 40 ± 16 | GC-MS | [4] |
| 13,14-dihydro-15-keto-PGE2 | Elevated in diabetic ketoacidosis | Not specified | [8] |
| 13,14-dihydro-15-keto-PGE2 | Elevated during labor | Radioimmunoassay | [9] |
Note: These values are for related compounds and should be used as a general guide. Actual levels of 13,14-dihydro-15-keto PGJ2 may differ.
Experimental Protocols
Detailed Methodology for Quantification of 13,14-dihydro-15-keto PGJ2 in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on methods for similar prostaglandins and should be optimized for specific laboratory conditions and instrumentation.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately centrifuge at 2-8°C to separate plasma.
-
To 1 mL of plasma, add an antioxidant (e.g., 10 µL of 1% BHT in ethanol) and a deuterated internal standard (e.g., 13,14-dihydro-15-keto PGJ2-d4).
-
Acidify the plasma to pH 3-4 with a dilute acid (e.g., 1 M formic acid).
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3-4).
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with acidified water to remove salts and polar impurities.
-
Wash with a low percentage of organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.
-
Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to achieve optimal separation.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be determined by infusing pure standards.
-
Visualizations
Metabolic Pathway of 13,14-dihydro-15-keto PGJ2
Caption: Biosynthesis of 13,14-dihydro-15-keto PGJ2.
Experimental Workflow for Quantification
Caption: Workflow for 13,14-dihydro-15-keto PGJ2 analysis.
References
- 1. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of 13,14-dihydro-15-keto-prostaglandin E2 in the maternal peripheral plasma during labour of spontaneous onset - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-dihydro-15-keto-PGJ2 Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction of 13,14-dihydro-15-keto-prostaglandin J2 (13,14-dihydro-15-keto-PGJ2).
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Analyte Instability and Degradation | 13,14-dihydro-15-keto prostaglandins (B1171923) are susceptible to degradation, particularly dehydration, which is influenced by pH, temperature, and the presence of albumin.[1][2] - pH Control: Maintain a slightly acidic pH (around 4.0) during extraction to minimize degradation.[3] - Temperature Control: Keep samples on ice throughout the extraction process. - Rapid Processing: Process samples as quickly as possible after collection. - Derivatization: For methods like GC-MS, consider immediate derivatization (e.g., oximation) to stabilize the ketone groups and prevent dehydration.[4] |
| Inefficient Extraction from Matrix | Biological matrices can interfere with extraction efficiency.[3] - Solid-Phase Extraction (SPE): Ensure proper conditioning and equilibration of the SPE cartridge. Use a C18 sorbent and consider adding 1% formic acid to the sample to improve recovery.[3] - Liquid-Liquid Extraction (LLE): Use a solvent system with appropriate polarity, such as a hexane:isopropanol mixture, which has shown good recovery for prostaglandins.[5] |
| Improper Elution from SPE Cartridge | The analyte may be retained on the SPE column if the elution solvent is not optimal. - Solvent Strength: Use a sufficiently polar organic solvent for elution, such as methyl formate (B1220265) or methanol (B129727).[5] |
| Binding to Albumin | In plasma samples, the analyte can bind to albumin, reducing its availability for extraction.[2] - Protein Precipitation: Precipitate proteins with a solvent like methanol or acetonitrile (B52724) prior to extraction. |
High Signal-to-Noise Ratio or Baseline Noise in Chromatogram
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting substances from the biological matrix can interfere with detection. - Sample Cleanup: Incorporate a robust sample cleanup step using SPE. Optimize the wash steps to remove interfering compounds without eluting the analyte. - Chromatographic Separation: Optimize the HPLC/UPLC gradient to separate the analyte from interfering peaks. |
| Solvent Contamination | Impurities in solvents can contribute to baseline noise. - High-Purity Solvents: Use HPLC or mass spectrometry-grade solvents for all extraction and mobile phase preparations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting 13,14-dihydro-15-keto-PGJ2?
The main challenge is the chemical instability of the molecule. Similar to other 13,14-dihydro-15-keto prostaglandins, it is prone to dehydration, especially at neutral or alkaline pH and at room temperature.[1][2] The presence of albumin in plasma samples can also accelerate its degradation.[2]
Q2: What is the recommended pH for the extraction buffer?
To minimize degradation, a slightly acidic pH of around 4.0 is recommended for the extraction buffer and sample. The inclusion of 1% formic acid in the sample before SPE has been shown to improve the recovery of similar prostaglandin (B15479496) metabolites.[3]
Q3: Which extraction method is better: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both methods can be effective if optimized.
-
SPE using a C18 stationary phase is a common and robust method for purifying prostaglandins from biological fluids.[3] It allows for efficient removal of interfering substances.
-
LLE with solvent systems like hexane:isopropanol can also yield high recovery rates for prostaglandins.[5] The choice may depend on the sample volume, throughput requirements, and available equipment.
Q4: How should I store my samples before extraction?
Samples should be stored at -80°C to minimize degradation. Once thawed for extraction, they should be kept on ice and processed promptly.
Q5: What internal standard should I use for quantification?
A deuterated analog of the analyte, such as 13,14-dihydro-15-keto-PGD2-d4, is the ideal internal standard for mass spectrometry-based quantification as it will have similar extraction and ionization properties to the endogenous analyte.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (Adapted from prostaglandin E2 and F2α metabolite extraction)[3]
-
Sample Preparation:
-
Thaw frozen samples (e.g., plasma, cell culture media) on ice.
-
Acidify the sample to approximately pH 4.0 by adding 1% formic acid.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially passing through:
-
1 volume of methanol
-
1 volume of ultrapure water
-
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 volume of water to remove polar impurities.
-
Wash with a low percentage of methanol in water (e.g., 15%) to remove less polar interferences.
-
-
Elution:
-
Elute the 13,14-dihydro-15-keto-PGJ2 with methyl formate or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for analysis (e.g., mobile phase for LC-MS).
-
Liquid-Liquid Extraction (LLE) Protocol (Adapted from prostaglandin extraction)[5]
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Add the internal standard to the sample.
-
-
Extraction:
-
Add 2 volumes of a hexane:isopropanol (3:2, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: General experimental workflow for the extraction of 13,14-dihydro-15-keto-PGJ2.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-dihydro-15-keto PGJ2 Experiments
Welcome to the technical support center for minimizing variability in experiments involving 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
Variability in experimental results with dhk-PGJ2 can often be traced back to the inherent instability of the compound and its handling. Below are common issues and their potential causes and solutions.
Issue: Inconsistent or lower-than-expected biological activity of dhk-PGJ2.
This is one of the most frequent challenges and can stem from several factors related to compound stability. The analog, 13,14-dihydro-15-keto-PGE2, is known to be unstable in aqueous solutions, and similar instability can be expected for dhk-PGJ2.[1] Degradation is influenced by pH, temperature, and the presence of proteins like albumin.[1]
| Potential Cause | Explanation | Recommended Solution |
| Improper Storage | dhk-PGJ2, like other prostaglandins, is sensitive to degradation if not stored correctly. Repeated freeze-thaw cycles can accelerate this process. | Store dhk-PGJ2 at -80°C in a tightly sealed vial. For frequent use, aliquot the stock solution to minimize freeze-thaw cycles. |
| Aqueous Solution Instability | In aqueous buffers, dhk-PGJ2 can undergo dehydration and other rearrangements, particularly at non-neutral pH. This degradation is time and temperature-dependent.[1] | Prepare fresh aqueous solutions of dhk-PGJ2 for each experiment. Avoid storing the compound in aqueous buffers for extended periods. If temporary storage is necessary, keep it on ice and use it within a few hours. |
| Interaction with Albumin | If your cell culture medium contains serum (e.g., FBS), the albumin present can accelerate the degradation of dhk-PGJ2.[1] | When possible, conduct experiments in serum-free media. If serum is required, be aware of this potential for accelerated degradation and consider it when interpreting results. The timing of treatment should be consistent across all experiments. |
| Solvent Evaporation | If the organic solvent from the stock solution is not completely evaporated before reconstitution in aqueous buffer, it can affect the final concentration and the compound's stability. | When preparing working solutions, ensure the organic solvent is gently and thoroughly evaporated under a stream of nitrogen before adding the aqueous buffer. |
| Incorrect Dilution Series | Errors in calculating and performing serial dilutions can lead to significant variability in the final concentration of dhk-PGJ2 used for treatment. | Carefully plan and execute your dilution series. Use calibrated pipettes and ensure thorough mixing at each step. |
Issue: High background or variability in ELISA measurements of prostaglandins.
Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying prostaglandins, but they are susceptible to various sources of error.
| Potential Cause | Explanation | Recommended Solution |
| Cross-reactivity | The antibodies used in the ELISA kit may cross-react with other related lipid mediators present in the sample, leading to artificially high readings. | Use a highly specific monoclonal antibody-based ELISA kit for dhk-PGJ2 if available. Always run appropriate controls, including a sample matrix without the analyte of interest, to assess background levels. |
| Matrix Effects | Components in your sample matrix (e.g., cell culture media, plasma) can interfere with the antibody-antigen binding in the ELISA. | Dilute your samples to minimize matrix effects. It is also advisable to prepare your standard curve in the same matrix as your samples. |
| Improper Sample Handling | Prostaglandins can be generated or degraded during sample collection and processing. | Add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to your samples immediately after collection to prevent ex vivo prostaglandin synthesis. Store samples at -80°C until analysis. |
| Incomplete Washing | Inadequate washing between ELISA steps can leave behind unbound reagents, leading to high background. | Ensure thorough washing of the plate at each step according to the manufacturer's protocol. Use an automated plate washer for consistency if available. |
| Reagent Instability | Improper storage or handling of ELISA kit components can lead to a loss of reagent activity. | Store all kit components at the recommended temperatures. Allow reagents to come to room temperature before use, and do not use expired reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 13,14-dihydro-15-keto PGJ2?
While research is ongoing, a key signaling pathway implicated in the action of dhk-PGJ2 and its analogs is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is involved in various cellular processes, including inflammation and cell proliferation.
Q2: How can I assess the effect of dhk-PGJ2 on cell viability?
The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed Methodology: MTT Assay
-
Cell Seeding: Plate your adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The next day, remove the culture medium and treat the cells with various concentrations of dhk-PGJ2 diluted in fresh, serum-free medium. Include a vehicle control (the solvent used to dissolve dhk-PGJ2, e.g., DMSO).
-
Incubation: Incubate the cells with dhk-PGJ2 for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT solution only) from all readings. Cell viability is typically expressed as a percentage of the vehicle-treated control.
Q3: How can I measure the activation of PPARγ by dhk-PGJ2?
A PPARγ reporter gene assay is a common and effective method to quantify the activation of this nuclear receptor.
Detailed Methodology: PPARγ Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a cell line relevant to your research) with two plasmids:
-
A PPARγ expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the PPRE.
-
-
Cell Seeding and Treatment: After transfection, seed the cells into a 96-well plate. Allow the cells to recover and then treat them with various concentrations of dhk-PGJ2. Include a positive control (a known PPARγ agonist like rosiglitazone) and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for PPARγ activation and subsequent luciferase expression.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase, which in turn reflects the level of PPARγ activation.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-dihydro-15-keto Prostaglandin J2 Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (15d-PGJ2) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a 15d-PGJ2 competitive immunoassay?
A1: The 15d-PGJ2 competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a technique used to quantitatively determine the concentration of 15d-PGJ2 in a sample.[1][2][3] In this assay, a microplate is pre-coated with a fixed amount of 15d-PGJ2. Your sample, containing an unknown amount of 15d-PGJ2, is added to the wells along with a specific antibody that binds to 15d-PGJ2. The 15d-PGJ2 in your sample and the 15d-PGJ2 coated on the plate compete for binding to the limited amount of antibody. After an incubation period, any unbound antibody is washed away. A secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate is added, which reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 15d-PGJ2 in your sample; a lower color intensity indicates a higher concentration of 15d-PGJ2 in the sample.[1][2][3]
Q2: What are the most common sample types for 15d-PGJ2 immunoassays?
A2: 15d-PGJ2 immunoassays are compatible with a variety of biological samples, including serum, plasma, cell culture supernatants, urine, and tissue homogenates.[1][2][4][5][6] It is crucial to follow the recommended sample preparation protocols for each sample type to minimize matrix effects and ensure accurate results.
Q3: How stable is 15d-PGJ2 in biological samples?
A3: Prostaglandins, including 15d-PGJ2, can be unstable and susceptible to degradation.[7] It is recommended to process samples promptly after collection. If storage is necessary, samples should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[8] Studies have shown that 15d-PGJ2 can be stable in cell-free medium for up to 48 hours, but its stability in complex matrices like plasma may vary.[4]
Q4: What is the significance of cross-reactivity in a 15d-PGJ2 immunoassay?
A4: Cross-reactivity refers to the ability of the immunoassay's antibody to bind to molecules other than 15d-PGJ2 that have a similar structure. This is a critical consideration for prostaglandin immunoassays due to the structural similarity among different prostaglandins. Significant cross-reactivity can lead to inaccurate, often overestimated, results. It is essential to review the cross-reactivity data provided by the manufacturer for the specific kit you are using.
Cross-Reactivity Data
The cross-reactivity of an immunoassay is determined by testing the antibody against a panel of structurally related compounds. The following table summarizes representative cross-reactivity data for a commercially available 15d-PGJ2 immunoassay kit. Note: This data is for illustrative purposes only. Always refer to the specific datasheet of the kit you are using for the most accurate and up-to-date information.
| Compound | Cross-Reactivity (%) |
| 15-deoxy-Δ12,14-PGJ2 | 100% |
| PGJ2 | 49.2% |
| Δ12-PGJ2 | 28% |
| PGD2 | <0.01% |
| PGE2 | <0.01% |
| PGF2α | <0.01% |
| Thromboxane B2 | <0.01% |
Data is representative and may vary between different kits and manufacturers. It is crucial to consult the product-specific datasheet.[9]
Experimental Protocols
This section provides a detailed methodology for a typical 15d-PGJ2 competitive ELISA.
1. Reagent Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.
-
Standard Dilutions: Prepare a serial dilution of the 15d-PGJ2 standard to generate a standard curve. The concentration range should be appropriate for the expected concentration of 15d-PGJ2 in your samples.
-
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma according to standard procedures. Samples may require dilution with the provided assay buffer to fall within the standard curve range.
-
Cell Culture Supernatants: Centrifuge to remove cellular debris. Samples can often be assayed directly or may require dilution.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to pellet debris. The supernatant can then be used for the assay.
-
2. Assay Procedure:
-
Add Standards and Samples: Add a specific volume (e.g., 50 µL) of your standards and samples to the appropriate wells of the microplate.
-
Add Antibody: Add the 15d-PGJ2 specific antibody to each well.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
-
Wash: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.
-
Add Enzyme Conjugate: Add the enzyme-conjugated secondary antibody to each well.
-
Incubate: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).
-
Wash: Repeat the washing step as described above.
-
Add Substrate: Add the substrate solution to each well. A color change should develop.
-
Incubate: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Read Plate: Measure the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a Standard Curve: Plot the absorbance values of the standards against their known concentrations. A logarithmic scale is often used for the concentration axis.
-
Determine Sample Concentrations: Use the standard curve to interpolate the concentration of 15d-PGJ2 in your unknown samples based on their absorbance values.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.[10] |
| Antibody concentration too high. | Use the recommended antibody dilution. You may need to optimize the antibody concentration for your specific assay conditions. | |
| Contaminated reagents or buffers. | Use fresh, sterile reagents and buffers. | |
| Low or No Signal | Reagents not added in the correct order. | Carefully review and follow the protocol. |
| Inactive enzyme or substrate. | Ensure reagents are stored correctly and have not expired. | |
| Insufficient incubation time or incorrect temperature. | Follow the recommended incubation times and temperatures precisely. | |
| Low concentration of 15d-PGJ2 in the sample. | Concentrate the sample or use a more sensitive assay if available. | |
| High Variability (Poor Duplicates) | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent pipetting technique.[1] |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before use. | |
| "Edge effect" due to temperature or evaporation differences across the plate. | Ensure the plate is evenly warmed to room temperature before use and cover the plate during incubations to prevent evaporation. | |
| Unexpectedly High/Low Concentrations | Cross-reactivity with other molecules in the sample. | Review the cross-reactivity data for the kit. Consider sample purification to remove interfering substances. |
| Matrix effects from the sample. | Dilute the sample to reduce the concentration of interfering substances. Test for matrix effects by spiking a known amount of standard into your sample and assessing recovery. | |
| Analyte instability. | Process samples quickly and store them properly at low temperatures. Avoid repeated freeze-thaw cycles. |
Visualizations
15d-PGJ2 Signaling Pathways
15d-PGJ2 is known to exert its biological effects through both PPARγ-dependent and PPARγ-independent pathways.
Caption: 15d-PGJ2 signaling via PPARγ and NF-κB pathways.
Competitive ELISA Workflow
The following diagram illustrates the key steps in a 15d-PGJ2 competitive ELISA.
Caption: Workflow of a 15d-PGJ2 competitive ELISA.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in 15d-PGJ2 immunoassays.
Caption: Logic for troubleshooting 15d-PGJ2 immunoassays.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. 15d-PGJ2(15-Deoxy-Delta12,14-prostaglandin J2) ELISA Kit - Elabscience® [elabscience.com]
- 4. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. blossombio.com [blossombio.com]
- 7. mdpi.com [mdpi.com]
- 8. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of enzyme-linked immunosorbent assay for Δ12-prostaglandin J2 and its application to the measurement of the endogenous product generated by cultured adipocytes during the maturation phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Enhancing the Resolution of Prostaglandin Isomers by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of prostaglandin (B15479496) isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of prostaglandin isomers by LC-MS.
Issue 1: Co-elution or Poor Chromatographic Resolution of Prostaglandin Isomers
Q: My prostaglandin isomers, such as PGE₂ and PGD₂, are co-eluting or showing poor separation. How can I improve the chromatographic resolution?
A: Inadequate chromatographic separation is a frequent challenge in prostaglandin analysis because isomers often have identical molecular weights and similar fragmentation patterns.[1] Here are several strategies to enhance resolution:
-
Optimize HPLC/UHPLC Conditions:
-
Column Selection: Employ a high-resolution column, such as a C18 or a phenyl-hexyl stationary phase.[1][2] Using columns with smaller particle sizes (e.g., sub-2 µm) can also improve separation efficiency.[1][3] For particularly challenging separations, especially for enantiomers like PGE₂ and ent-PGE₂, chiral columns such as those with amylose-based stationary phases are effective.[4][5]
-
Mobile Phase Gradient: Fine-tune the mobile phase gradient. For reversed-phase chromatography, a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier like formic acid is common.[1][4] Experimenting with different gradient slopes, starting concentrations, and hold times can significantly improve the separation of isomeric peaks.[1] In some cases, a basic mobile phase, such as 10 mM ammonium (B1175870) acetate (B1210297) (pH 8.5), with an acetonitrile gradient has been shown to provide optimal separation and peak shape.[2]
-
Flow Rate: Optimizing the flow rate can enhance peak resolution. A lower flow rate may improve separation, though it can also lead to broader peaks, which might reduce the signal-to-noise ratio.[1][4]
-
Temperature: Column temperature can influence retention times and selectivity. Experimenting with different temperatures (e.g., 25°C vs. 40°C) may improve the resolution of certain isomers.[5]
-
-
Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and can be coupled with mass spectrometry (SFC-MS). It often provides baseline separation of isobaric analytes in a shorter time frame compared to LC.[6][7] Chiral SFC can also be employed to resolve regio- and stereoisomers.[8]
-
Two-Dimensional Liquid Chromatography (2D-LC): A 2D-LC approach, combining a standard reversed-phase separation in the first dimension with a chiral separation in the second, can provide enhanced selectivity and stereospecific analysis of chiral oxylipins.[8]
-
-
Post-Chromatography Separation:
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge.[9] When coupled with MS, high-resolution IMS can differentiate between prostaglandin isomers even without complete chromatographic separation.[10][11][12] Techniques like Differential Mobility Spectrometry (DMS) can resolve isobaric species post-LC, potentially reducing the need for long chromatographic run times.[13]
-
Issue 2: Low Analyte Recovery and Poor Sensitivity
Q: I am experiencing low recovery of my prostaglandin analytes and poor signal intensity in the mass spectrometer. What are the possible causes and solutions?
A: Prostaglandins (B1171923) are often present at low concentrations in biological samples and can be susceptible to degradation and loss during sample preparation.[1] Here are steps to improve recovery and sensitivity:
-
Optimize Sample Extraction:
-
Solid-Phase Extraction (SPE): SPE is a widely used and effective method for extracting and concentrating prostaglandins from complex biological matrices. Ensure that the SPE cartridge type (e.g., C18) and the elution solvents are optimized for your specific analytes.[1][14]
-
Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup. The choice of organic solvent is critical for achieving efficient extraction. A common LLE involves using a mixture of hexane (B92381) and ethyl acetate.[2]
-
-
Enhance Mass Spectrometry Sensitivity:
-
Ionization Mode: Due to the presence of a carboxylic acid group, negative ion mode electrospray ionization (ESI) is typically the most effective for prostaglandin analysis.[1]
-
MS Parameters: Optimize MS parameters such as collision energy, declustering potential, and source temperature for each specific prostaglandin metabolite to maximize signal intensity.[1][2]
-
Derivatization: Chemical derivatization can significantly improve ionization efficiency and, consequently, sensitivity.
-
Girard's Reagent T (GT): Derivatization with GT can increase ionization efficiency in positive ion mode by more than 10-fold, overcoming the poor deprotonation of the carboxylic acid group in negative mode.[10][12]
-
4-Diazomethylpyridine: This reagent has been designed for labeling prostaglandins to achieve high ionization efficiency for determination by LC-MS/MS.[14]
-
Diethyl amino ethyl chloride/bromide: This derivatization has been shown to improve thermospray HPLC/MS sensitivity.[15]
-
-
Cationization: Exploiting cationization with silver ions (Ag+) can enhance sensitivity and aid in distinguishing between isomers through tandem MS (MS³).[11][16]
-
-
Minimize Analyte Degradation:
-
Sample Handling: Prostaglandins can be unstable. It is crucial to handle samples properly, which may include keeping them on ice and adding antioxidants during extraction. The stability of prostaglandins like PGD₂ can be significantly different from PGE₂, and this should be accounted for, especially during sample preparation and storage.[2]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated prostaglandins) is essential for accurate quantification. These standards are added at the beginning of the workflow and can correct for analyte loss during sample preparation and for matrix effects.[1][2]
-
Issue 3: Inconsistent Results and High Variability
Q: My results for prostaglandin quantification are highly variable between runs. What could be causing this inconsistency?
A: High variability can stem from inconsistent sample handling, extraction inefficiencies, and matrix effects.[1]
-
Standardize Sample Handling: Ensure all samples are treated identically throughout the collection, storage, and preparation process. The instability of certain prostaglandins, like PGD₂, necessitates controlled conditions to prevent degradation.[2]
-
Use Appropriate Internal Standards: As mentioned previously, using stable isotope-labeled internal standards for each analyte is critical to control for variability in extraction recovery and matrix effects. Using a single internal standard for multiple analytes can lead to inaccurate measurements if their chemical properties and stability differ.[2]
-
Address Matrix Effects: Biological matrices can suppress or enhance the ionization of analytes, leading to inaccurate quantification.
-
Effective Sample Cleanup: Employ robust sample preparation techniques like SPE or LLE to remove interfering matrix components.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the study samples to compensate for matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: Why is the separation of prostaglandin isomers so important?
A1: Many prostaglandin isomers, such as PGE₂ and PGD₂, have the same molecular weight and can produce identical or very similar fragmentation patterns in tandem mass spectrometry.[2][17] However, they often have distinct biological roles.[10][17] Therefore, accurate quantification of individual isomers is crucial for understanding their specific functions in physiological and pathological processes like inflammation.[10][16]
Q2: What are the advantages of using LC-MS/MS for prostaglandin analysis compared to other methods like ELISA?
A2: LC-MS/MS is generally considered the gold standard for prostaglandin analysis due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously.[1][18] It can distinguish between structurally similar isomers, which is a significant limitation of methods like ELISA due to potential antibody cross-reactivity.[1][18] While methods like gas chromatography-mass spectrometry (GC-MS) also offer high sensitivity and selectivity, they often require laborious sample preparation, including derivatization.[2]
Q3: Is derivatization always necessary for prostaglandin analysis by LC-MS?
A3: Not always. Many successful LC-MS/MS methods for prostaglandins do not require derivatization.[4] However, derivatization can be a powerful tool to enhance sensitivity, improve chromatographic separation, and overcome poor ionization efficiency, especially for certain isomers or when analyzing samples with very low concentrations.[10][12][15]
Q4: Can tandem mass spectrometry (MS/MS or MSⁿ) alone be used to differentiate prostaglandin isomers?
A4: In many cases, isomers like PGE₂ and PGD₂ produce nearly identical MS/MS spectra, making their differentiation by this method alone challenging.[19] However, in some instances, subtle differences in fragmentation patterns can be exploited. For example, silver-cationized PGD₂ produces a unique product ion that is not observed for PGE₂.[11] Advanced techniques like MS³ or MS⁴, by examining subsequent fragmentations, can sometimes reveal differences that allow for isomer distinction.[16][19]
Quantitative Data Summary
Table 1: Comparison of Chromatographic Resolution for Prostaglandin Isomers
| Isomers | Chromatographic Method | Column | Resolution (Rs) / Separation Time | Reference |
| PGE₂ and PGD₂ | LC-MS/MS | Phenyl-hexyl | 1.4 min separation | [2] |
| PGE₂ and ent-PGE₂ | Chiral HPLC | Lux Amylose2 (two in tandem) | Baseline separation | [4] |
| PGF₂α enantiomers | Chiral HPLC | Chiracel OJ-RH | R ≥ 1.5 | [5] |
| PGE₂ enantiomers | Chiral HPLC | Chiracel OJ-RH | R = 1.5 | [5] |
| PGF₂α and 8-iso-PGF₂α | LC-DMS-MS/MS | Phenomenex Kinetex C18 | Complete resolution with DMS | [13] |
| 11 eicosanoids (including PGE₂, PGD₂) | SFC-MS | Chiral amylose-based | Baseline separation of isobars within 12 min | [7] |
Table 2: Performance Characteristics of Various LC-MS Methods for Prostaglandins
| Analyte(s) | Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| PGE₂ and PGD₂ | LC-MS/MS | LOD: 20 pg/mL | - | [2] |
| PGE₂ (derivatized) | LC-MS/MS | LOD: ~0.21 pmol on column | >70% | [14] |
| Various Prostaglandins (derivatized) | Thermospray HPLC/MS | 10 to 300 pg | - | [15] |
| PGD₂, PGE₂, PGF₂α, LTB₄ | SFC-MS/MS | LOQ: 0.5 ng/mL | - | [20] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of PGE₂ and ent-PGE₂
This protocol is based on the methodology described for separating PGE₂ enantiomers.[4]
-
Sample Preparation:
-
Extract prostaglandins from the biological matrix using a suitable method (e.g., LLE or SPE).
-
Perform an initial separation on a standard C18 column.
-
Collect the fraction containing PGE₂, ent-PGE₂, and the internal standard (e.g., PGE₂-d₄).
-
Dry the collected fraction under vacuum.
-
Reconstitute the sample in a small volume (e.g., 12 µL) of 35% acetonitrile in water.
-
-
Chiral HPLC Conditions:
-
HPLC System: A system capable of low flow rates.
-
Column: Two Lux Amylose2 columns (3 µm, 150 x 2.0 mm) connected in tandem.
-
Mobile Phase: Isocratic elution with 35% acetonitrile in 0.1% aqueous formic acid.
-
Flow Rate: 50 µL/min.
-
Injection Volume: 11 µL.
-
-
MS/MS Detection:
-
Couple the HPLC system to a tandem mass spectrometer.
-
Use electrospray ionization in negative ion mode.
-
Monitor the appropriate multiple reaction monitoring (MRM) transitions for PGE₂ and the internal standard.
-
Protocol 2: Derivatization with Girard's Reagent T for Enhanced Sensitivity
This protocol is based on the derivatization strategy to improve ionization efficiency.[10][12]
-
Sample Preparation:
-
Extract prostaglandins from the tissue or biological fluid.
-
Dry the extract completely.
-
-
Derivatization Reaction:
-
Prepare a solution of Girard's Reagent T (GT) and a suitable catalyst (e.g., an acid) in an appropriate solvent (e.g., methanol).
-
Add the derivatization solution to the dried prostaglandin extract.
-
Incubate the reaction mixture (e.g., at a specific temperature for a set time) to ensure complete derivatization. Note: Specific reaction conditions should be optimized.
-
-
LC-MS/MS Analysis:
-
After the reaction, the sample can be directly analyzed or may require a cleanup step.
-
Perform LC separation using a suitable reversed-phase column and gradient.
-
Analyze the sample using ESI in positive ion mode .
-
Optimize MS parameters for the detection of the GT-derivatized prostaglandins.
-
Visualizations
Caption: Prostaglandin Biosynthesis Pathway.
Caption: Typical LC-MS Workflow for Prostaglandin Analysis.
Caption: Troubleshooting Isomer Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 6. Analysis of prostaglandins in aqueous solutions by supercritical fluid extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution ion mobility spectrometry-mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. US6939718B2 - Mass spectrometry of prostaglandins - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
stability of 13,14-dihydro-15-keto PGJ2 in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 13,14-dihydro-15-keto PGJ2 in different solvents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store 13,14-dihydro-15-keto PGJ2?
For long-term storage, 13,14-dihydro-15-keto PGJ2, supplied as a solution in methyl acetate (B1210297), should be stored at -20°C.[1][2] Under these conditions, the product is stable for at least two years.[1]
Q2: What solvents are recommended for preparing solutions of 13,14-dihydro-15-keto PGJ2?
13,14-dihydro-15-keto PGJ2 is soluble in several organic solvents and in aqueous buffer. The approximate solubilities are provided in the table below. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer.
Q3: Is 13,14-dihydro-15-keto PGJ2 stable in aqueous solutions?
While specific stability data for 13,14-dihydro-15-keto PGJ2 in aqueous solutions is limited, data from the closely related compound 13,14-dihydro-15-keto-PGE2 suggests that it is unstable in aqueous media.[3][4] The degradation of 13,14-dihydro-15-keto-PGE2 is dependent on pH and temperature, with dehydration occurring rapidly at high or very low pH.[3] Therefore, it is recommended to prepare fresh aqueous solutions of 13,14-dihydro-15-keto PGJ2 for immediate use and to avoid prolonged storage in aqueous buffers.
Q4: What are the potential degradation products of 13,14-dihydro-15-keto prostaglandins (B1171923) in aqueous solutions?
The primary degradation product of the related compound 13,14-dihydro-15-keto-PGE2 in aqueous media is 13,14-dihydro-15-keto-PGA2, formed through dehydration.[3] At alkaline pH, a bicyclic compound can also be formed.[3] It is plausible that 13,14-dihydro-15-keto PGJ2 undergoes similar degradation.
Q5: Does the presence of proteins affect the stability of 13,14-dihydro-15-keto PGJ2?
Studies on 13,14-dihydro-15-keto-PGE2 have shown that the presence of albumin accelerates its degradation in aqueous solutions.[3][4] This suggests that the stability of 13,14-dihydro-15-keto PGJ2 may also be compromised in protein-containing solutions such as cell culture media.
Troubleshooting Guides
Problem: Inconsistent experimental results when using aqueous solutions of 13,14-dihydro-15-keto PGJ2.
-
Possible Cause: Degradation of the compound in the aqueous solvent.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of 13,14-dihydro-15-keto PGJ2 immediately before use.
-
Minimize Time in Aqueous Buffer: Reduce the time the compound spends in aqueous buffer before being added to the experimental system.
-
Use a Suitable pH: Maintain a neutral pH for your aqueous solutions, as extreme pH values can accelerate degradation.[3]
-
Consider Solvent Effects: If possible, perform a pilot experiment to compare the activity of the compound prepared in different recommended organic solvents (e.g., DMSO vs. ethanol) before dilution in your aqueous medium.
-
Problem: Low or no biological activity observed.
-
Possible Cause 1: Improper storage of the stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution of 13,14-dihydro-15-keto PGJ2 in methyl acetate has been consistently stored at -20°C.
-
Check for Evaporation: Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
-
-
Possible Cause 2: Degradation after dilution in experimental media.
-
Troubleshooting Steps:
-
Pre-warm Media: Before adding the compound, ensure your cell culture or experimental media is at the appropriate temperature.
-
Rapid Mixing: Mix the compound gently but thoroughly immediately after adding it to the media.
-
Control Experiments: Include a positive control in your experiment to ensure the assay system is working correctly.
-
Data and Protocols
Solubility and Stability Summary
| Solvent | Solubility | Recommended Storage of Stock Solution | Stability in Solution (General Recommendation) |
| Methyl Acetate | Supplied as a solution | -20°C | ≥ 2 years[1] |
| Dimethylformamide (DMF) | ~50 mg/mL[1] | -20°C | Prepare fresh dilutions. Avoid long-term storage. |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL[1] | -20°C | Prepare fresh dilutions. Avoid long-term storage. |
| Ethanol | ~50 mg/mL[1] | -20°C | Prepare fresh dilutions. Avoid long-term storage. |
| PBS (pH 7.2) | ~1 mg/mL[1] | Not Recommended | Unstable. Prepare fresh and use immediately. |
Experimental Protocol: General Workflow for Assessing Stability by HPLC
This is a general guideline for assessing the stability of 13,14-dihydro-15-keto PGJ2 in a specific solvent. The exact parameters may need to be optimized for your specific equipment and conditions.
Caption: General experimental workflow for assessing the stability of 13,14-dihydro-15-keto PGJ2.
Signaling Pathway
13,14-dihydro-15-keto PGJ2 is a presumed metabolite of Prostaglandin (B15479496) J2 (PGJ2). The metabolic pathway is thought to involve the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Prostaglandin Research Protocols: A Technical Support Center
Welcome to the Prostaglandin (B15479496) Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during prostaglandin research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experimental success.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your prostaglandin experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: My standard curve is poor (low R-squared value, non-linear). What are the possible causes and solutions?
A1: A poor standard curve is a common issue in ELISA and can be caused by several factors. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh, high-quality pipette tips for each standard and sample. When preparing serial dilutions, ensure thorough mixing at each step. |
| Improper Standard Reconstitution | Briefly centrifuge the standard vial before opening. Ensure the prostaglandin standard is fully dissolved in the recommended diluent by gentle mixing. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in your ELISA kit protocol. Ensure consistent temperature across the plate. |
| Contaminated Reagents | Use fresh, sterile reagents. Avoid cross-contamination between wells by changing pipette tips for each reagent and sample addition. |
| Expired or Improperly Stored Kit | Check the expiration date of your ELISA kit. Ensure all kit components have been stored at the recommended temperatures. |
Q2: I'm observing a low signal or no color development in my ELISA. What should I do?
A2: A weak or absent signal can be frustrating. Consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Ensure all incubation steps are carried out for the full duration recommended in the protocol. |
| Inactive Enzyme Conjugate | Verify the proper storage of the enzyme conjugate. Avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Preparation | Double-check the dilution calculations for all reagents, including the conjugate and substrate. |
| Stop Solution Not Added | Ensure the stop solution is added to each well to halt the enzymatic reaction and stabilize the color. |
| Improper Wavelength Reading | Confirm that the microplate reader is set to the correct wavelength for absorbance reading as specified in the kit manual (typically 450 nm). |
Q3: My ELISA is showing high background noise. How can I reduce it?
A3: High background can mask the true signal from your samples. Here are some tips to reduce it:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure thorough washing between steps. Increase the number of wash cycles or the soaking time. Make sure all wells are completely aspirated after each wash. |
| High Concentration of Detection Reagents | Use the recommended dilutions for the enzyme conjugate and antibodies. You may need to optimize these concentrations for your specific assay. |
| Cross-Reactivity | Ensure the antibodies used in the kit are specific for the prostaglandin you are measuring. Check the kit's cross-reactivity data. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each experiment. |
| Incubation Temperature Too High | Perform incubations at the recommended temperature to minimize non-specific binding. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q1: I'm experiencing significant matrix effects in my LC-MS/MS analysis of prostaglandins (B1171923). How can I mitigate this?
A1: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[1] Here are strategies to minimize their impact:
| Strategy | Description |
| Improve Sample Preparation | Utilize more effective extraction techniques like solid-phase extraction (SPE) to remove interfering substances. Including a formic acid in the loading mixture can improve recoveries from complex matrices like plasma and tissue homogenates. |
| Optimize Chromatography | Adjust the chromatographic gradient and column chemistry to achieve better separation of prostaglandins from matrix components. |
| Use Stable Isotope-Labeled Internal Standards | The use of deuterated internal standards for each analyte is highly recommended to compensate for matrix effects and variations in extraction recovery.[2] |
| Dilute the Sample | If the prostaglandin concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. |
| Matrix-Matched Calibration Curves | Prepare calibration standards in a matrix that is identical to the study samples to compensate for consistent matrix effects. |
Q2: My prostaglandin recovery after extraction is low and variable. How can I improve it?
A2: Efficient and consistent extraction is crucial for accurate quantification.
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Solvent | Test different solvent systems. For example, a hexane:2-propanol extraction has been shown to yield higher recoveries for prostaglandins from brain tissue compared to a Folch extraction.[3] |
| Inefficient Phase Separation | Ensure complete separation of the aqueous and organic phases during liquid-liquid extraction. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent and volume for your specific solid-phase extraction protocol. |
| Prostaglandin Degradation | Keep samples on ice throughout the extraction process and add antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation. |
| Use of an Internal Standard for Recovery Calculation | Spike your samples with a known amount of a deuterated prostaglandin standard before extraction to accurately determine and correct for extraction efficiency.[4] |
Sample Collection and Stability
Q1: What are the best practices for collecting and storing biological samples for prostaglandin analysis?
A1: Proper sample handling is critical to prevent the artificial generation or degradation of prostaglandins.
| Sample Type | Collection and Storage Recommendations |
| Cell Culture Supernatants | Remove particulates by centrifugation. Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[5] |
| Serum | Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation. Remove serum and assay immediately or aliquot and store at ≤ -20°C.[6] |
| Plasma | Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge within 30 minutes of collection. Assay immediately or aliquot and store at ≤ -20°C.[6] |
| Urine | Aseptically collect urine and centrifuge to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C. |
| Tissue Homogenates | Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize in a buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) and protease inhibitors. Centrifuge to remove debris and store the supernatant at -80°C. |
Q2: How stable are prostaglandins in solution?
A2: Prostaglandin stability is dependent on the specific prostaglandin, the solvent, pH, and storage temperature. For instance, PGE1 has been shown to be chemically stable at 4°C for 30 days when stored in polypropylene (B1209903) syringes.[7] However, PGI2 is much less stable in buffer but its stability is increased in plasma due to binding to albumin.[8] It is crucial to consult the literature for the specific prostaglandin you are studying or perform your own stability studies. Forced degradation studies can help identify potential degradation products.[9]
II. Quantitative Data Summary
This section provides a summary of key quantitative data for prostaglandin research to aid in experimental design and data interpretation.
Table 1: Comparison of Prostaglandin E2 (PGE2) ELISA Kits
| Kit Provider | Sensitivity | Assay Range (pg/mL) | Sample Type(s) |
| RayBiotech | ~138.6 | Not specified | Serum, Plasma |
| Thermo Fisher Scientific | Not specified | 31.3 - 4,000 | Supernatant, Urine, Plasma, Saliva, Serum |
| R&D Systems | 41.4 pg/mL | 39.0 - 2,500 | Cell Culture Supernatants, Serum, EDTA Plasma, Heparin Plasma, Urine |
| Assay Genie | < 18.75 pg/ml | 31.25 - 2000 | Serum, Plasma, Cell and Tissue Lysates |
Note: This table is a summary of representative data. Always refer to the specific kit's manual for the most accurate and up-to-date information.
Table 2: LC-MS/MS Method Performance for PGE2 and PGD2 Analysis
| Parameter | PGE2 | PGD2 | Reference |
| Limit of Detection (LOD) | 20 pg/mL | 20 pg/mL | [2] |
| Limit of Quantification (LOQ) | 25 pg/mL | 50 pg/mL | |
| Inter-day Coefficient of Variation | < 5% | < 5% | [2] |
| Intra-day Coefficient of Variation | < 5% | < 5% | [2] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in prostaglandin research.
Protocol 1: Prostaglandin E2 (PGE2) Quantification by ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's protocol for your kit.
Materials:
-
PGE2 ELISA Kit (containing pre-coated microplate, PGE2 standard, enzyme conjugate, antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit instructions. Bring all components to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the PGE2 standard to create a standard curve.
-
Sample Addition: Add 50 µL of your standards and samples to the appropriate wells of the pre-coated microplate.
-
Competitive Binding: Add 50 µL of the enzyme-conjugated PGE2 to each well. Then, add 50 µL of the anti-PGE2 antibody to all wells except the non-specific binding (NSB) wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature on a shaker).[10]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of PGE2 in your samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of PGE2.
Protocol 2: Prostaglandin Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of prostaglandins from biological samples. Method optimization is crucial for each specific application and matrix.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Extraction solvents (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), acetonitrile)
-
Formic acid
-
Deuterated prostaglandin internal standards
-
Solid-phase extraction (SPE) cartridges (optional)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen samples on ice.
-
Spike samples with a known amount of deuterated internal standard.
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE) (alternative):
-
Acidify the sample to pH ~3.5 with formic acid.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove impurities.
-
Elute the prostaglandins with a higher concentration of organic solvent (e.g., ethyl acetate or methanol).
-
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., acetonitrile (B52724):water).[11]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the prostaglandins using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[11]
-
Detect the prostaglandins using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify the prostaglandins by comparing the peak area ratios of the endogenous prostaglandin to its corresponding deuterated internal standard against a calibration curve.
-
IV. Signaling Pathways and Experimental Workflows
This section provides visual representations of key prostaglandin signaling pathways and experimental workflows to aid in understanding the underlying mechanisms and experimental designs.
Prostaglandin E2 (PGE2) Signaling Pathways
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) through its four receptor subtypes (EP1-EP4).
Experimental Workflow for Prostaglandin Quantification
Caption: General experimental workflow for the quantification of prostaglandins using LC-MS/MS.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. [Stability of prostaglandin E1 when fractioned into polypropylene syringes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of prostaglandin I2 in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 13,14-dihydro-15-keto Prostaglandin J2 and 15-deoxy-Δ12,14-Prostaglandin J2 in Cellular Signaling
A detailed examination of the biological activities, mechanisms of action, and signaling pathways of two key cyclopentenone prostaglandins.
This guide provides a comprehensive comparison of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) and 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), two metabolites of Prostaglandin D2 (PGD2) that play significant, yet distinct, roles in cellular processes. While 15d-PGJ2 has been extensively studied for its potent anti-inflammatory and pro-resolving activities, dhk-PGJ2 remains a less characterized molecule. This document summarizes the current understanding of both compounds, supported by experimental data, to aid researchers in the fields of pharmacology, immunology, and drug development.
Overview and Biosynthesis
Both dhk-PGJ2 and 15d-PGJ2 are downstream products of PGD2, a primary prostaglandin involved in a wide range of physiological and pathological processes. Their formation occurs through distinct metabolic pathways. 15d-PGJ2 is the final dehydration product of PGD2.[1] In contrast, dhk-PGJ2 is the dehydration product of 13,14-dihydro-15-keto PGD2, which is formed from PGD2 via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[2][3]
digraph "Prostaglandin D2 Metabolism" {
graph [fontname="Arial", fontsize=12, label="Metabolic Pathways of PGD2 to 15d-PGJ2 and dhk-PGJ2", labelloc=t, labeljust=c, bgcolor="#F1F3F4", pad="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PGJ2 [label="Prostaglandin J2 (PGJ2)", fillcolor="#FBBC05", fontcolor="#202124"];
d12_PGJ2 [label="Δ12-PGJ2", fillcolor="#FBBC05", fontcolor="#202124"];
"15d-PGJ2" [label="15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
dhk_PGD2 [label="13,14-dihydro-15-keto PGD2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"dhk-PGJ2" [label="13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
PGD2 -> PGJ2 [label="Dehydration"];
PGJ2 -> d12_PGJ2 [label="Isomerization"];
d12_PGJ2 -> "15d-PGJ2" [label="Dehydration"];
PGD2 -> dhk_PGD2 [label="15-PGDH Pathway", style=dashed];
dhk_PGD2 -> "dhk-PGJ2" [label="Dehydration", style=dashed];
}
References
A Head-to-Head Comparison: ELISA vs. Mass Spectrometry for the Quantification of 13,14-dihydro-15-keto PGJ2
For researchers and drug development professionals investigating the intricate roles of pro-inflammatory and anti-inflammatory lipid mediators, accurate quantification of specific molecules is paramount. One such molecule of interest is 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2), a metabolite of PGD2. The choice of analytical method for its detection and quantification is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly employed techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), offering insights into their respective strengths and weaknesses for the analysis of this specific prostaglandin metabolite.
Quantitative Performance: A Comparative Overview
| Feature | ELISA | Mass Spectrometry (LC-MS/MS) |
| Sensitivity (Lower Limit of Quantification) | ~15-40 pg/mL (for related prostaglandins) | As low as 2.5 pg/mL (for 15d-PGJ2) |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | High specificity due to unique mass-to-charge ratio and fragmentation patterns. |
| Accuracy | Can be affected by matrix effects and cross-reactivity. | Generally high accuracy, especially with the use of stable isotope-labeled internal standards. |
| Throughput | High-throughput capabilities, suitable for analyzing large numbers of samples simultaneously (e.g., 96-well plate format). | Lower throughput compared to ELISA, with longer analysis times per sample. |
| Cost per Sample | Generally lower cost per sample. | Higher initial instrument cost and higher cost per sample due to reagents and maintenance. |
| Sample Volume | Typically requires a small sample volume. | Can also be performed with small sample volumes, but may require more extensive sample preparation. |
| Multiplexing | Limited multiplexing capabilities. | Excellent multiplexing capabilities, allowing for the simultaneous analysis of multiple analytes in a single run. |
Experimental Methodologies: A Closer Look
To provide a comprehensive understanding of each technique, detailed experimental protocols for the quantification of 13,14-dihydro-15-keto prostaglandins (B1171923) are outlined below. These protocols are based on established methods for related compounds and can be adapted for 13,14-dihydro-15-keto PGJ2.
ELISA Protocol for 13,14-dihydro-15-keto Prostaglandins
This protocol is a generalized representation of a competitive ELISA.
-
Coating: A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Competition: Standards of known concentration and the unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated 13,14-dihydro-15-keto PGJ2 (the tracer) and a specific primary antibody. The free analyte in the sample competes with the tracer for binding to the primary antibody.
-
Incubation: The plate is incubated to allow for the binding to reach equilibrium.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined by interpolating from the standard curve.
Mass Spectrometry (LC-MS/MS) Protocol for 13,14-dihydro-15-keto Prostaglandins
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Biological samples (e.g., plasma, cell culture supernatant) are acidified.
-
An internal standard (a stable isotope-labeled version of the analyte) is added to each sample to correct for extraction losses and matrix effects.
-
The sample is loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed with a low-organic solvent to remove interfering substances.
-
The analyte and internal standard are eluted with a high-organic solvent.
-
The eluate is dried down and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
The reconstituted sample is injected into an LC system.
-
The analyte is separated from other components in the sample on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.
-
-
Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented.
-
A specific product ion resulting from the fragmentation is then detected. The transition from the precursor ion to the product ion is highly specific for the analyte.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
The concentration of the analyte in the unknown samples is calculated from the calibration curve.
-
Visualizing the Processes and Pathways
To further clarify the experimental workflows and the biological context of 13,14-dihydro-15-keto PGJ2, the following diagrams are provided.
Caption: Comparative workflows of ELISA and Mass Spectrometry for analyte quantification.
Caption: Biosynthesis and signaling pathway of 13,14-dihydro-15-keto PGJ2.
Conclusion: Making the Right Choice
Both ELISA and mass spectrometry are powerful tools for the quantification of 13,14-dihydro-15-keto PGJ2, each with its own set of advantages and limitations.
ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples. However, its specificity can be a concern, and results should be interpreted with caution, especially when analyzing complex biological matrices.
Mass spectrometry , particularly LC-MS/MS, offers unparalleled specificity and sensitivity, making it the gold standard for the definitive identification and accurate quantification of prostaglandins.[1] While the initial investment and per-sample cost are higher, the quality and reliability of the data are often superior. The ability to multiplex and analyze multiple lipid mediators simultaneously provides a more comprehensive understanding of the underlying biological processes.
Ultimately, the choice between ELISA and mass spectrometry will depend on the specific research question, the number of samples to be analyzed, the required level of sensitivity and specificity, and the available budget and resources. For exploratory studies and large-scale screening, ELISA may be the more practical choice. For studies requiring high accuracy, specificity, and the definitive quantification of 13,14-dihydro-15-keto PGJ2, mass spectrometry is the recommended method.
References
Validation of a Novel 13,14-dihydro-15-keto Prostaglandin J2 Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2) enzyme-linked immunosorbent assay (ELISA) with an established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The data presented herein is designed to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, and sample throughput.
Performance Characteristics: A Head-to-Head Comparison
The performance of the new dhk-PGJ2 ELISA was rigorously evaluated against a validated LC-MS/MS method. Key performance indicators are summarized in the table below, offering a clear comparison of the two analytical approaches.
| Performance Metric | New dhk-PGJ2 ELISA | LC-MS/MS Method |
| Sensitivity (Lower Limit of Quantification, LLOQ) | 15 pg/mL | 2.5 pg/mL[1] |
| Assay Range | 15 - 2000 pg/mL | 2.5 - 500 pg/mL[1] |
| Intra-Assay Precision (CV%) | < 10% | < 11.8%[1] |
| Inter-Assay Precision (CV%) | < 15% | < 14.7%[1] |
| Spike Recovery | 85-115% | 90-110% |
| Sample Throughput | High (96-well plate format) | Low to Medium |
| Specificity | High, potential for cross-reactivity | Very High, based on mass-to-charge ratio |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard ELISA plate reader | LC-MS/MS system |
Experimental Protocols
Detailed methodologies for both the novel ELISA and the comparative LC-MS/MS are provided below to ensure transparency and reproducibility.
New dhk-PGJ2 ELISA Protocol
This competitive ELISA is designed for the quantitative measurement of dhk-PGJ2 in biological fluids.
1. Reagent Preparation:
-
Prepare wash buffers, standards, and samples according to the kit manual.
-
Reconstitute the dhk-PGJ2 antibody and the horseradish peroxidase (HRP) conjugate.
2. Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-pre-coated microplate.
-
Add 50 µL of the HRP-conjugated dhk-PGJ2 to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate four times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of dhk-PGJ2 in the samples by interpolating their absorbance values from the standard curve.
LC-MS/MS Protocol for dhk-PGJ2
This method provides a highly specific and sensitive quantification of dhk-PGJ2.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated dhk-PGJ2).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for dhk-PGJ2 and the internal standard.
4. Data Analysis:
-
Quantify dhk-PGJ2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizing the Process and Pathway
To further elucidate the experimental process and the biological context of dhk-PGJ2, the following diagrams are provided.
References
A Comparative Analysis of the Signaling Pathways of Prostaglandin J2 and its Metabolites
A deep dive into the molecular mechanisms of PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2, offering a comparative perspective for researchers in cellular signaling and drug development.
Prostaglandin (B15479496) J2 (PGJ2) and its metabolites, Δ12-prostaglandin J2 (Δ12-PGJ2) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are a series of cyclopentenone prostaglandins (B1171923) derived from the dehydration of prostaglandin D2 (PGD2). These lipid mediators are potent signaling molecules that play crucial roles in a variety of physiological and pathological processes, including inflammation, apoptosis, and cellular differentiation. Their biological activities are primarily attributed to their ability to modulate key signaling pathways, both through receptor-dependent and independent mechanisms. This guide provides a comparative overview of the signaling pathways activated by PGJ2 and its metabolites, supported by experimental data and detailed methodologies.
Biosynthesis of PGJ2 and its Metabolites
The formation of PGJ2 and its subsequent metabolites is a non-enzymatic process initiated by the dehydration of PGD2. PGD2 itself is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.
Comparative Signaling Pathways
The signaling actions of PGJ2 and its metabolites can be broadly categorized into two main mechanisms: those dependent on the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ), and those that are PPARγ-independent. The latter are often mediated by the electrophilic nature of the cyclopentenone ring, which allows for covalent adduction to and modulation of key signaling proteins.
PPARγ-Dependent Signaling
15d-PGJ2 is a well-established endogenous ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the transcriptional regulation of target genes involved in adipogenesis, anti-inflammatory responses, and metabolic regulation. While PGJ2 and Δ12-PGJ2 are precursors to 15d-PGJ2, their direct and comparative efficacy in activating PPARγ is less characterized.
PPARγ-Independent Signaling
The electrophilic cyclopentenone ring present in PGJ2 and its metabolites is a key feature responsible for their PPARγ-independent activities. This reactive center can form Michael adducts with nucleophilic residues, such as cysteine, on various intracellular proteins, thereby modulating their function.
1. Inhibition of NF-κB Signaling:
A primary PPARγ-independent mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This inhibition can occur at multiple levels:
-
Direct Inhibition of IκB Kinase (IKK): Cyclopentenone prostaglandins can directly interact with the IKK complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
-
Direct Modification of NF-κB Subunits: These prostaglandins can also directly modify cysteine residues on the NF-κB subunits themselves, thereby inhibiting their ability to bind to DNA.
Studies have shown that 15d-PGJ2 is a more potent inhibitor of NF-κB activation compared to PGJ2.[1]
2. Modulation of MAPK Signaling:
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, JNK, and ERK, are also targets of cyclopentenone prostaglandins. For instance, 15d-PGJ2 has been shown to induce the phosphorylation and activation of p38 MAPK and JNK, which can lead to pro-apoptotic responses in certain cancer cells.[2] The comparative effects of PGJ2 and Δ12-PGJ2 on these pathways are not as well-defined.
Quantitative Comparison of Bioactivity
Direct comparative studies providing IC50 or EC50 values for PGJ2, Δ12-PGJ2, and 15d-PGJ2 across various signaling pathways are limited. The available data primarily focuses on 15d-PGJ2.
| Compound | Target Pathway | Bioactivity (IC50/EC50) | Cell Type | Reference |
| 15d-PGJ2 | NF-κB Activation | ~0.5 µM (IC50) | RAW 264.7 macrophages | [1] |
| PGJ2 | NF-κB Activation | >2 µM (less potent than 15d-PGJ2) | RAW 264.7 macrophages | [1] |
| 15d-PGJ2 | PPARγ Activation | ~2 µM (EC50) | - | [3] |
| PGJ2 | IGF-I Gene Repression | More potent than PGA1/PGA2 | C6 rat glioma cells | [4] |
Experimental Protocols
Western Blot for Phosphorylated p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates treated with PGJ2 or its metabolites.
1. Cell Culture and Treatment:
-
Culture cells (e.g., U2-OS osteosarcoma cells) to 70-80% confluency.
-
Treat cells with desired concentrations of PGJ2, Δ12-PGJ2, or 15d-PGJ2 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
PPARγ Luciferase Reporter Assay
This assay measures the ability of PGJ2 and its metabolites to activate PPARγ-mediated transcription.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect cells with a PPARγ expression vector, a luciferase reporter vector containing PPAR response elements (PPREs), and a control vector expressing Renilla luciferase (for normalization).
2. Compound Treatment:
-
24 hours post-transfection, treat cells with various concentrations of PGJ2, Δ12-PGJ2, 15d-PGJ2, or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Include a vehicle control.
3. Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This assay determines the DNA-binding activity of NF-κB in nuclear extracts from cells treated with PGJ2 or its metabolites.
1. Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with PGJ2, Δ12-PGJ2, or 15d-PGJ2 for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 30-60 minutes.
2. Nuclear Extract Preparation:
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
3. EMSA Reaction:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
For competition assays, include an excess of unlabeled specific or non-specific competitor oligonucleotides.
4. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or detect the signal using a chemiluminescent or fluorescent imaging system (for non-radioactive probes).
Conclusion
PGJ2 and its metabolites, particularly 15d-PGJ2, are potent modulators of key signaling pathways, including NF-κB, PPARγ, and MAPK. Their ability to influence these pathways through both receptor-dependent and -independent mechanisms underscores their importance in cellular regulation and their potential as therapeutic agents. While 15d-PGJ2 is the most extensively studied of the three, further research directly comparing the bioactivities of PGJ2, Δ12-PGJ2, and 15d-PGJ2 is needed to fully elucidate their distinct and overlapping roles in cellular signaling. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and to further explore the therapeutic potential of these fascinating lipid mediators.
References
- 1. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15d-PGJ2 Promotes ROS-Dependent Activation of MAPK-Induced Early Apoptosis in Osteosarcoma Cell In Vitro and in an Ex Ovo CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
differential effects of 13,14-dihydro-15-keto PGJ2 in different cell types
A comprehensive analysis of the differential effects of 13,14-dihydro-15-keto PGJ2 is currently challenging due to a lack of published pharmacological studies on this specific molecule. It is recognized as a dehydration product of 13,14-dihydro-15-keto PGD2 and is presumed to be a metabolite of PGJ2.[1][2]
However, extensive research is available for its closely related precursor, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a potent anti-inflammatory and anti-neoplastic agent. Understanding the effects of 15d-PGJ2 across different cell types can provide valuable insights for researchers investigating the broader class of J-series prostaglandins. This guide, therefore, focuses on the well-documented differential effects of 15d-PGJ2, offering a comparative overview of its activities in cancer cells, immune cells, and fibroblasts.
Differential Effects of 15d-PGJ2 Across Cell Types
15d-PGJ2 exhibits a range of biological activities that are highly dependent on the cell type and context. Its effects are primarily mediated through both PPARγ-dependent and independent pathways.
| Cell Type | Observed Effects | Key Signaling Pathways Involved |
| Cancer Cells | - Induction of Apoptosis: Promotes programmed cell death in various cancer cell lines, including oral squamous cell carcinoma, lung cancer, and osteosarcoma.[3][4] - Inhibition of Proliferation and Invasion: Reduces the growth and metastatic potential of breast, pancreatic, and colon cancer cells.[3] - Cell Cycle Arrest: Causes G1 phase cell cycle arrest in colon cancer cell lines.[3] - Reduction of Angiogenesis: Exhibits anti-angiogenic properties. | - STAT3: Downregulation of both phosphorylated and unphosphorylated STAT3 protein levels.[3][5] - MAPK/Akt: Activation of the MAPK/Akt axis, leading to cytotoxic effects in osteosarcoma cells.[4] - NF-κB: Inhibition of NF-κB activation. - ROS Production: Induction of reactive oxygen species (ROS), contributing to apoptosis.[3][4] - MMP Inhibition: Downregulation of matrix metalloproteinases (MMP-2, MMP-7, MMP-9, MMP-13), reducing invasiveness.[3] |
| Immune Cells | - Anti-inflammatory Effects: Terminates inflammatory responses by inhibiting pro-inflammatory signaling in macrophages.[6] - Pro-resolving Activities: Promotes the resolution of inflammation in models of colitis.[6] | - PPARγ: Acts as a potent endogenous ligand for PPARγ, mediating many of its anti-inflammatory functions.[3][7] - NF-κB: Inhibition of the NF-κB pathway.[6] - STAT3: Inhibition of STAT3 phosphorylation in the context of intestinal inflammation.[6] |
| Endothelial Cells | - Inhibition of Inflammatory Responses: Suppresses the activation of the NF-κB pathway in response to TNF-α, reducing the expression of adhesion molecules and chemokines.[8] | - Proteasome Inhibition: Covalently modifies and inhibits components of the proteasome.[8] - NF-κB: Inhibition of NF-κB activation.[8] |
| Fibroblasts | - Inhibition of Pro-inflammatory Mediators: Attenuates TNF-α-induced MMP-13 expression in synovial fibroblasts. - Anti-fibrotic Properties: In keloids, it attenuates cell proliferation, inhibits collagen gel contraction, and increases apoptosis.[9] | - NF-κB: Inhibition of IKK activation, leading to attenuated translocation of NF-κB in a PPARγ-independent manner. - p38-MAPK: Modulation of p38-MAPK signaling. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the effects of 15d-PGJ2.
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of 15d-PGJ2 on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 15d-PGJ2 or vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 15d-PGJ2.
-
Procedure:
-
Treat cells with 15d-PGJ2 or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To detect changes in the expression and phosphorylation status of specific proteins in signaling pathways affected by 15d-PGJ2.
-
Procedure:
-
Treat cells with 15d-PGJ2 for various time points or at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, phospho-STAT3, NF-κB, p38, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of secreted cytokines or other proteins in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target protein overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The concentration of the target protein is determined by comparison to the standard curve. Commercial ELISA kits are available for the quantification of 15d-PGJ2 and related prostaglandins.[10][11][12][13][14]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in their understanding.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 3. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 7. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]
- 9. The Roles of Various Prostaglandins in Fibrosis: A Review [mdpi.com]
- 10. arborassays.com [arborassays.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 15-deoxy-delta12,14-PGJ2 ELISA Kit (ab133031) | Abcam [abcam.com]
- 13. mybiosource.com [mybiosource.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Specificity of a 13,14-dihydro-15-keto-PGJ2 Antibody: A Comparative Guide
Introduction to 13,14-dihydro-15-keto-PGJ2 and Antibody Specificity
13,14-dihydro-15-keto-PGJ2 is a cyclopentenone prostaglandin (B15479496) that plays a role in various physiological and pathological processes. Like its precursor, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), it is a potential ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and metabolism.[1][2] The specificity of an antibody is its ability to distinguish the target antigen from other structurally similar molecules. Given the high degree of similarity among prostaglandin metabolites, rigorous validation is crucial to ensure data reliability.
Key Validation Experiments and Expected Performance
The specificity of a 13,14-dihydro-15-keto-PGJ2 antibody should be assessed through a series of standard immunoassays. The following sections detail the methodologies and expected outcomes for these experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a fundamental technique for quantifying antigens in a sample. A competitive ELISA is the most common format for small molecules like prostaglandins.
Performance Comparison:
The ideal 13,14-dihydro-15-keto-PGJ2 antibody should exhibit high sensitivity and minimal cross-reactivity with other prostaglandins. For comparison, a validated ELISA kit for a related metabolite, 13,14-dihydro-15-keto PGF2α, demonstrates the expected level of specificity.
| Analyte | Cross-Reactivity (%) with Anti-13,14-dihydro-15-keto PGF2α Antibody | Expected Cross-Reactivity (%) with Anti-13,14-dihydro-15-keto-PGJ2 Antibody |
| 13,14-dihydro-15-keto PGF2α | 100 | < 1% |
| 13,14-dihydro-15-keto PGE2 | 2.7 | < 5% |
| 15-keto PGF2α | 1.8 | < 5% |
| Prostaglandin D2 | < 0.01 | High (as precursor) |
| Prostaglandin E2 | < 0.01 | < 1% |
| Prostaglandin F1α | < 0.01 | < 1% |
| Prostaglandin F2α | < 0.01 | < 1% |
| 15d-PGJ2 | Not available | High (as related metabolite) |
| PGJ2 | Not available | High (as precursor) |
Data for Anti-13,14-dihydro-15-keto PGF2α Antibody from Cayman Chemical Product Information.[3] Expected cross-reactivity for the anti-13,14-dihydro-15-keto-PGJ2 antibody is based on structural similarity.
Western Blotting
Western blotting is used to detect the target molecule indirectly by identifying proteins it covalently binds to, a known characteristic of cyclopentenone prostaglandins.
Expected Results: A specific antibody should detect a clear band at the expected molecular weight of proteins known to be adducted by 13,14-dihydro-15-keto-PGJ2, such as PPARγ, in stimulated cell lysates.
Immunohistochemistry (IHC)
IHC allows for the visualization of the antigen within a tissue sample, providing spatial context to its expression.
Expected Results: Specific staining should be observed in the cellular compartments where 13,14-dihydro-15-keto-PGJ2 is expected to be active, such as the cytoplasm and nucleus of cells known to respond to this signaling pathway.
Signaling Pathway and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for antibody validation.
Detailed Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well plate with a capture antibody (e.g., goat anti-rabbit IgG).
-
Standards and Samples: Prepare a standard curve of 13,14-dihydro-15-keto-PGJ2 and add standards, samples, and controls to the wells.
-
Competition: Add the 13,14-dihydro-15-keto-PGJ2 antibody and an enzyme-conjugated 13,14-dihydro-15-keto-PGJ2 tracer to the wells. The free antigen in the sample competes with the tracer for antibody binding.
-
Incubation: Incubate to allow for binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Detection: Measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the amount of antigen in the sample.
Western Blot Protocol for Detecting Protein Adducts
-
Cell Lysis: Prepare cell lysates from cells stimulated with 13,14-dihydro-15-keto-PGJ2 and from unstimulated controls.[2]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the 13,14-dihydro-15-keto-PGJ2 antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
Immunohistochemistry Protocol
-
Tissue Preparation: Fix, dehydrate, and embed the tissue in paraffin (B1166041).
-
Sectioning: Cut thin sections of the tissue and mount them on slides.
-
Deparaffinization and Rehydration: Remove paraffin and rehydrate the tissue sections.
-
Antigen Retrieval: Use heat or enzymatic methods to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the 13,14-dihydro-15-keto-PGJ2 antibody.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and a chromogenic substrate to visualize the antigen.
-
Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin) and mount with a coverslip.
Conclusion
Validating the specificity of a 13,14-dihydro-15-keto-PGJ2 antibody is a critical step to ensure the accuracy of research findings. While a direct comparative guide is limited by the availability of commercial antibodies with comprehensive validation data, the principles and protocols outlined here provide a robust framework for researchers to assess the performance of their own antibodies. By performing rigorous validation through ELISA, Western blotting, and immunohistochemistry, and by carefully considering potential cross-reactivity with related prostaglandin metabolites, scientists can have confidence in their results and contribute to the advancement of their respective fields.
References
The Inflammatory Cascade: A Comparative Analysis of Prostaglandin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a group of lipid compounds derived from arachidonic acid, are pivotal mediators of the inflammatory response. Their synthesis is markedly increased in inflamed tissues, where they contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. However, the roles of individual prostaglandin (B15479496) metabolites are not uniform; they can exert both pro- and anti-inflammatory effects, creating a complex signaling network that governs the initiation, progression, and resolution of inflammation. This guide provides a comparative analysis of key prostaglandin metabolites—PGE2, PGD2, PGF2α, TXA2, and PGI2—offering insights into their contrasting roles, signaling pathways, and quantitative levels in various inflammatory conditions, supported by detailed experimental methodologies.
Prostaglandin Metabolites in Inflammation: A Quantitative Comparison
The balance between different prostaglandin metabolites can significantly influence the nature and outcome of an inflammatory response. The following tables summarize quantitative data on the concentrations of key prostaglandin metabolites in biological samples from various inflammatory diseases. It is important to note that these values can vary depending on the specific analytical method, sample type, and disease activity.
Table 1: Prostaglandin Metabolite Concentrations in Synovial Fluid of Arthritis Patients
| Metabolite | Rheumatoid Arthritis (Untreated) | Osteoarthritis | Healthy Controls |
| PGE2 | ~1 - 10 ng/mL | ~0.1 - 1 ng/mL | < 0.1 ng/mL |
| PGF2α | ~0.1 - 1 ng/mL | Levels are generally lower than in RA | < 0.05 ng/mL |
| 6-keto-PGF1α (PGI2 metabolite) | High concentrations reported, often the most frequent PG | Levels are generally lower than in RA | < 0.1 ng/mL[1] |
| TXB2 (TXA2 metabolite) | ~0.1 - 2 ng/mL | Levels are generally lower than in RA | < 0.05 ng/mL[2] |
Table 2: Prostaglandin Metabolite Concentrations in Bronchoalveolar Lavage (BAL) Fluid in Airway Diseases
| Metabolite | Asthma (Allergic) | Chronic Obstructive Pulmonary Disease (COPD) | Healthy Controls |
| PGD2 | 12 to 22 times higher than normal subjects (~3.8 nM)[3] | Levels may be elevated | Low levels |
| PGE2 | Levels can be variable, sometimes lower in AERD | Increased levels reported | Low levels[3] |
| PGF2α | 12 to 22 times higher than normal subjects (~1.4 nM)[3] | Not consistently reported | Low levels |
| TXB2 (TXA2 metabolite) | Increased after allergen challenge | Elevated levels reported | Low levels |
| 6-keto-PGF1α (PGI2 metabolite) | Increased after allergen challenge | Increased levels reported | Low levels |
Table 3: Urinary Prostaglandin Metabolite Concentrations in Inflammatory Bowel Disease (IBD)
| Metabolite (Urinary) | Crohn's Disease (Active) | Ulcerative Colitis (Active) | Healthy Controls |
| PGE-MUM (PGE2 metabolite) | Median: 27.9 µg/g Cre | Significantly elevated | Median: 13.1 µg/g Cre |
| 11-dehydro-TXB2 (TXA2 metabolite) | Raised synthesis reported | Increased platelet MDA formation reported | Baseline levels |
Note: PGE-MUM stands for Prostaglandin E-major urinary metabolite. Cre refers to creatinine.
The Dichotomous Roles of Prostaglandin Metabolites in Inflammation
The functional impact of a prostaglandin is determined by the specific receptors it activates, which are expressed in a cell- and tissue-dependent manner.
-
Prostaglandin E2 (PGE2): Often considered a major pro-inflammatory mediator, PGE2 contributes to vasodilation, increased vascular permeability, and pain sensitization.[4] It is one of the most abundant prostaglandins produced in the body.[4] However, PGE2 also exhibits anti-inflammatory and immunosuppressive properties, for instance by promoting the production of the anti-inflammatory cytokine IL-10. The diverse actions of PGE2 are mediated by its four receptor subtypes (EP1, EP2, EP3, and EP4).
-
Prostaglandin D2 (PGD2): PGD2 has a dual role in inflammation. It can act as a potent pro-inflammatory mediator, particularly in allergic inflammation, by promoting the recruitment of eosinophils, basophils, and Th2 cells through its receptor CRTH2.[5] Conversely, through its DP1 receptor, PGD2 can have anti-inflammatory effects by inhibiting the activation of certain immune cells.
-
Prostaglandin F2α (PGF2α): PGF2α is primarily known for its potent bronchoconstrictor and vasoconstrictor activities. Its role in inflammation is generally considered pro-inflammatory, contributing to the symptoms of asthma and other inflammatory conditions.[3]
-
Thromboxane A2 (TXA2): A powerful vasoconstrictor and promoter of platelet aggregation, TXA2 plays a significant role in thrombosis and inflammation. Its actions are mediated by the TP receptor. The balance between TXA2 and the vasodilatory PGI2 is crucial for cardiovascular homeostasis.
-
Prostacyclin (PGI2): In contrast to TXA2, PGI2 is a potent vasodilator and inhibitor of platelet aggregation. It generally exerts anti-inflammatory effects and is considered protective in the cardiovascular system. However, in some contexts, such as rheumatoid arthritis, it can contribute to inflammation.[1][6]
Signaling Pathways and Experimental Workflows
To visualize the complex relationships between these metabolites and their downstream effects, as well as the general workflow for their analysis, the following diagrams are provided.
Caption: Biosynthesis pathway of major prostaglandin metabolites from arachidonic acid.
Caption: Overview of prostaglandin metabolite signaling pathways and their primary effects.
Caption: A generalized workflow for the quantitative analysis of prostaglandin metabolites.
Experimental Protocols
Accurate quantification of prostaglandin metabolites is crucial for understanding their roles in inflammation. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of Prostaglandin Metabolites by LC-MS/MS
This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.
1. Sample Preparation:
- Internal Standard Spiking: To each biological sample (e.g., 500 µL of plasma or tissue homogenate), add a known amount of a deuterated internal standard for each analyte (e.g., PGE2-d4, PGD2-d4). This corrects for sample loss during extraction and analytical variability.
- Acidification: Acidify the sample to approximately pH 3 with a suitable acid (e.g., 1M citric acid) to protonate the prostaglandins.
- Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge.
- Condition the cartridge with methanol (B129727) followed by water.
- Load the acidified sample onto the cartridge.
- Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
- Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to separate the different prostaglandin isomers.
- Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each prostaglandin and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
3. Quantification:
- Generate a standard curve by analyzing known concentrations of each prostaglandin metabolite with a fixed amount of the internal standard.
- Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
Protocol 2: Quantification of a Specific Prostaglandin Metabolite by Competitive ELISA
ELISA is a high-throughput method suitable for analyzing a large number of samples for a single analyte.
1. Principle:
- This is a competitive immunoassay where the prostaglandin in the sample competes with a fixed amount of enzyme-labeled prostaglandin (e.g., PGE2-HRP) for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of the prostaglandin in the sample.
2. Assay Procedure:
- Standard and Sample Preparation: Prepare a series of standards with known concentrations of the target prostaglandin. Dilute samples as necessary to fall within the range of the standard curve.
- Incubation: Add the standards and samples to the antibody-coated microplate wells, followed by the addition of the enzyme-labeled prostaglandin. Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
- Washing: Wash the plate several times with a wash buffer to remove any unbound reagents.
- Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate for a short period to allow for color development.
- Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
- Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The comparative analysis of prostaglandin metabolites reveals a nuanced and intricate regulatory network within the inflammatory response. The pro- and anti-inflammatory actions of these lipid mediators are highly context-dependent, highlighting the importance of a comprehensive understanding of their individual roles and their interplay in different pathological conditions. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals aiming to further elucidate the complexities of inflammation and to develop more targeted therapeutic strategies. The continued investigation into the signaling pathways and the precise balance of these potent mediators holds significant promise for the future of inflammatory disease management.
References
- 1. Prostaglandins and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synovial prostaglandin system in chronic inflammatory arthritis: differential effects of steroidal and nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low Prostaglandin E2 but High Prostaglandin D2, a Paradoxical Dissociation in Arachidonic Acid Metabolism in Aspirin-Exacerbated Airway Disease: Role of Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
A Comparative Guide to the Biological Functions of 13,14-dihydro-15-keto-PGJ2 and 13,14-dihydro-15-keto-PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological functions of two key prostaglandin (B15479496) metabolites: 13,14-dihydro-15-keto-prostaglandin J2 (13,14-dihydro-15-keto-PGJ2) and 13,14-dihydro-15-keto-prostaglandin E2 (13,14-dihydro-15-keto-PGE2). While both are downstream products of the cyclooxygenase (COX) pathway, their functional roles diverge significantly. This document summarizes their distinct mechanisms of action, supported by experimental data, and provides detailed experimental protocols for key assays.
At a Glance: Key Functional Differences
| Feature | 13,14-dihydro-15-keto-PGJ2 | 13,14-dihydro-15-keto-PGE2 |
| Primary Target | Likely CRTH2/DP2 Receptor (inferred) | FFAR4 / 5-HT Pathway |
| Key Biological Role | Presumed pro-inflammatory and immunomodulatory | Alleviation of opioid-induced constipation |
| EP Receptor Activity | Not reported | Largely inactive[1][2] |
| STAT3 Signaling | Not reported | Does not inhibit STAT3 phosphorylation[3] |
| PPARγ Activity | Unclear, though other PGJ metabolites are agonists | Not a primary target |
Metabolic Pathways
Both molecules are products of the enzymatic degradation of their parent prostaglandins, PGD2 and PGE2, respectively. The initial step for both is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond. 13,14-dihydro-15-keto-PGJ2 is subsequently formed through dehydration of 13,14-dihydro-15-keto-PGD2.
Functional Analysis of 13,14-dihydro-15-keto-PGJ2
Direct pharmacological studies on 13,14-dihydro-15-keto-PGJ2 are currently unavailable in published literature.[4][5] However, its function can be inferred from the well-characterized activities of its immediate precursor, 13,14-dihydro-15-keto-PGD2, and other PGD2 metabolites.
Inferred Pro-inflammatory Role via CRTH2/DP2 Receptor Activation
13,14-dihydro-15-keto-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[6][7][8] This receptor is primarily expressed on immune cells involved in type 2 inflammatory responses, such as T helper 2 (Th2) cells, eosinophils, and basophils.[6] Activation of CRTH2 by its ligands, including PGD2 and its metabolites, leads to a cascade of pro-inflammatory events:
-
Immune Cell Chemotaxis: Induces the migration of Th2 cells, eosinophils, and basophils to sites of inflammation.[6][7]
-
Cytokine Production: Influences the production of signature Th2 cytokines.[6]
-
Intracellular Signaling: Activation of the Gαi-coupled CRTH2 receptor leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium mobilization, which are critical for various cellular responses like degranulation and chemotaxis.[6]
Given that 13,14-dihydro-15-keto-PGJ2 is a direct dehydration product of the potent CRTH2 agonist 13,14-dihydro-15-keto-PGD2, it is highly probable that it also functions as a CRTH2 agonist, contributing to pro-inflammatory responses. Other PGD2 metabolites, such as PGJ2 and 15-deoxy-Δ12,14-PGJ2, also exhibit high affinity for the CRTH2 receptor.[9][10]
Functional Analysis of 13,14-dihydro-15-keto-PGE2
In contrast to its PGJ2 counterpart, 13,14-dihydro-15-keto-PGE2 is generally considered to be biologically inactive at the classical prostaglandin E2 (EP) receptors.[1][2] However, recent research has unveiled novel functions for this metabolite.
Alleviation of Opioid-Induced Constipation
A key identified role for 13,14-dihydro-15-keto-PGE2 is its ability to alleviate opioid-induced constipation (OIC). Experimental evidence has shown that this metabolite, associated with the probiotic Bifidobacterium animalis F1-7, can improve OIC in vivo.[11] The proposed mechanism involves the 5-hydroxytryptamine (5-HT) pathway and the upregulation of the free fatty acid receptor 4 (FFAR4).[11]
-
Stimulation of 5-HT Secretion: 13,14-dihydro-15-keto-PGE2 has been shown to stimulate the secretion of chromogranin A (CGA) and 5-HT from PC-12 cells in vitro.[11]
-
FFAR4 Upregulation: It upregulates the expression of FFAR4.[11]
Lack of STAT3 Signaling Inhibition
The precursor of 13,14-dihydro-15-keto-PGE2, 15-keto-PGE2, possesses an α,β-unsaturated carbonyl group which allows it to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell proliferation and survival.[3] In contrast, 13,14-dihydro-15-keto-PGE2, which lacks this electrophilic moiety, fails to inhibit STAT3 signaling.[3] This highlights a critical structural determinant for this particular biological activity.
Detailed Experimental Protocols
CRTH2/DP2 Receptor Binding Assay (for 13,14-dihydro-15-keto-PGJ2 and its precursor)
This protocol is adapted from standard radioligand binding assays for G protein-coupled receptors.
Objective: To determine the binding affinity of test compounds to the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-PGD2.
-
Unlabeled competitor: 13,14-dihydro-15-keto-PGD2 or 13,14-dihydro-15-keto-PGJ2.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Harvest CRTH2-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, add membrane homogenate, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of the unlabeled competitor.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Model of Opioid-Induced Constipation (for 13,14-dihydro-15-keto-PGE2)
This protocol is a standard method to assess constipation in mice.
Objective: To evaluate the effect of 13,14-dihydro-15-keto-PGE2 on opioid-induced constipation.
Materials:
-
Male C57BL/6 mice.
-
Morphine hydrochloride.
-
13,14-dihydro-15-keto-PGE2.
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic).
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice for 12-18 hours with free access to water before the experiment.
-
Drug Administration: Administer 13,14-dihydro-15-keto-PGE2 (e.g., by oral gavage or intraperitoneal injection) at the desired dose.
-
Opioid Induction: After a set time (e.g., 30 minutes), induce constipation by administering morphine subcutaneously.
-
Charcoal Meal Administration: After another interval (e.g., 30 minutes post-morphine), administer the charcoal meal orally.
-
Gastrointestinal Transit Measurement: After a final time point (e.g., 20-30 minutes), euthanize the mice and carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the transit distance in the treated group to the vehicle control group.
STAT3 Phosphorylation Western Blot (for 13,14-dihydro-15-keto-PGE2)
This protocol outlines the steps to assess the effect of 13,14-dihydro-15-keto-PGE2 on STAT3 activation.
Objective: To determine if 13,14-dihydro-15-keto-PGE2 inhibits STAT3 phosphorylation.
Materials:
-
MCF10A-ras cells (or other suitable cell line with activated STAT3).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
13,14-dihydro-15-keto-PGE2 and 15-keto-PGE2 (as a positive control for inhibition).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Treatment: Culture MCF10A-ras cells to a suitable confluency. Treat the cells with varying concentrations of 13,14-dihydro-15-keto-PGE2, 15-keto-PGE2, or vehicle for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated STAT3 relative to the total STAT3.
Conclusion
The functional divergence of 13,14-dihydro-15-keto-PGJ2 and 13,14-dihydro-15-keto-PGE2 underscores the nuanced and specific roles of prostaglandin metabolites in physiology and pathophysiology. While 13,14-dihydro-15-keto-PGE2 is emerging as a bioactive lipid with a potential therapeutic application in gastrointestinal disorders, the functional role of 13,14-dihydro-15-keto-PGJ2 remains to be definitively elucidated through direct experimental investigation. The inferred activity at the CRTH2 receptor suggests its involvement in inflammatory processes, warranting further research to confirm this hypothesis and explore its therapeutic potential. This comparative guide provides a framework for understanding the current knowledge and directs future research toward filling the existing gaps in our understanding of these two important signaling molecules.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. cAMP-Glo™ Assay Protocol [promega.sg]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opiate-induced constipation related to activation of small intestine opioid μ2-receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of 13,14-dihydro-15-keto PGJ2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto-PGJ2) across different species. Understanding these species-specific differences is crucial for the extrapolation of preclinical data to human clinical trials in drug development. While direct quantitative comparative data for 13,14-dihydro-15-keto-PGJ2 metabolism is not extensively available in publicly accessible literature, this guide synthesizes information on the metabolism of related prostaglandins (B1171923) and outlines the established experimental approaches for such comparative studies.
Executive Summary
Prostaglandins, including PGJ2 and its metabolites, are potent lipid mediators involved in a myriad of physiological and pathological processes. The metabolism of these compounds can vary significantly between species, impacting their biological activity and clearance. This guide details the expected metabolic pathways, provides a template for presenting comparative quantitative data, outlines detailed experimental protocols for in vitro cross-species metabolism studies, and visualizes the key processes using diagrams.
Data Presentation: A Template for Comparison
Due to the limited availability of direct comparative quantitative data for 13,14-dihydro-15-keto-PGJ2 metabolism across species in the public domain, the following table is presented as a template. Researchers can populate this table with their own experimental data to facilitate a clear comparison of metabolic rates and metabolite formation.
Table 1: In Vitro Metabolism of 13,14-dihydro-15-keto-PGJ2 in Liver Microsomes from Different Species (Template)
| Parameter | Human | Rat | Mouse | Dog | Monkey |
| Parent Compound Disappearance | |||||
| t1/2 (min) | Data | Data | Data | Data | Data |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data | Data | Data | Data | Data |
| Metabolite Formation | |||||
| Metabolite 1 (e.g., Hydroxylated metabolite) | |||||
| Formation Rate (pmol/min/mg protein) | Data | Data | Data | Data | Data |
| Metabolite 2 (e.g., Glucuronide conjugate) | |||||
| Formation Rate (pmol/min/mg protein) | Data | Data | Data | Data | Data |
| Metabolite 3 (e.g., Glutathione (B108866) conjugate) | |||||
| Formation Rate (pmol/min/mg protein) | Data | Data | Data | Data | Data |
Note: This table is a template. "Data" should be replaced with experimentally determined values.
Experimental Protocols
To generate the comparative data for the table above, the following detailed experimental protocols are recommended.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the phase I and phase II metabolism of 13,14-dihydro-15-keto-PGJ2 in liver microsomes from various species.
Materials:
-
13,14-dihydro-15-keto-PGJ2
-
Pooled liver microsomes from human, rat, mouse, dog, and monkey (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Formic acid
-
Internal standard (e.g., a deuterated analog of the analyte)
-
96-well plates or microtubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 13,14-dihydro-15-keto-PGJ2 in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute it with phosphate buffer to the desired final concentrations (e.g., 1 µM).
-
In a 96-well plate or microtube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
13,14-dihydro-15-keto-PGJ2 solution
-
-
For phase II metabolism, supplement the incubation mixture with the respective co-factors: UDPGA (for glucuronidation), PAPS (for sulfation), and GSH (for glutathione conjugation).
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formed metabolites.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer parameters for the specific parent compound and expected metabolites using multiple reaction monitoring (MRM).
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t1/2) from the slope of the natural logarithm of the remaining parent compound concentration versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Quantify the formation of metabolites using a standard curve of authentic standards, if available, or express as peak area ratios relative to the internal standard.
Mandatory Visualizations
Metabolic Signaling Pathway
The metabolism of 13,14-dihydro-15-keto-PGJ2 is expected to follow pathways similar to other prostaglandins, primarily involving enzymatic modifications to increase water solubility and facilitate excretion.
Caption: Proposed metabolic pathway of 13,14-dihydro-15-keto-PGJ2.
Experimental Workflow
The following diagram illustrates the general workflow for a cross-species in vitro metabolism study.
Caption: Workflow for in vitro cross-species metabolism study.
Discussion of Potential Species Differences
Based on the metabolism of other prostaglandins and xenobiotics, several key areas of potential species differences in 13,14-dihydro-15-keto-PGJ2 metabolism can be anticipated:
-
CYP450 Isoform Differences: The expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolism (e.g., hydroxylation), vary significantly across species.[1] For instance, the specific CYP isoforms responsible for metabolizing 13,14-dihydro-15-keto-PGJ2 in humans may be different or have different efficiencies compared to those in rodents.
-
Transferase Activity: The activity of phase II enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) also exhibits species-specific patterns. This can lead to different profiles of conjugated metabolites.
-
Carbonyl Reductase Activity: The reduction of the keto group at C-15 is another potential metabolic pathway. The expression and substrate specificity of carbonyl reductases can differ between species.
-
Glutathione Conjugation: The cyclopentenone structure of PGJ2 and its metabolites makes them susceptible to conjugation with glutathione (GSH) via Michael addition, a reaction catalyzed by glutathione S-transferases (GSTs). The activity and isoform composition of GSTs can vary among species, potentially leading to different rates of detoxification.
Conclusion
A thorough understanding of the cross-species metabolism of 13,14-dihydro-15-keto-PGJ2 is essential for the successful development of drugs targeting pathways involving this signaling molecule. While direct comparative quantitative data is sparse, the provided experimental framework allows researchers to generate this critical information. By systematically evaluating the metabolism in liver microsomes or other in vitro systems from different species, researchers can identify the most appropriate animal models for preclinical studies and better predict the metabolic fate of new chemical entities in humans. The use of advanced analytical techniques like LC-MS/MS is paramount for the sensitive and specific quantification of the parent compound and its metabolites, ultimately leading to more informed decisions in the drug development process.
References
A Researcher's Guide to Confirming the Identity of 13,14-dihydro-15-keto PGJ2 in Biological Samples
For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid mediators like 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2) is paramount for understanding complex biological processes. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the presence of this prostaglandin metabolite in various biological matrices. We will delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their principles, experimental protocols, and comparative performance data to aid in the selection of the most appropriate method for your research needs.
The Challenge of Prostaglandin Analysis
Prostaglandins (B1171923) are potent, short-lived signaling molecules involved in a myriad of physiological and pathological processes. Their low endogenous concentrations and structural similarity to other eicosanoids present significant analytical challenges. Furthermore, some prostaglandins are inherently unstable, necessitating careful sample handling and analytical strategies to ensure accurate measurement. 13,14-dihydro-15-keto PGJ2 is a metabolite of PGJ2, formed via the 15-hydroxy prostaglandin dehydrogenase pathway. While its specific biological roles are still under investigation, its accurate detection is crucial for elucidating its function.
Comparative Overview of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available resources. Below is a summary of the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the analysis of prostaglandins. Note that while specific data for 13,14-dihydro-15-keto PGJ2 is limited, the following table is compiled from data on closely related prostaglandin metabolites and serves as a valuable reference.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Very High (based on retention time and specific mass transitions) | High (based on retention time and mass spectrum) | Moderate to High (potential for cross-reactivity with structurally similar molecules) |
| Sensitivity | Very High (pg/mL to fg/mL range) | High (pg/mL range)[1] | High (pg/mL to ng/mL range) |
| Sample Volume | Small (typically µL) | Small to moderate (µL to mL) | Small (typically µL) |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Preparation | Moderate (extraction often required) | Extensive (extraction and chemical derivatization required)[1] | Minimal to Moderate (dilution or extraction may be needed) |
| Cost (Instrument) | High | High | Low |
| Cost (Per Sample) | Moderate | Moderate to High | Low to Moderate |
| Expertise Required | High | High | Low to Moderate |
In-Depth Methodologies and Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of prostaglandins due to its high sensitivity and specificity.[2] This technique separates the analyte from a complex mixture using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which provides a high degree of confidence in the identification and quantification of the target molecule.
This protocol is a representative example for the extraction and analysis of prostaglandins from plasma and should be optimized and validated for 13,14-dihydro-15-keto PGJ2.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidification: Acidify 1 mL of plasma to pH 3-4 with a suitable acid (e.g., 2 N HCl).
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for 13,14-dihydro-15-keto PGJ2 to the acidified plasma to correct for extraction losses and matrix effects.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Sample Loading: Apply the acidified plasma to the conditioned SPE cartridge at a slow flow rate (approximately 0.5 mL/minute).
-
Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove interfering substances.
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate (B1210297).
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions (Representative)
-
LC Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes. A representative gradient could be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor and product ions for 13,14-dihydro-15-keto PGJ2 would need to be determined through infusion of a pure standard. For structurally similar prostaglandins, common losses include water and carboxyl groups. For a molecule with a molecular weight of approximately 350 amu, typical transitions would be monitored.
LC-MS/MS analytical workflow for prostaglandin analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of prostaglandins, offering high sensitivity and specificity.[3] However, prostaglandins are not sufficiently volatile for direct GC analysis and require chemical derivatization to increase their volatility and thermal stability.[1] This multi-step sample preparation can be a drawback in terms of time and potential for sample loss.
This protocol is based on a method for the related compound 13,14-dihydro-15-keto-PGE2 and would require optimization for 13,14-dihydro-15-keto PGJ2.[1]
a) Sample Preparation and Derivatization
-
Extraction: Perform a solid-phase extraction as described in the LC-MS/MS protocol.
-
Oximation: To protect the ketone groups, treat the dried extract with a solution of methoxylamine hydrochloride in pyridine. This reaction converts the ketones to methoximes.
-
Silylation: Following oximation, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the molecule.
-
Extraction of Derivatives: After the derivatization reactions are complete, the derivatives are typically extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.
b) GC-MS Conditions (Representative)
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes. An example program might be: initial temperature of 150°C, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operated in electron ionization (EI) or negative chemical ionization (NCI) mode. NCI can provide higher sensitivity for electronegative derivatives.
-
Data Acquisition: Full scan mode to obtain the mass spectrum for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
GC-MS analytical workflow including derivatization.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of prostaglandins. The most common format for small molecules like prostaglandins is a competitive ELISA. In this format, the prostaglandin in the sample competes with a labeled prostaglandin (tracer) for a limited number of antibody binding sites. The amount of tracer that binds is inversely proportional to the concentration of the prostaglandin in the sample.
This is a general protocol for a competitive ELISA. Specific details will vary depending on the commercial kit used.
-
Sample Preparation: Samples may require dilution with the assay buffer provided in the kit. For complex matrices like plasma, a preliminary extraction step may be necessary to remove interfering substances.
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated prostaglandin (tracer) to each well.
-
Add a specific primary antibody to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The concentration of the prostaglandin in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the analyte.
Principle of competitive ELISA.
Biosynthesis of 13,14-dihydro-15-keto PGJ2
Understanding the metabolic pathway of 13,14-dihydro-15-keto PGJ2 is essential for interpreting analytical results. The following diagram illustrates the formation of this metabolite from its precursor, Prostaglandin D2 (PGD2).
Biosynthetic pathway of 13,14-dihydro-15-keto PGJ2.
Conclusion and Recommendations
The confirmation of 13,14-dihydro-15-keto PGJ2 in biological samples requires careful consideration of the analytical method's performance characteristics.
-
For definitive identification and highly accurate quantification , LC-MS/MS is the recommended method due to its superior specificity and sensitivity. The ability to use stable isotope-labeled internal standards significantly improves the reliability of the results.
-
GC-MS offers a viable, high-sensitivity alternative , but the requirement for chemical derivatization adds complexity and time to the workflow.
-
ELISA is a suitable option for high-throughput screening of a large number of samples, especially when the expected concentrations are within the assay's dynamic range. However, it is crucial to be aware of potential cross-reactivity with other structurally related prostaglandins, and positive results should ideally be confirmed by a mass spectrometry-based method.
Ultimately, the choice of method will be dictated by the specific research question, the available instrumentation, and the required level of analytical rigor. For any chosen method, thorough validation with the specific biological matrix is essential to ensure accurate and reliable results in the study of 13,14-dihydro-15-keto PGJ2.
References
- 1. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
A Comparative Guide to Assessing the Purity of Synthetic 13,14-dihydro-15-keto Prostaglandin J2
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dk-PGJ2), a critical endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). We will delve into common analytical techniques, potential impurities, and compare dk-PGJ2 with alternative PPARγ agonists.
Introduction to dk-PGJ2 and the Importance of Purity
13,14-dihydro-15-keto Prostaglandin J2 is a metabolite of Prostaglandin D2 (PGD2) formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Its role as a selective agonist for the CRTH2/DP2 receptor and its involvement in various physiological and pathological processes make it a compound of significant interest. The purity of synthetic dk-PGJ2 is crucial, as even minor impurities can lead to misleading biological data, potentially affecting research outcomes and drug development timelines.
Potential Impurities in Synthetic dk-PGJ2
Impurities in synthetic dk-PGJ2 can arise from several sources, including the synthesis process itself, degradation of the final product, and contamination.
-
Synthesis-Related Impurities: The multi-step synthesis of prostaglandins (B1171923) can lead to various impurities. These can include starting materials, intermediates, reagents, and byproducts from side reactions. While specific impurities for dk-PGJ2 synthesis are not extensively documented in publicly available literature, general prostaglandin synthesis can result in stereoisomers and positional isomers.
-
Degradation Products: Prostaglandins, particularly those with keto-functionalities, can be unstable under certain conditions. For the closely related 13,14-dihydro-15-keto-PGE2, decomposition is dependent on pH, temperature, and the presence of albumin.[][4] Common degradation pathways include:
-
Dehydration: Formation of the corresponding PGA2 analogue.
-
Cyclization: Formation of bicyclic compounds, especially at elevated pH.[][4] It is highly probable that dk-PGJ2 exhibits similar instability, making its degradation products significant potential impurities.
-
Analytical Methodologies for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of synthetic dk-PGJ2. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceuticals. For prostaglandin analysis, reverse-phase HPLC with a C18 column is commonly used.
-
UV Detection: While prostaglandins lack a strong chromophore, they can be detected at low UV wavelengths (around 210 nm). This method is robust for determining the percentage purity of the main compound and detecting major impurities.
-
Mass Spectrometry (MS) Detection (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides high sensitivity and selectivity, allowing for the identification and quantification of impurities even at very low levels.[5][6][7][8] This is particularly useful for identifying unknown degradation products and synthesis-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for prostaglandin analysis. However, it requires chemical derivatization to increase the volatility and thermal stability of the analytes.[5][9] This adds a sample preparation step but can provide excellent separation and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative 1H NMR (qNMR), is a primary method for determining the purity of small molecules without the need for a reference standard of the compound of interest.[10][11][12] It provides both qualitative and quantitative information and can be used to identify and quantify impurities, including residual solvents and water.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity assessment of dk-PGJ2. The data for dk-PGJ2 is largely extrapolated from methods used for similar prostaglandins due to the limited availability of specific data for this compound.
| Analytical Method | Principle | Typical Column/Setup | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[13] | ~42 ng/mL (for Pioglitazone)[13] | ~1 µg/mL (for PGF2α analogs)[14] | < 2% | Robust, widely available, good for assay of the main component. | Lower sensitivity for impurities, may not identify unknown compounds. |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of precursor and product ions. | Reverse-phase C18 column. | 0.5-50 pg on column (for various prostanoids)[6] | 2-100 pg on column (for various prostanoids)[6] | < 15% | High sensitivity and selectivity, excellent for impurity identification and quantification. | Higher cost and complexity. |
| GC-MS | Gas chromatographic separation followed by mass analysis. | Capillary column after derivatization (e.g., oximation, silylation).[9] | ~2 ng (for 13,14-dihydro-15-keto-PGE2)[9] | Not specified | Intra-batch: 11.8%, Inter-batch: 8.1%[9] | High resolution, sensitive. | Requires derivatization, not suitable for thermolabile compounds. |
| qNMR | Measurement of the nuclear magnetic resonance of atomic nuclei. | High-field NMR spectrometer (e.g., 500 MHz).[15] | Not typically defined by LOD/LOQ. | Not typically defined by LOD/LOQ. | High | Absolute quantification without a specific reference standard, non-destructive, provides structural information. | Lower sensitivity than MS methods, requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS/MS
This protocol is a general guideline adapted from methods for related prostaglandins.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic dk-PGJ2 sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
-
Further dilute the sample to a working concentration of approximately 10 µg/mL with the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% B to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the [M-H]- precursor ion of dk-PGJ2 and potential degradation products. Specific transitions would need to be determined by infusing a standard of dk-PGJ2.
-
Data Analysis: Integrate the peak areas of the main component and all detected impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
-
Protocol 2: Purity Assessment by qNMR
This protocol provides a general workflow for purity determination by qNMR.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dk-PGJ2 sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to a well-resolved signal of the analyte.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.
-
Use a calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of dk-PGJ2 and a signal from the internal standard.
-
Calculate the purity of the dk-PGJ2 sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Alternative PPARγ Agonists: A Comparison
For researchers investigating PPARγ signaling, several synthetic alternatives to dk-PGJ2 are available. The choice of agonist can influence experimental outcomes due to differences in potency, selectivity, and off-target effects.
| Compound | Class | Primary Analytical Method for Purity | Reported Purity | Key Characteristics |
| 13,14-dihydro-15-keto-PGJ2 | Prostaglandin | HPLC-MS/MS, qNMR | >95% (typical for commercial products) | Endogenous PPARγ ligand. |
| Ciglitazone | Thiazolidinedione | HPLC-UV, LC-MS | ≥98% | Synthetic PPARγ agonist, has been used extensively in research. |
| Troglitazone (B1681588) | Thiazolidinedione | HPLC-UV, LC-MS[16] | ≥98% (HPLC) | First clinically approved thiazolidinedione, withdrawn due to hepatotoxicity.[17] |
| Pioglitazone (B448) | Thiazolidinedione | HPLC-UV[13] | >99% | Clinically used antidiabetic drug, potent PPARγ agonist. |
Visualizing Experimental Workflows and Pathways
To aid in understanding the processes involved in purity assessment and the biological context of dk-PGJ2, the following diagrams are provided.
Caption: Workflow for Purity Assessment of dk-PGJ2.
Caption: Potential Degradation Pathways of dk-PGJ2.
Caption: Simplified PPARγ Signaling Pathway.
By employing the appropriate analytical methodologies and being aware of potential impurities, researchers can ensure the quality of their synthetic this compound, leading to more reliable and impactful scientific discoveries.
References
- 1. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical quality by design-based RP-HPLC method for quantification of pioglitazone and candesartan cilexetil in bilayer tablet and its forced degradation studies [pharmacia.pensoft.net]
- 15. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural studies on the impurities of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Resolving Effects of Prostaglandin Metabolites
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process essential for tissue homeostasis and the prevention of chronic disease. Prostaglandins, traditionally viewed as pro-inflammatory mediators, have metabolites that play a crucial role in orchestrating the switch from inflammation to resolution. This guide provides a comparative analysis of the pro-resolving effects of key metabolites of prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), with a focus on 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and 15-keto-prostaglandin E2 (15-keto-PGE2).
Data Presentation: A Comparative Overview
Direct comparative studies quantifying the pro-resolving potency of these metabolites are limited. The following tables summarize available quantitative data from various studies. It is important to note that experimental conditions differ, and direct comparison of absolute values should be made with caution.
Table 1: Pro-Resolving Activities of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)
| Biological Effect | Cell Type | Assay | Concentration/EC50 | Outcome | Reference |
| PPARγ Activation | Various | Reporter Assay | ~1-5 µM | Activation of PPARγ-dependent gene expression | [1] |
| NF-κB Inhibition | Macrophages | EMSA, Reporter Assay | 10 µM | Inhibition of NF-κB DNA binding and transcriptional activity | [2] |
| Macrophage Polarization | Bone Marrow-Derived Macrophages (BMDMs) | qPCR | 10 µM | Inhibition of M1 markers (iNOS, IL-1β), synergistic increase in M2 markers with IL-4 | [2] |
| Neutrophil Apoptosis | Human Neutrophils | Morphological Assessment | 10 µM | Reversal of LPS-induced inhibition of apoptosis | [3] |
| Eosinophil Activation | Human Eosinophils | Calcium Mobilization | ~10 nM | Potent activation via DP2 receptor | [4] |
Table 2: Pro-Resolving Activities of 15-keto-prostaglandin E2 (15-keto-PGE2)
| Biological Effect | Cell Type | Assay | Concentration/EC50 | Outcome | Reference |
| EP2 Receptor Activation | HEK293 cells | cAMP Assay | Full agonist | Activation of EP2 receptor signaling | [5] |
| EP4 Receptor Activation | HEK293 cells | cAMP Assay | Partial agonist | Partial activation of EP4 receptor signaling | [5] |
| NF-κB Inhibition | RAW264.7 Macrophages | Western Blot | Not specified | Reduction in IKK phosphorylation | [6] |
| Glomerular Cytoarchitecture | Zebrafish Embryos | Confocal Microscopy | 500 µM | Modulation of glomerular morphology via EP2/EP4 | [7][8] |
Signaling Pathways
The pro-resolving actions of 15d-PGJ2 and 15-keto-PGE2 are mediated by distinct signaling pathways.
References
- 1. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 13,14-dihydro-15-keto-PGJ2 as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto-PGJ2) as a potential biomarker against an established alternative. Due to the limited availability of direct validation studies for 13,14-dihydro-15-keto-PGJ2, this guide will focus on a comparative analysis with a well-validated urinary biomarker of its parent compound, prostaglandin D2 (PGD2), namely tetranor-PGDM.
Introduction to 13,14-dihydro-15-keto-PGJ2
13,14-dihydro-15-keto-PGJ2 is a metabolite of PGD2, a key mediator in inflammatory processes. PGD2 is enzymatically converted to 13,14-dihydro-15-keto-PGD2, which can then be dehydrated to form 13,14-dihydro-15-keto-PGJ2.[1] This metabolite is of interest due to its potential biological activities, including its selectivity for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.[2] The validation of a specific and reliable biomarker for PGD2-mediated pathways is crucial for understanding disease pathogenesis and for the development of targeted therapies, such as CRTH2 antagonists.[3]
Biomarker Comparison: 13,14-dihydro-15-keto-PGJ2 vs. Tetranor-PGDM
A direct comparison of performance characteristics is challenging due to the lack of extensive validation data for 13,14-dihydro-15-keto-PGJ2. However, a qualitative and quantitative comparison with the established urinary PGD2 metabolite, tetranor-PGDM, provides valuable context for researchers.
Table 1: Comparison of Biomarker Characteristics
| Feature | 13,14-dihydro-15-keto-PGJ2 | Tetranor-PGDM |
| Analyte Type | Metabolite of PGD2 | Major urinary metabolite of PGD2 |
| Biological Matrix | Plasma, potentially other tissues | Urine |
| Validation Status | Limited public validation data | Well-validated in numerous studies[4][5] |
| Reported Levels | Data not widely available | Healthy: 1.5 – 10.8 ng/mg creatinine[6] |
| Analytical Methods | LC-MS/MS, ELISA (potential) | LC-MS/MS, ELISA[6] |
| Advantages | Potentially reflects a specific bioactive metabolite pool | Non-invasive sample collection (urine), stable, and reflects systemic PGD2 production[4][5] |
| Disadvantages | Likely low plasma concentrations, potential instability, lack of validation data | May not reflect acute changes in PGD2 production as readily as a plasma marker |
Table 2: Performance Data for Tetranor-PGDM (as a reference)
| Performance Metric | Value | Reference |
| Reportable Range (LC-MS/MS) | 0.2-40 ng/mL | |
| Intra-assay Precision (%CV) | < 15% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy (%Bias) | < 15% |
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway from PGD2 to 13,14-dihydro-15-keto-PGJ2 and the downstream signaling of its precursor, 13,14-dihydro-15-keto-PGD2, through the CRTH2 receptor.
Caption: Metabolic pathway of PGD2 and CRTH2 signaling.
Experimental Protocols
Detailed, validated protocols for the quantification of 13,14-dihydro-15-keto-PGJ2 are not widely published. However, based on methods for similar prostaglandins (B1171923), the following general protocols can be adapted.
Sample Collection and Storage
Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
Prostaglandin stability is a critical concern; for related compounds like 13,14-dihydro-15-keto-PGE2, degradation is dependent on pH, temperature, and albumin concentration.[4][7]
Urine (for Tetranor-PGDM):
-
Collect a 24-hour or spot urine sample.
-
Store at -20°C or -80°C until analysis.
Sample Preparation for LC-MS/MS
This protocol is a general guideline and would require optimization and validation for 13,14-dihydro-15-keto-PGJ2.
-
Thawing: Thaw plasma or urine samples on ice.
-
Internal Standard Spiking: Add a deuterated internal standard for 13,14-dihydro-15-keto-PGJ2 to each sample to correct for extraction losses and matrix effects.
-
Protein Precipitation (for plasma): Add cold acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the supernatant from the protein precipitation step or the diluted urine sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interfering substances.
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 13,14-dihydro-15-keto-PGJ2 and its internal standard.
Caption: General workflow for prostaglandin analysis by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits for 13,14-dihydro-15-keto-PGJ2 are not widely documented. However, kits for related prostaglandins, such as 13,14-dihydro-15-keto-PGF2α, are available and their protocols can serve as a template.[8][9][10]
-
Sample Preparation: Dilute plasma or other biological samples as per the kit instructions.
-
Assay Procedure (Competitive ELISA):
-
Add standards and samples to the wells of a microplate pre-coated with an antibody.
-
Add a fixed amount of enzyme-conjugated prostaglandin (tracer).
-
Incubate to allow competition between the prostaglandin in the sample and the tracer for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Logical Framework for Biomarker Validation
The validation of any new biomarker, including 13,14-dihydro-15-keto-PGJ2, follows a structured process to ensure its analytical and clinical performance.
Caption: Logical workflow for biomarker validation.
Conclusion and Future Directions
The validation of 13,14-dihydro-15-keto-PGJ2 as a biomarker is still in its early stages. While it holds potential as a specific marker for PGD2-mediated inflammatory pathways, particularly those involving the CRTH2 receptor, a significant amount of research is required to establish its analytical and clinical validity.
In contrast, tetranor-PGDM is a well-established, non-invasive urinary biomarker for systemic PGD2 production.[4][5] For researchers and drug developers currently seeking a reliable biomarker for PGD2, tetranor-PGDM is the recommended choice based on the available evidence.
Future research on 13,14-dihydro-15-keto-PGJ2 should focus on:
-
Developing and validating sensitive and specific analytical methods (LC-MS/MS and/or ELISA).
-
Quantifying its levels in healthy and diseased populations to establish reference ranges.
-
Assessing its stability in biological matrices.
-
Evaluating its correlation with disease activity and response to treatment in clinical studies.
By addressing these key areas, the scientific community can determine the ultimate utility of 13,14-dihydro-15-keto-PGJ2 as a valuable biomarker in inflammatory and allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. affigenbio.com [affigenbio.com]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. arborassays.com [arborassays.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Essential Safety and Disposal Plan for 13,14-dihydro-15-keto Prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a bioactive lipid and should be handled as hazardous chemical waste.
I. Immediate Safety and Handling Precautions
13,14-dihydro-15-keto Prostaglandin J2 is a research chemical not intended for human or veterinary use. The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle it with the utmost care, employing standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, such as ethanol, followed by soap and water.
II. Disposal Plan: Chemical Inactivation and Waste Management
Unused or expired this compound must be chemically inactivated before disposal as hazardous waste. The recommended method is alkaline hydrolysis (saponification), which breaks down the fatty acid structure of the prostaglandin.
A. Experimental Protocol: Alkaline Hydrolysis for Inactivation
This protocol is designed for the inactivation of small quantities of this compound typically used in a research setting.
Materials:
-
1M Sodium Hydroxide (B78521) (NaOH) solution
-
Ethanol (or another suitable solvent in which the prostaglandin is soluble)
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Labeled hazardous waste container
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent like ethanol.
-
Alkaline Hydrolysis:
-
Slowly add an excess of 1M NaOH solution to the prostaglandin solution. A 10-fold molar excess of NaOH is recommended to ensure the reaction goes to completion.
-
Gently stir the mixture at room temperature for a minimum of 24 hours. For potentially faster inactivation, the reaction can be heated to 40-50°C with careful monitoring.
-
-
Neutralization and Verification:
-
After the incubation period, check the pH of the solution to ensure it is still strongly basic (pH > 12).
-
Neutralize the solution by slowly adding a suitable acid (e.g., 1M HCl) while stirring. Monitor the pH until it is within the neutral range (pH 6-8).
-
-
Waste Collection:
-
Transfer the neutralized solution to a designated and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste," the chemical name of the neutralized prostaglandin, and the date of generation.[1]
-
B. General Hazardous Waste Disposal
The container with the neutralized prostaglandin solution must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Container Management: Ensure the waste container is in good condition, properly sealed, and stored in a designated satellite accumulation area.[2]
-
Labeling: The container must be labeled with a hazardous waste tag that includes the full chemical name of the contents, the quantity, the date of generation, the principal investigator's name, and the laboratory location.[1]
-
Segregation: Store the waste container segregated from incompatible materials.[1][2]
-
Pickup Request: Submit a hazardous waste pickup request to your EHS office as per their specific procedures.
III. Data Presentation
The following table summarizes the key quantitative parameters for the alkaline hydrolysis inactivation protocol.
| Parameter | Recommended Value | Rationale |
| NaOH Concentration | 1 M | Provides a sufficient concentration of hydroxide ions for effective hydrolysis. |
| NaOH Molar Excess | 10-fold | Ensures the reaction proceeds to completion, inactivating all prostaglandin molecules. |
| Reaction Time | ≥ 24 hours (at room temperature) | Allows sufficient time for the hydrolysis reaction to occur. |
| Reaction Temperature | Room Temperature (or 40-50°C) | The reaction proceeds at room temperature, but gentle heating can increase the rate. |
| Final pH for Disposal | 6 - 8 | Neutral pH is generally required for hazardous waste collection. |
IV. Mandatory Visualizations
Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 13,14-dihydro-15-keto Prostaglandin J2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 13,14-dihydro-15-keto Prostaglandin J2. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. Prostaglandin compounds can be potent and may cause adverse effects even at low concentrations. The following PPE should be worn at all times in the laboratory when handling this compound.[1][2][3][4][5]
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard.[2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[3] Change the outer glove immediately if contaminated and both pairs frequently.[3][5] |
| Body Protection | Disposable Gown | A disposable, solid-front, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene (B1209903) is required.[2][3] Ensure cuffs are tight-fitting.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[1][4] For procedures with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.[1][2] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization.[1] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Surgical masks do not provide adequate protection.[1] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers should be worn to prevent contamination.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound, from receiving to experimental use.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don all required PPE before unpacking.
-
Unpack the compound inside a certified chemical fume hood to minimize exposure risk in case of a spill.
2. Preparation of Stock Solutions:
-
All handling of the compound, including weighing and dissolution, must be performed within a chemical fume hood.
-
Use appropriate solvents for dissolution as indicated in the product information. This compound is soluble in DMF (50 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml).[6]
-
Use dedicated, clearly labeled equipment for handling this compound.
3. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid the generation of dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin.[7]
4. Storage:
-
Store this compound at -20°C for long-term stability (≥ 2 years).[6][8]
-
Keep the container tightly sealed and in a dry, well-ventilated area away from sources of ignition.[7]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that come into contact with the compound, including gloves, gowns, pipette tips, and empty vials, must be treated as hazardous chemical waste.[9][10]
-
Segregate this waste from non-hazardous laboratory trash.[9][11]
2. Waste Collection:
-
Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not dispose of this compound down the drain.[12]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | Cayman Chemical[6] |
| Formula Weight | 334.5 | Cayman Chemical[6] |
| Solubility (DMF) | 50 mg/ml | Cayman Chemical[6] |
| Solubility (DMSO) | 50 mg/ml | Cayman Chemical[6] |
| Solubility (Ethanol) | 50 mg/ml | Cayman Chemical[6] |
| Storage Temperature | -20°C | Cayman Chemical[6] |
| Stability | ≥ 2 years | Cayman Chemical[6] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pharmastate.academy [pharmastate.academy]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
